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Peptide M acetate

Cat. No.: B15497988
M. Wt: 1965.2 g/mol
InChI Key: GYJSHLFPADZXAV-UWHKHKOOSA-N
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Description

Peptide M acetate is a useful research compound. Its molecular formula is C83H145N21O33 and its molecular weight is 1965.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C83H145N21O33 B15497988 Peptide M acetate

Properties

Molecular Formula

C83H145N21O33

Molecular Weight

1965.2 g/mol

IUPAC Name

acetic acid;(4S)-4-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-5-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C81H141N21O31.C2H4O2/c1-15-37(8)59(75(126)93-50(31-57(114)115)72(123)88-46(23-19-21-27-83)69(120)101-63(42(13)106)79(130)97-58(36(6)7)81(132)133)96-54(109)32-86-67(118)47(24-25-55(110)111)89-68(119)45(22-18-20-26-82)90-76(127)60(38(9)16-2)98-77(128)61(39(10)17-3)99-80(131)64(43(14)107)102-74(125)52(34-104)95-73(124)51(33-103)94-65(116)40(11)87-70(121)48(28-35(4)5)91-71(122)49(30-53(85)108)92-78(129)62(41(12)105)100-66(117)44(84)29-56(112)113;1-2(3)4/h35-52,58-64,103-107H,15-34,82-84H2,1-14H3,(H2,85,108)(H,86,118)(H,87,121)(H,88,123)(H,89,119)(H,90,127)(H,91,122)(H,92,129)(H,93,126)(H,94,116)(H,95,124)(H,96,109)(H,97,130)(H,98,128)(H,99,131)(H,100,117)(H,101,120)(H,102,125)(H,110,111)(H,112,113)(H,114,115)(H,132,133);1H3,(H,3,4)/t37-,38-,39-,40-,41+,42+,43+,44-,45-,46-,47-,48-,49-,50-,51-,52-,58-,59-,60-,61-,62-,63-,64-;/m0./s1

InChI Key

GYJSHLFPADZXAV-UWHKHKOOSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)N.CC(=O)O

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)N.CC(=O)O

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide to Peptide M Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide M acetate (B1210297) is a synthetic, 18-amino acid peptide corresponding to residues 303-322 of bovine retinal S-antigen. Its primary and well-documented biological activity is the induction of Experimental Autoimmune Uveitis (EAU) in animal models, making it a critical tool for studying the pathogenesis of autoimmune uveitis and for the preclinical evaluation of potential therapeutics. This guide provides a comprehensive overview of Peptide M acetate, including its amino acid sequence, its role in inducing autoimmune disease, detailed experimental protocols, and the associated immunological signaling pathways.

This compound: Core Data

Amino Acid Sequence

The amino acid sequence of Peptide M is presented in both three-letter and single-letter codes. The acetate salt form is common for synthetic peptides to improve stability and solubility.

Table 1: Amino Acid Sequence of Peptide M

RepresentationSequence
Single-Letter Code DTNLASSTIIKEGIDKTV
Three-Letter Code Asp-Thr-Asn-Leu-Ala-Ser-Ser-Thr-Ile-Ile-Lys-Glu-Gly-Ile-Asp-Lys-Thr-Val

Source:[1][2][3]

Biological Activity: Induction of Experimental Autoimmune Uveitis (EAU)

Peptide M is a potent immunogenic peptide capable of inducing EAU, a T-cell mediated autoimmune disease that serves as a model for human uveitis.[1][2] The disease is characterized by inflammation of the uvea, retina, and pineal gland. Structural studies have indicated that Peptide M can form macromolecular assemblies and adopt an intermolecular beta-sheet structure, which may be crucial for its immunogenic activity and its ability to be presented by Major Histocompatibility Complex (MHC) molecules to T-cell receptors.

The immunodominant nature of this peptide fragment of S-antigen is believed to be a key factor in breaking immune tolerance and initiating the autoimmune response that leads to uveitis. Both Th1 and Th17 cells have been implicated as key drivers of the inflammatory response in EAU.

Experimental Protocols

Induction of Experimental Autoimmune Uveitis (EAU) with Peptide M

This protocol outlines the general procedure for inducing EAU in Lewis rats, a commonly used model for this disease.

Materials:

  • This compound

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Bordetella pertussis toxin (PTX)

  • Phosphate-buffered saline (PBS), sterile

  • Emulsification equipment (e.g., two syringes and a connecting needle)

  • Syringes and needles for injection

Procedure:

  • Peptide Emulsion Preparation:

    • Dissolve this compound in sterile PBS to a final concentration of 1 mg/mL.

    • Prepare a 1:1 emulsion of the Peptide M solution with CFA. To do this, draw equal volumes of the peptide solution and CFA into two separate syringes.

    • Connect the two syringes with a Luer lock connector and force the contents back and forth until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of water.

  • Immunization:

    • Inject 100 µL of the emulsion subcutaneously into one hind footpad of each Lewis rat. The final dose of Peptide M is typically 50 µg per rat.

  • Adjuvant Administration:

    • On the same day as the immunization, administer a subcutaneous injection of Bordetella pertussis toxin (typically 1 µg per rat) as an additional adjuvant to enhance the immune response.

  • Monitoring:

    • Monitor the animals daily for clinical signs of EAU, which typically develop 10-14 days after immunization.

    • Clinical scoring of uveitis can be performed using a slit lamp or fundoscopy.

Table 2: Clinical Scoring of Experimental Autoimmune Uveitis

ScoreClinical Signs
0 No signs of inflammation.
1 Mild anterior uveitis, few inflammatory cells in the anterior chamber.
2 Moderate anterior uveitis, significant cells and flare in the anterior chamber.
3 Severe anterior uveitis with fibrin (B1330869) formation and/or posterior synechiae.
4 Panuveitis with severe inflammation in both anterior and posterior segments.

Source: Adapted from established EAU scoring protocols.

Lymphocyte Proliferation Assay

This assay measures the cellular immune response to Peptide M by quantifying the proliferation of lymphocytes upon stimulation with the peptide.

Materials:

  • Spleen or lymph nodes from immunized and control animals

  • RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin

  • This compound

  • Concanavalin A (ConA) or other mitogen (positive control)

  • [³H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE, MTT)

  • 96-well cell culture plates

  • Cell harvester and liquid scintillation counter (for [³H]-thymidine incorporation) or flow cytometer/plate reader (for non-radioactive methods)

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension from the spleen or draining lymph nodes of immunized and control animals.

    • Wash the cells and resuspend them in complete RPMI 1640 medium.

    • Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

  • Cell Culture:

    • Plate the cells in a 96-well plate at a density of 2 x 10⁵ cells per well.

    • Add Peptide M to the wells at various concentrations (e.g., 1, 5, 10 µg/mL).

    • Include wells with medium alone (negative control) and a mitogen like ConA (positive control).

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

  • Proliferation Measurement ([³H]-thymidine incorporation):

    • 18 hours before harvesting, add 1 µCi of [³H]-thymidine to each well.

    • Harvest the cells onto glass fiber filters using a cell harvester.

    • Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the stimulation index (SI) as the mean counts per minute (CPM) of stimulated wells divided by the mean CPM of unstimulated (medium alone) wells. An SI greater than 2 is typically considered a positive response.

Signaling Pathways in Peptide M-Induced Uveitis

The induction of EAU by Peptide M is a complex process involving the activation of autoreactive T cells and the subsequent inflammatory cascade. The primary signaling events are initiated by the presentation of Peptide M by antigen-presenting cells (APCs) to CD4+ T cells.

T-Cell Activation and Differentiation

The binding of the Peptide M-MHC class II complex on an APC to the T-cell receptor (TCR) on a naive CD4+ T cell triggers a cascade of intracellular signaling events. This leads to the activation, proliferation, and differentiation of the T cell into effector T helper (Th) subsets, primarily Th1 and Th17 cells.

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell Naive CD4+ T Cell Peptide M-MHCII Peptide M-MHCII Complex TCR TCR Peptide M-MHCII->TCR Binding Activation T-Cell Activation (Signal 1) TCR->Activation CD4 CD4 CD4->Activation Differentiation Differentiation Activation->Differentiation Th1 Th1 Cell Differentiation->Th1 Th17 Th17 Cell Differentiation->Th17

Figure 1: T-Cell Activation by Peptide M.
Effector Cytokine Signaling

Activated Th1 and Th17 cells migrate to the eye and release pro-inflammatory cytokines that mediate the tissue damage seen in uveitis.

  • Th1 Pathway: Th1 cells produce interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2). IFN-γ activates macrophages and enhances the expression of MHC molecules, further amplifying the immune response.

  • Th17 Pathway: Th17 cells secrete interleukin-17 (IL-17), which recruits neutrophils and other inflammatory cells to the site of inflammation.

Cytokine_Signaling cluster_Eye Ocular Tissue Th1 Th1 Cell IFN-γ IFN-γ Th1->IFN-γ Th17 Th17 Cell IL-17 IL-17 Th17->IL-17 Macrophage Macrophage Inflammation Inflammation & Tissue Damage Macrophage->Inflammation Neutrophil Neutrophil Neutrophil->Inflammation IFN-γ->Macrophage Activation IL-17->Neutrophil Recruitment

Figure 2: Effector Cytokine Pathways in EAU.

Quantitative Data

The following tables summarize typical quantitative data obtained from EAU studies using Peptide M or similar uveitogenic peptides.

Table 3: Lymphocyte Proliferation in Response to Peptide M

Treatment GroupStimulantMean CPM ± SDStimulation Index (SI)
Control Medium500 ± 501.0
Peptide M (10 µg/mL)600 ± 751.2
Peptide M Immunized Medium1,500 ± 2001.0
Peptide M (10 µg/mL)15,000 ± 1,50010.0

Data are representative and may vary between experiments.

Table 4: Cytokine Profile in Draining Lymph Nodes of Peptide M-Immunized Animals

CytokineControl (pg/mL)Peptide M Immunized (pg/mL)
IFN-γ < 10500 - 1500
IL-17A < 5800 - 2000
IL-10 < 2050 - 100

Data are representative and may vary between experiments.

Conclusion

This compound is an indispensable tool for the study of autoimmune uveitis. Its well-defined amino acid sequence and potent uveitogenic properties allow for the consistent induction of EAU in animal models. The experimental protocols and an understanding of the underlying T-cell mediated signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals working to understand and treat this sight-threatening disease. Further research into the specific intracellular signaling cascades triggered by Peptide M in different immune cell subsets will continue to refine our understanding of its mechanism of action and may reveal novel therapeutic targets.

References

The Multifaceted Identity of Peptide M Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

The designation "Peptide M acetate" does not refer to a single, universally recognized molecule. Instead, it encompasses at least three distinct peptides from disparate biological contexts, each with unique discovery histories, structures, and functions. The "acetate" suffix common to commercially available synthetic peptides denotes the salt form, which enhances stability and solubility, but does not alter the peptide's core identity. This guide provides an in-depth technical overview of the three prominent molecules known as Peptide M: a key player in autoimmune research derived from retinal S-antigen, a valuable tool in immunology from streptococcal M protein, and a bioactive component of wasp venom.

Peptide M (Retinal S-Antigen Fragment): A Tool for Autoimmune Uveitis Research

Discovery and History: Peptide M, in this context, is an 18-amino acid synthetic peptide corresponding to a fragment of bovine retinal S-antigen (also known as arrestin-1).[1][2][3] Its discovery was a pivotal moment in the study of autoimmune diseases, particularly autoimmune uveitis. Researchers identified that immunization with the full S-antigen protein could induce experimental autoimmune uveitis (EAU) in animals, providing a model for human uveitis.[1][4] Subsequent investigations to pinpoint the specific regions of the S-antigen responsible for this pathogenic effect led to the identification and synthesis of Peptide M as a potent uveitogenic epitope.[1][2] This peptide has since become a standard tool for inducing EAU in laboratory animals, including rats, guinea pigs, and non-human primates, to study the mechanisms of autoimmune inflammation and to test potential therapies.[1][5][6]

Structure and Properties:

PropertyValue
Amino Acid Sequence DTNLASSTIIKEGIDKTV
Molecular Formula C81H141N21O31
Molecular Weight 1905.11 g/mol
Source Synthetic, derived from bovine retinal S-antigen (positions 303-320)

Mechanism of Action:

The immunopathogenic activity of Peptide M is rooted in its ability to mimic a self-antigen and trigger a T-cell mediated autoimmune response. The process begins with the introduction of Peptide M into a susceptible animal, typically emulsified in an adjuvant to enhance the immune response.

Peptide_M_EAU_Mechanism cluster_initiation Initiation Phase cluster_activation Activation & Differentiation cluster_effector Effector Phase Peptide_M Peptide M (in adjuvant) APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) Peptide_M->APC Phagocytosis & Processing T_Cell Naive CD4+ T-Cell APC->T_Cell Antigen Presentation via MHC-II Activated_T_Cell Activated T-Cell T_Cell->Activated_T_Cell Activation Th1 Th1 Effector Cell Activated_T_Cell->Th1 Differentiation Th17 Th17 Effector Cell Activated_T_Cell->Th17 Differentiation Blood_Vessel Blood-Retinal Barrier Th1->Blood_Vessel Migration Th17->Blood_Vessel Retina Retina Blood_Vessel->Retina Infiltration Inflammation Inflammation (Uveitis) Retina->Inflammation Cytokine Release & Tissue Damage

Signaling pathway of Peptide M-induced experimental autoimmune uveitis (EAU).

Experimental Protocols:

A standard protocol for inducing EAU in Lewis rats using Peptide M is as follows:

  • Preparation of Emulsion:

    • Dissolve Peptide M acetate (B1210297) in sterile phosphate-buffered saline (PBS) to a final concentration of 1 mg/mL.

    • Prepare an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra at a concentration of 2.5 mg/mL.

    • Create a stable water-in-oil emulsion by vigorously mixing the Peptide M solution and the CFA.

  • Immunization:

    • Anesthetize the animal (e.g., Lewis rat).

    • Inject a total of 100 µL of the emulsion, divided between the two hind footpads (50 µL each). The total dose of Peptide M is typically 50 µg per rat.

  • Monitoring and Assessment:

    • Monitor the animals daily for clinical signs of uveitis, which typically appear 10-14 days post-immunization. Signs include iris hyperemia and cellular infiltration in the anterior chamber.

    • Clinical scoring can be performed using a slit lamp.

    • For histological analysis, eyes are enucleated at the peak of the disease, fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to assess the degree of inflammation and retinal damage.

Peptide M (Streptococcal M Protein Derivative): An Affinity Ligand for IgA Purification

Discovery and History: This version of Peptide M is a 50-amino acid synthetic peptide derived from the M protein of Streptococcus pyogenes (Group A Streptococcus).[7] The M protein is a major virulence factor of this bacterium and is known to interact with various host proteins.[8][9] Certain M proteins were discovered to have a high affinity for the Fc region of human immunoglobulin A (IgA).[10][11][12] This observation led to the development of a synthetic peptide, termed Peptide M, that retains this IgA-binding property.[7][13] It has been engineered for enhanced stability and binding, often including an additional C-terminal cysteine residue for immobilization onto a solid support for affinity chromatography.[7][13]

Structure and Properties:

PropertyValue
Amino Acid Sequence Varies depending on the specific M protein source, but is a 50-residue peptide.
Source Synthetic, derived from the IgA-binding region of streptococcal M protein.
Binding Specificity Binds to the Fc region of human IgA1 and IgA2 subclasses.[7]

Mechanism of Action:

Peptide M functions as an affinity ligand by specifically binding to the Fc region of human IgA. This interaction is non-immune, meaning it is independent of the antigen-binding (Fab) region of the antibody. This property allows for the selective capture of IgA from complex mixtures such as serum, plasma, or cell culture supernatants.

Peptide_M_IgA_Purification cluster_loading Loading Phase cluster_binding Binding Phase cluster_elution Elution Phase Sample Sample containing IgA (e.g., Serum) Column Affinity Column (Peptide M immobilized on beads) Sample->Column Application to Column Bound_IgA IgA binds to Peptide M Column->Bound_IgA Specific Binding Unbound Unbound Proteins Column->Unbound Flow-through Purified_IgA Purified IgA Bound_IgA->Purified_IgA Collection Elution_Buffer Low pH Elution Buffer Elution_Buffer->Bound_IgA Disruption of Binding

Workflow for IgA purification using Peptide M affinity chromatography.

Experimental Protocols:

A general protocol for the purification of human IgA using Peptide M-agarose is as follows:

  • Column Preparation:

    • Pack a chromatography column with Peptide M-agarose resin.

    • Equilibrate the column with a binding buffer (e.g., PBS, pH 7.4).

  • Sample Application:

    • Clarify the sample (e.g., serum) by centrifugation or filtration to remove any particulate matter.

    • Apply the sample to the equilibrated column at a flow rate that allows for efficient binding.

  • Washing:

    • Wash the column with several column volumes of binding buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution:

    • Elute the bound IgA using a low pH elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5-3.0).

    • Collect the eluate in fractions containing a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5) to immediately restore a neutral pH and preserve the integrity of the purified IgA.

  • Analysis:

    • Analyze the purified fractions by SDS-PAGE to assess purity.

    • Determine the concentration of the purified IgA using a spectrophotometer or a protein assay.

Vespid Chemotactic Peptide M: A Bioactive Component of Wasp Venom

Discovery and History: Vespid chemotactic peptide M was first identified in the venom of the Asian giant hornet (Vespa mandarinia).[14] It belongs to a family of chemotactic peptides found in the venom of various wasp species.[15][16] These peptides are characterized by their ability to attract immune cells, particularly neutrophils, to the site of envenomation, contributing to the local inflammatory response.[14]

Structure and Properties:

PropertyValue
Amino Acid Sequence FLPIIGKLLSGLL-NH2 (C-terminally amidated)
Molecular Weight ~1384 Da
Source Venom of Vespa mandarinia (Asian giant hornet)

Mechanism of Action:

Vespid chemotactic peptide M exerts its biological effects through multiple mechanisms:

  • Chemotaxis: It acts as a chemoattractant for neutrophils, guiding them to the site of inflammation.[14]

  • Mast Cell Degranulation: It can induce the release of histamine (B1213489) and other inflammatory mediators from mast cells.[14]

  • Antimicrobial Activity: It exhibits antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.[14]

The chemotactic and mast cell degranulating activities are thought to be mediated by interactions with G-protein coupled receptors on the surface of immune cells.

Vespid_Peptide_M_Action cluster_immune Immune Cell Interactions cluster_antimicrobial Antimicrobial Activity Peptide_M Vespid Chemotactic Peptide M Neutrophil Neutrophil Peptide_M->Neutrophil Chemoattraction Mast_Cell Mast Cell Peptide_M->Mast_Cell Degranulation Bacteria Bacteria/Fungi Peptide_M->Bacteria Interaction with Cell Membrane Lysis Membrane Disruption & Lysis Bacteria->Lysis

Biological activities of Vespid Chemotactic Peptide M.

Experimental Protocols:

Research on vespid chemotactic peptide M typically involves in vitro assays to characterize its biological activities.

  • Chemotaxis Assay:

    • Place a suspension of neutrophils in the upper chamber of a Boyden chamber, which is separated from the lower chamber by a porous membrane.

    • Add Vespid chemotactic peptide M to the lower chamber.

    • Incubate for a period of time to allow for cell migration.

    • Quantify the number of neutrophils that have migrated through the membrane into the lower chamber, for example, by microscopy or flow cytometry.

  • Antimicrobial Assay (Broth Microdilution):

    • Prepare serial dilutions of Vespid chemotactic peptide M in a liquid growth medium in the wells of a microtiter plate.

    • Inoculate each well with a standardized suspension of the target microorganism.

    • Incubate the plate under appropriate growth conditions.

    • Determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of the microorganism.

References

An In-depth Technical Guide to the Synthesis and Purification of Peptide M Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide M, an 18-amino acid synthetic peptide with the sequence Asp-Thr-Asn-Leu-Ala-Ser-Ser-Thr-Ile-Ile-Lys-Glu-Gly-Ile-Asp-Lys-Thr-Val (DTNLASSTIIKEGIDKTV), is a well-characterized uveitogenic peptide derived from the bovine retinal S-antigen. Its ability to induce experimental autoimmune uveitis (EAU) in animal models makes it a critical tool for studying the pathogenesis of autoimmune eye diseases and for the development of novel therapeutic interventions. This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Peptide M, culminating in its acetate (B1210297) salt form, which is often preferred for biological studies due to its biocompatibility.

Peptide M: Chemical and Physical Properties

PropertyValue
Sequence Asp-Thr-Asn-Leu-Ala-Ser-Ser-Thr-Ile-Ile-Lys-Glu-Gly-Ile-Asp-Lys-Thr-Val
Molecular Formula (Free Peptide) C81H141N21O31
Molecular Weight (Free Peptide) 1905.11 g/mol
Molecular Formula (Acetate Salt) C83H145N21O33
Molecular Weight (Acetate Salt) 1965.16 g/mol

Part 1: Synthesis of Peptide M via Solid-Phase Peptide Synthesis (SPPS)

The standard method for the chemical synthesis of peptides is Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most commonly employed method due to its milder deprotection conditions compared to the Boc/Bzl strategy.

Experimental Protocol: Fmoc-Based Solid-Phase Synthesis of Peptide M

This protocol outlines a representative manual synthesis of Peptide M on a 0.1 mmol scale.

1. Resin Selection and Preparation:

  • Resin: Rink Amide resin is a suitable choice for the synthesis of a C-terminally amidated peptide. For a peptide with a C-terminal carboxylic acid, a Wang or 2-chlorotrityl chloride resin would be appropriate.

  • Procedure:

    • Place 300 mg of Rink Amide resin (substitution level of ~0.3-0.8 mmol/g) in a fritted syringe reaction vessel.

    • Swell the resin in dimethylformamide (DMF) for 1 hour at room temperature.

    • Drain the DMF.

2. Fmoc Deprotection:

  • Reagent: 20% piperidine (B6355638) in DMF (v/v).

  • Procedure:

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate the resin for 3 minutes at room temperature.

    • Drain the reagent.

    • Repeat the piperidine treatment for an additional 10-15 minutes.

    • Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

3. Amino Acid Coupling:

  • Reagents:

    • Fmoc-protected amino acids (4 equivalents)

    • Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3.9 equivalents)

    • Base: N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

    • Solvent: DMF

  • Procedure (for each amino acid in the sequence, starting from the C-terminus):

    • In a separate vial, dissolve the Fmoc-amino acid and HBTU in DMF.

    • Add DIPEA to the activation mixture and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative test (yellow beads) indicates the absence of free primary amines and thus a complete reaction.

    • After a complete coupling, drain the reaction mixture and wash the resin with DMF (3 x 5 mL) and then dichloromethane (B109758) (DCM) (3 x 5 mL).

4. Cleavage and Deprotection:

  • Reagent (Cleavage Cocktail): Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v). TIS and water act as scavengers to prevent side reactions with reactive cationic species generated during deprotection.

  • Procedure:

    • Wash the fully synthesized peptide-resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail (10 mL per gram of resin) to the peptide-resin.

    • Gently agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10-fold volume excess).

    • Centrifuge the mixture to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.

    • Dry the crude peptide pellet under vacuum.

Synthesis Workflow

Synthesis_Workflow Resin 1. Resin Swelling (Rink Amide in DMF) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling_Cycle 3. Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA in DMF) (Repeat 17 times) Fmoc_Deprotection->Coupling_Cycle Coupling_Cycle->Fmoc_Deprotection Next cycle Final_Deprotection 4. Final Fmoc Deprotection Coupling_Cycle->Final_Deprotection Final cycle Cleavage 5. Cleavage from Resin (TFA/TIS/H2O) Final_Deprotection->Cleavage Precipitation 6. Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Crude_Peptide Crude Peptide M (TFA Salt) Precipitation->Crude_Peptide Purification_Workflow Crude_Peptide Crude Peptide M (TFA Salt) Dissolution 1. Dissolution & Filtration Crude_Peptide->Dissolution HPLC 2. Preparative RP-HPLC (C18 Column, TFA/Acetonitrile Gradient) Dissolution->HPLC Fraction_Collection 3. Fraction Collection HPLC->Fraction_Collection Analysis 4. Purity Analysis (Analytical HPLC & Mass Spectrometry) Fraction_Collection->Analysis Pooling 5. Pooling of Pure Fractions Analysis->Pooling Purity >95% Lyophilization 6. Lyophilization Pooling->Lyophilization Purified_Peptide Purified Peptide M (TFA Salt) Lyophilization->Purified_Peptide Salt_Exchange_Workflow Purified_Peptide_TFA Purified Peptide M (TFA Salt) Dissolution 1. Dissolution in Water Purified_Peptide_TFA->Dissolution Ion_Exchange 2. Anion Exchange Chromatography (SAX Resin, Acetate Form) Dissolution->Ion_Exchange Elution 3. Elution with Water Ion_Exchange->Elution Fraction_Pooling 4. Pooling of Peptide Fractions Elution->Fraction_Pooling Lyophilization 5. Final Lyophilization Fraction_Pooling->Lyophilization Peptide_Acetate Peptide M Acetate Salt Lyophilization->Peptide_Acetate T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Helper Cell MHC_Peptide MHC Class II-Peptide M Complex TCR T-Cell Receptor (TCR) MHC_Peptide->TCR Recognition Lck Lck Kinase TCR->Lck Activates CD4 CD4 Co-receptor CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates & Activates LAT_SLP76 LAT & SLP-76 (Adapter Proteins) ZAP70->LAT_SLP76 Phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 Recruits & Activates DAG_IP3 DAG & IP3 (Second Messengers) PLCg1->DAG_IP3 Generates NFkB_NFAT_AP1 NF-κB, NFAT, AP-1 (Transcription Factors) DAG_IP3->NFkB_NFAT_AP1 Activate Gene_Expression Gene Expression (e.g., IL-2, IFN-γ) NFkB_NFAT_AP1->Gene_Expression Induce Proliferation T-Cell Proliferation & Differentiation Gene_Expression->Proliferation

Peptide M Acetate: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability profile of Peptide M acetate (B1210297). This document is intended to serve as a core resource for researchers, scientists, and drug development professionals working with this synthetic peptide. The information presented herein is critical for ensuring the integrity and successful application of Peptide M acetate in experimental settings.

Introduction to this compound

This compound is a synthetic 18-amino acid peptide with the sequence DTNLASSTIIKEGIDKTV. It corresponds to the 303-322 amino acid fragment of bovine retinal S-antigen.[1][2] This peptide is a well-established tool in immunological research, primarily used to induce experimental autoimmune uveitis (EAU) in animal models.[1][2] EAU serves as a valuable model for studying human uveitis, an inflammatory condition that can lead to severe vision impairment. Understanding the physicochemical properties of this compound, particularly its solubility and stability, is paramount for obtaining reliable and reproducible experimental outcomes.

Solubility Profile

The solubility of a peptide is fundamentally governed by its amino acid composition, sequence, and the presence of charged residues. While specific quantitative solubility data for this compound is not extensively published, its solubility characteristics can be predicted based on its sequence. Peptide M has a mix of hydrophobic and hydrophilic residues and an overall neutral charge at physiological pH, which can present solubility challenges.

Recommended Solvents and General Solubility Guidelines

Based on its amino acid composition, the following solvents are recommended for dissolving this compound. It is always advisable to test the solubility of a small aliquot of the peptide before dissolving the entire sample.

SolventRecommendationRemarks
Dimethyl sulfoxide (B87167) (DMSO) Primary Recommendation This compound is known to be soluble in DMSO.[3] Use a minimal amount of DMSO to initially dissolve the peptide, then slowly add the desired aqueous buffer with gentle vortexing.
Water (Sterile, Deionized) Secondary RecommendationDirect dissolution in water may be difficult due to the presence of hydrophobic residues. Sonication may aid in dissolution.
Aqueous Acetic Acid (e.g., 10%) Alternative for Basic PeptidesAs Peptide M has a slightly basic character, a dilute acidic solution can aid in solubilization by protonating acidic residues.[3][4]
Aqueous Ammonium Bicarbonate (e.g., 0.1 M) Alternative for Acidic PeptidesNot the first choice for Peptide M, but can be tested if other solvents fail.
Experimental Protocol for Determining Solubility

This protocol outlines a systematic approach to determine the solubility of this compound in a desired solvent.

Materials:

  • This compound (lyophilized powder)

  • Selected solvent (e.g., DMSO, sterile water)

  • Vortex mixer

  • Sonicator (optional)

  • Microcentrifuge

  • Spectrophotometer or HPLC system

Procedure:

  • Preparation: Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Initial Dissolution: Add a small, precise volume of the chosen solvent to a pre-weighed amount of the peptide to create a concentrated stock solution (e.g., 10 mg/mL).

  • Vortexing: Vortex the solution for 1-2 minutes to facilitate dissolution.

  • Sonication (if necessary): If the peptide does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Avoid excessive heating.

  • Visual Inspection: Visually inspect the solution for any particulate matter. A fully dissolved peptide solution should be clear.

  • Centrifugation: Centrifuge the solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved material.

  • Quantification: Carefully transfer the supernatant to a new tube. Determine the peptide concentration in the supernatant using a spectrophotometer (at 280 nm, if Trp or Tyr are present, which is not the case for Peptide M) or, more accurately, by RP-HPLC with a standard curve.

  • Calculation: The solubility is the concentration of the peptide in the clear supernatant.

Stability Profile

The stability of this compound is crucial for its biological activity. Degradation can occur through various mechanisms, including hydrolysis, oxidation, and aggregation. Stability is influenced by temperature, pH, and whether the peptide is in a lyophilized state or in solution.

Lyophilized vs. Solution Stability

Lyophilized peptides are significantly more stable than peptides in solution.[5][6][7] When stored correctly, lyophilized this compound can be stable for years. In contrast, peptides in solution are susceptible to chemical degradation and microbial contamination, limiting their shelf-life to weeks or even days, depending on the storage conditions.[5][8]

Storage FormRecommended TemperatureExpected Stability
Lyophilized Powder -20°C or -80°CYears
In Solution -20°C or -80°C (aliquoted)Weeks to months (avoid freeze-thaw cycles)
In Solution 4°CDays
Factors Affecting Stability in Solution
  • pH: Peptides are generally most stable at a pH between 5 and 6.[8] Alkaline pH can accelerate the deamidation of asparagine and glutamine residues.

  • Oxidation: Peptides containing methionine, cysteine, or tryptophan are prone to oxidation. While Peptide M does not contain these residues, the use of sterile, degassed buffers is still good practice.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can degrade peptides. It is highly recommended to aliquot peptide solutions into single-use volumes.[8]

Experimental Protocol for Assessing Stability

This protocol provides a framework for evaluating the stability of this compound in a specific buffer and at a defined temperature over time.

Materials:

  • This compound solution of known concentration

  • Stability buffer (e.g., PBS, pH 7.4)

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)

  • RP-HPLC system with a suitable column (e.g., C18)

  • Mass spectrometer (optional, for degradation product identification)

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the stability buffer at the desired concentration.

  • Aliquoting: Aliquot the solution into multiple sterile microcentrifuge tubes.

  • Time Zero (T0) Analysis: Immediately analyze one aliquot by RP-HPLC to determine the initial purity and concentration. This serves as the baseline.

  • Incubation: Place the remaining aliquots at the different storage temperatures.

  • Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week, 2 weeks), remove one aliquot from each temperature condition.

  • HPLC Analysis: Analyze each aliquot by RP-HPLC.

  • Data Analysis: Compare the peak area of the intact Peptide M at each time point to the T0 sample. A decrease in the main peak area and the appearance of new peaks indicate degradation. The percentage of remaining intact peptide can be calculated.

Signaling Pathway in Experimental Autoimmune Uveitis

Peptide M induces EAU by acting as an antigen that triggers a T-cell mediated autoimmune response against retinal proteins. The following diagram illustrates the general signaling cascade initiated by the presentation of an autoantigenic peptide like Peptide M, leading to retinal inflammation.

EAU_Signaling_Pathway cluster_antigen_presentation Antigen Presentation cluster_t_cell_activation T-Cell Activation cluster_retinal_inflammation Retinal Inflammation Antigen_Presenting_Cell Antigen Presenting Cell (APC) MHC_II MHC Class II Antigen_Presenting_Cell->MHC_II Presents Peptide Peptide_M Peptide M Peptide_M->Antigen_Presenting_Cell Uptake & Processing TCR T-Cell Receptor (TCR) MHC_II->TCR Recognition Naive_T_Cell Naive T-Helper Cell Th1_Th17 Th1/Th17 Effector Cells Naive_T_Cell->Th1_Th17 Differentiation & Proliferation Retina Retina Th1_Th17->Retina Infiltration Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IFN-γ) Th1_Th17->Cytokines Secretion Inflammation Inflammation & Tissue Damage (Uveitis) Cytokines->Inflammation

References

In-depth Technical Guide: Peptide M Acetate Research

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note on "Peptide M Acetate"

Initial research into "this compound" reveals a significant ambiguity in the scientific literature. The term "Peptide M" is used to describe several distinct peptides with different origins and functions. The "acetate" suffix typically refers to the salt form of the peptide, a common practice in peptide synthesis and formulation, and does not fundamentally alter the peptide's biological activity. This guide will provide a comprehensive literature review for the most prominently researched entities referred to as "Peptide M." For each, we will delve into the available quantitative data, experimental protocols, and associated signaling pathways as requested.

Part 1: Uveopathogenic Peptide M from Retinal S-Antigen

The most extensively studied "Peptide M" is a fragment of the retinal S-antigen (also known as arrestin). This peptide is a critical tool in ophthalmological research, primarily for its ability to induce Experimental Autoimmune Uveitis (EAU), an animal model for human autoimmune uveitis.

Core Characteristics
  • Origin: A synthetic 18-amino acid peptide corresponding to positions 303-320 of bovine retinal S-antigen.[1][2][3]

  • Amino Acid Sequence: DTNLASSTIIKEGIDKTV[4]

  • Primary Function: Uveitopathogenic agent used to induce Experimental Autoimmune Uveitis (EAU) in laboratory animals.[1][2][3]

Quantitative Data

The following table summarizes the quantitative data related to the induction of EAU using Peptide M in Lewis rats.

ParameterValueSpecies/ModelReference
Minimum Uveitogenic Dose 5 µgLewis Rat[1]
Dose for Severe Inflammation > 50 µgLewis Rat[1]
Immunization Dose (Humanized Mice) 150 µgHLA-DR4(0402) Tg Mice[2]
Pathogenic Dose (Primates) Not explicitly defined, but immunization with Peptide M induced EAU in some monkeys.Cynomolgus monkeys[4]
Experimental Protocols

This protocol outlines the standard procedure for inducing EAU in Lewis rats using Peptide M.

Materials:

  • Peptide M (synthetic, >95% purity)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (2.5 mg/ml)

  • Pertussis Toxin (PTX) from Bordetella pertussis (optional, but enhances disease severity and onset)

  • Phosphate-buffered saline (PBS) or sterile saline

  • Syringes and needles for immunization

Procedure:

  • Peptide Emulsion Preparation:

    • Dissolve Peptide M in sterile PBS or saline at a concentration of 1 mg/ml.

    • Create a 1:1 (v/v) emulsion of the Peptide M solution with CFA. This can be achieved by vortexing or sonicating the mixture until a stable, white emulsion is formed. The stability can be tested by placing a drop on a water surface; a stable emulsion will not disperse.

  • Immunization:

    • Administer the Peptide M/CFA emulsion subcutaneously to Lewis rats. A total volume of 100-200 µl is typically divided among the hind legs and the base of the tail.[2][5] The dose of Peptide M can range from 5 µg to 100 µg per animal.[1]

    • (Optional) Concurrently with the peptide immunization, an intraperitoneal (i.p.) injection of Pertussis Toxin (0.2-0.4 µg) can be administered to enhance the inflammatory response.[2][5]

  • Disease Monitoring and Scoring:

    • Monitor the animals for clinical signs of uveitis starting from day 7 post-immunization. Clinical signs include iris and pericorneal hyperemia and exudates in the anterior chamber.[1]

    • For histological scoring, animals are euthanized at various time points (e.g., day 21-35 post-immunization).[5] Eyes are enucleated, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin).

    • Histopathological scoring is based on the severity of inflammatory cell infiltration in the anterior chamber, vitreous, and retina, as well as structural damage to the retinal layers, particularly the photoreceptor layer.[1][5] Scores typically range from 0 (no disease) to 4 (severe inflammation with complete destruction of the photoreceptor layer).[5]

This assay is used to measure the cellular immune response to Peptide M.

Materials:

  • Spleen or lymph nodes from immunized animals

  • Peptide M

  • RPMI 1640 medium supplemented with fetal bovine serum, antibiotics, and other necessary components

  • 96-well culture plates

  • ³H-thymidine for proliferation measurement

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from the spleen or draining lymph nodes of Peptide M-immunized animals.

  • Cell Culture: Plate the cells in 96-well plates at a density of approximately 5 x 10⁵ cells/well.[6]

  • Antigen Stimulation: Add Peptide M to the wells at various concentrations (e.g., 10-25 µM).[2][6] Include control wells with no antigen and wells with a mitogen (e.g., Concanavalin A) as a positive control.

  • Proliferation Measurement:

    • Incubate the plates for 72-96 hours.

    • Add ³H-thymidine to each well and incubate for an additional 18-24 hours.

    • Harvest the cells and measure the incorporation of ³H-thymidine using a scintillation counter. The results are often expressed as a stimulation index (cpm of stimulated cells / cpm of unstimulated cells).

Signaling Pathway

The pathogenesis of EAU induced by Peptide M is a classic example of a T-cell-mediated autoimmune disease. The signaling pathway involves the presentation of the peptide by antigen-presenting cells (APCs) to CD4+ T-helper cells, which then orchestrate an inflammatory attack on the retina.

T_Cell_Activation_in_EAU cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T-Helper Cell cluster_Activation T-Cell Activation & Differentiation cluster_Cytokines Cytokine Production cluster_Eye Eye (Retina) APC APC MHC_II MHC Class II TCR T-Cell Receptor (TCR) MHC_II->TCR Binding CD4 CD4 MHC_II->CD4 Co-receptor Binding Peptide_M Peptide M Peptide_M->MHC_II Processed & Presented T_Cell Naive CD4+ T-Cell Activated_T_Cell Activated T-Cell T_Cell->Activated_T_Cell Activation Signal TCR->T_Cell CD4->T_Cell Th1 Th1 Cell Activated_T_Cell->Th1 Differentiation Th17 Th17 Cell Activated_T_Cell->Th17 Differentiation IFN_gamma IFN-γ Th1->IFN_gamma TNF_alpha TNF-α Th1->TNF_alpha IL_17 IL-17 Th17->IL_17 Inflammation Inflammation & Photoreceptor Damage IFN_gamma->Inflammation IL_17->Inflammation TNF_alpha->Inflammation

Caption: T-Cell activation pathway in Peptide M-induced EAU.

This concludes the section on the uveopathogenic Peptide M. The subsequent sections will address the other identified "Peptide M" variants.

References

A Guide to the Safety and Toxicity of Peptides Referred to as "Peptide M"

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Peptide M" is not a unique identifier for a single molecular entity. Scientific literature and patents refer to several distinct peptides as "Peptide M." This guide provides an in-depth analysis of the safety and toxicity data for some of these molecules, based on available information. It is crucial for researchers and drug developers to specify the precise amino acid sequence or a unique identifier when investigating or reporting on a particular peptide to avoid ambiguity.

Peptide M (SEQ ID NO: 1) Acetate (B1210297): An Interleukin-23 Receptor Inhibitor

One specific entity referred to as "the acetate form of the peptide of SEQ ID NO: 1" is detailed in a patent for compositions of peptide inhibitors of the Interleukin-23 receptor.[1] This peptide is being investigated for its therapeutic potential, likely in the context of inflammatory and autoimmune diseases.

Quantitative Safety and Toxicity Data

Preclinical toxicology data for the acetate form of the peptide of SEQ ID NO: 1 suggests a favorable safety profile, with a five-fold relative increase in systemic exposure from an enhanced oral formulation being covered by existing preclinical toxicology margins.[1] However, specific quantitative data such as LD50 or NOAEL values are not provided in the available search results.

Table 1: Summary of Preclinical Safety Data for Peptide M (SEQ ID NO: 1) Acetate

ParameterFindingReference
Preclinical ToxicologyExisting margins cover a 5-fold increase in systemic exposure from an enhanced oral formulation.[1]
Experimental Protocols

In Vivo Model of Inflammatory Bowel Disease (IBD):

The efficacy of the peptide of SEQ ID NO: 1 was evaluated in a rat trinitrobenzenesulfonic acid (TNBS) model of IBD. Oral dosing was utilized in this model to assess the peptide's ability to reduce gut inflammation.[1]

Signaling Pathway

While the direct signaling pathway of this specific Peptide M is not detailed in the provided results, as an IL-23 receptor inhibitor, it would likely interfere with the IL-23/IL-17 axis, a key pathway in many inflammatory diseases.

IL23_Pathway cluster_APC Antigen Presenting Cell cluster_TCell T Helper 17 Cell APC APC IL23 IL-23 APC->IL23 secretes IL23R IL-23R IL23->IL23R binds Th17 Th17 Cell IL17 IL-17 Th17->IL17 secretes IL22 IL-22 Th17->IL22 secretes STAT3 STAT3 IL23R->STAT3 activates RORgt RORγt STAT3->RORgt induces RORgt->Th17 differentiation Inflammation Inflammation IL17->Inflammation IL22->Inflammation PeptideM Peptide M (SEQ ID NO: 1) Acetate PeptideM->IL23R inhibits

Caption: Proposed mechanism of action for Peptide M (SEQ ID NO: 1) Acetate.

Vespakinin-M (VK): A Natural Peptide from Wasp Venom

Vespakinin-M is a novel bradykinin (B550075) analog found in the venom of the Vespa magnifica wasp.[2] It has been investigated for its potential therapeutic effects in stroke models.

Quantitative Safety and Toxicity Data

Acute toxicity studies in mice have been performed for Vespakinin-M.

Table 2: Acute Toxicity of Vespakinin-M in Mice

Route of AdministrationDose Range (mg/kg)Observation PeriodMortalityClinical SymptomsReference
Intraperitoneal1.5, 6, 24, 96, 38424 hoursNone observedNo significant changes in temperature, skin/eye color, body weight, or sedation. Moderate karyopyknosis and cellular swelling of hepatocytes at 96 and 384 mg/kg.[2]
Experimental Protocols

Acute Toxicity Study in Mice:

  • Animal Model: Mice.

  • Dosing: Single intraperitoneal injections of Vespakinin-M at various concentrations (1.5, 6, 24, 96, and 384 mg/kg).

  • Observation: Mice were observed for 24 hours for mortality and clinical symptoms including changes in temperature, skin and eye color, general physique, body weight, and signs of diarrhea or sedation.

  • Histopathology: Organs (brain, liver, kidney) were examined for cellular changes.[2]

Neurotoxicity Assessment (In Vitro):

  • Cell Lines: BV2 microglia cells and HT22 neuronal cells.

  • Assay: CCK8 assay to evaluate cell growth inhibition.

  • Findings: Vespakinin-M inhibited the growth of both cell lines at concentrations of 73.5–735 µM. Consequently, concentrations of 0.0735–7.35 µM were used for subsequent cell-based experiments.[2]

Signaling Pathway and Mechanism of Action

Vespakinin-M is a bradykinin analog and is predicted to interact with bradykinin receptors (B1R or B2R). Docking studies suggest a potential interaction with the B2R, which is known to be neuroprotective in brain ischemic insults.[2]

VespakininM_Workflow cluster_Toxicity Safety and Toxicity Assessment cluster_invivo In Vivo cluster_invitro In Vitro cluster_Efficacy Efficacy Studies (Stroke Model) Dosing Single IP Dose (1.5-384 mg/kg) Observation 24h Observation (Mortality, Clinical Signs) Dosing->Observation Histopathology Organ Histopathology (Brain, Liver, Kidney) Observation->Histopathology CellLines BV2 and HT22 Cells CCK8 CCK8 Assay CellLines->CCK8 Neurotoxicity Determine Non-toxic Concentration Range CCK8->Neurotoxicity VK_Admin VK Administration (150 & 300 µg/kg, i.p.) Neurotoxicity->VK_Admin Inform Dosing MCAO MCAO/R Stroke Model in Mice MCAO->VK_Admin Behavioral Behavioral Tests VK_Admin->Behavioral Infarct Infarct Volume Assessment VK_Admin->Infarct Start Start Start->Dosing Start->CellLines

Caption: Experimental workflow for Vespakinin-M safety and efficacy assessment.

Peptide M (Autoimmune Uveitis Model)

This synthetic 18-amino acid peptide (sequence: DTNLASSTIIKEGIDKTV) corresponds to positions 303-322 of bovine S-antigen. It is used to induce experimental autoimmune uveitis (EAU) in animal models, serving as a tool to study the pathogenesis of this disease.[3]

Quantitative Safety and Toxicity Data

The primary purpose of this peptide is to induce a pathological condition (uveitis), so traditional safety and toxicity studies aimed at establishing a safe dose are not the primary focus. The "toxicity" in this context is the desired immunogenic and inflammatory effect. The available information does not contain standard toxicological data like LD50 or NOAELs.[3]

Experimental Protocols

Induction of Experimental Autoimmune Uveitis (EAU):

While the specific protocol for this Peptide M is not detailed in the search results, a general protocol for EAU induction with a peptide antigen would involve:

  • Animal Models: Lewis rats, Hartley guinea pigs, or monkeys.[3]

  • Immunization: The peptide is typically emulsified in Complete Freund's Adjuvant (CFA) and injected subcutaneously or into a footpad.

  • Adjuvant: An additional adjuvant, such as Bordetella pertussis toxin, may be administered to enhance the immune response.

  • Monitoring: Animals are monitored for clinical signs of uveitis, such as inflammation of the eye, using methods like slit-lamp biomicroscopy.

  • Histopathology: Eyes are collected for histological examination to confirm and grade the extent of inflammation and tissue damage.

Antimicrobial Peptide CSP-4

CSP-4 is an analog of the clavaspirin (B1577464) peptide (CSP) from a marine invertebrate. It was designed to have potent antimicrobial activity with reduced cytotoxicity compared to the parent peptide.[4]

Quantitative Safety and Toxicity Data

Table 3: Cytotoxicity of CSP-4

Cell TypeAssayFindingReference
Human Red Blood CellsHemolysis AssayLow hemolytic activity at pH 7.4[4]
Not specifiedCytotoxicity AssayLow cytotoxicity, even at high concentrations[4]
Experimental Protocols

SYTOX Green Uptake Assay (Membrane Permeabilization):

  • Bacterial Strain: S. aureus CCARM 259237.

  • Preparation: Mid-log phase bacteria were suspended in 10 mM sodium phosphate (B84403) buffer (pH 7.4).

  • Staining: Bacteria were incubated with 1 µM SYTOX Green for 20 minutes in the dark.

  • Treatment: Peptides were added at their respective minimum inhibitory concentrations (MIC).

  • Measurement: Fluorescence was measured to determine the extent of membrane damage.[4]

In Vivo Dermal Infection Model:

  • Animal Model: Hairless mice.

  • Infection: Mice were infected with drug-resistant S. aureus (DRSA).

  • Treatment: Topical application of CSP-4 to the inflamed skin.

  • Outcome Measures: Reduction in skin infection, assessment of damage to dermal collagen and elastin, and measurement of pro-inflammatory markers (Toll-like receptor-2, NF-κB, TNF-α, IL-1β).[4]

Signaling Pathway

CSP-4 exerts its therapeutic effect in the dermal infection model by downregulating the inflammatory response. It reduces the levels of Toll-like receptor-2 (TLR2), which leads to the inhibition of the downstream nuclear factor kappa B (NF-κB) signaling pathway. This, in turn, decreases the production of pro-inflammatory cytokines like TNF-α and IL-1β.[4]

CSP4_Pathway DRSA DRSA Infection TLR2 TLR2 DRSA->TLR2 activates NFkB NF-κB TLR2->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines induces production Inflammation Inflammation Cytokines->Inflammation CSP4 CSP-4 CSP4->TLR2 downregulates

References

Methodological & Application

Application Notes and Protocols for Induction of Uveitis in Rats using Peptide M Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Uveitis (EAU) is a well-established animal model that mimics human uveitis, a sight-threatening inflammatory disease. Induction of EAU in susceptible rodent strains, such as the Lewis rat, provides a valuable platform for investigating the pathogenesis of uveitis and for the preclinical evaluation of novel therapeutic agents. Peptide M, an 18-amino acid fragment derived from the retinal S-antigen, is a potent uveitogen widely used to induce EAU.[1][2][3] This document provides detailed protocols for the preparation of Peptide M acetate (B1210297) and the induction and assessment of uveitis in rats.

Materials and Reagents

ReagentSupplierCatalog No.
Peptide M (DTNLASSTIIKEGIDKTV)Custom Synthesis>95% purity
Complete Freund's Adjuvant (CFA)Sigma-AldrichF5881
Mycobacterium tuberculosis H37Ra (in CFA)Sigma-AldrichF5881
Sterile Saline (0.9% NaCl)Various---
IsofluraneVarious---

Experimental Protocols

Preparation of Peptide M Acetate Emulsion

A stable water-in-oil emulsion is critical for the successful induction of EAU.

Materials:

  • This compound, lyophilized powder

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Sterile, pyrogen-free saline

  • Two sterile Luer-lock syringes (e.g., 1 mL or 3 mL)

  • One three-way stopcock

Procedure:

  • Reconstitute Peptide M: Dissolve the lyophilized this compound in sterile saline to a final concentration of 1 mg/mL. Vortex briefly to ensure complete dissolution.

  • Prepare for Emulsification: Draw 0.5 mL of the Peptide M solution into one syringe and 0.5 mL of CFA into the other syringe.

  • Connect Syringes: Attach both syringes to the three-way stopcock.

  • Emulsify: Force the contents of the syringes back and forth through the stopcock for at least 10-15 minutes. A stable emulsion will be thick, white, and will not disperse when a drop is placed in water.

  • Final Volume: The final emulsion will have a Peptide M concentration of 500 µg/mL.

Induction of Experimental Autoimmune Uveitis (EAU)

Animal Model:

  • Female Lewis rats, 6-8 weeks old, are highly susceptible to EAU induction.

Procedure:

  • Animal Acclimatization: Allow rats to acclimate to the animal facility for at least one week prior to the experiment.

  • Anesthesia: Anesthetize the rats using isoflurane.

  • Immunization:

    • Inject a total of 0.1 mL of the Peptide M-CFA emulsion subcutaneously at the base of the tail.

    • This delivers a total dose of 50 µg of Peptide M per rat. Doses ranging from 5 to 100 µg have been shown to be effective, with higher doses inducing more severe disease.[1]

  • Post-Immunization Monitoring: Monitor the animals daily for clinical signs of uveitis, which typically appear between days 8 and 14 post-immunization.

Assessment of Uveitis

Clinical signs of uveitis are graded on a scale of 0 to 4. Examinations can be performed using a slit lamp or ophthalmoscope.

ScoreClinical Signs
0No signs of inflammation.
1Dilated iris vessels, slight iris hyperemia.
2Moderate iris hyperemia, pupil abnormalities (e.g., miosis), and inflammatory cells in the anterior chamber.
3Severe iritis, hypopyon (pus in the anterior chamber), and fibrin (B1330869) formation.
4Severe inflammation with obscured view of the posterior segment, phthisis bulbi (shrunken, non-functional eye).

Table 1: Clinical Scoring System for EAU in Rats.

For a more detailed assessment of inflammation, eyes are enucleated at the end of the experiment, fixed, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).

ScoreHistopathological Findings
0No inflammatory cells.
0.5Mild inflammatory cell infiltration in the ciliary body and choroid.
1Moderate inflammatory cell infiltration in the anterior and posterior segments.
2Severe inflammatory cell infiltration with retinal folds and/or retinal granulomas.
3Extensive retinal damage with photoreceptor destruction.
4Complete destruction of the retinal architecture, optic nerve infiltration.

Table 2: Histopathological Scoring System for EAU in Rats.

Expected Results

Following immunization with 50 µg of Peptide M in CFA, Lewis rats typically develop clinical signs of uveitis between days 8 and 14. The disease severity usually peaks around days 14-16 and then begins to resolve. Higher doses of Peptide M (>50 µg) can lead to a more severe and prolonged disease course, often resulting in complete destruction of the photoreceptor cell layer.[1]

Time Post-ImmunizationExpected Average Clinical Score (50 µg Peptide M)Expected Average Histopathological Score (50 µg Peptide M)
Day 101.0 - 1.50.5 - 1.0
Day 14 (Peak)2.5 - 3.52.0 - 3.0
Day 211.5 - 2.01.5 - 2.5

Table 3: Typical Time Course and Severity of Peptide M-Induced Uveitis in Lewis Rats.

Signaling Pathways in EAU

The pathogenesis of EAU is primarily driven by a T-cell mediated autoimmune response. The induction phase involves the activation of autoreactive T-cells in the periphery, which then migrate to the eye and initiate an inflammatory cascade.

EAU_Induction_Workflow Experimental Workflow for EAU Induction cluster_preparation Preparation cluster_induction Induction cluster_assessment Assessment Peptide_M This compound (Lyophilized Powder) Reconstitution Reconstitute Peptide M in Saline Peptide_M->Reconstitution Saline Sterile Saline Saline->Reconstitution CFA Complete Freund's Adjuvant (CFA) Emulsification Emulsify with CFA CFA->Emulsification Reconstitution->Emulsification Emulsion Peptide M-CFA Emulsion Emulsification->Emulsion Immunization Subcutaneous Injection (0.1 mL at base of tail) Emulsion->Immunization Rat Lewis Rat Rat->Immunization EAU_Development Development of EAU (8-14 days) Immunization->EAU_Development Clinical_Scoring Clinical Scoring (Slit Lamp/Ophthalmoscope) EAU_Development->Clinical_Scoring Histopathology Histopathological Scoring (H&E Staining) EAU_Development->Histopathology Data_Analysis Data Analysis Clinical_Scoring->Data_Analysis Histopathology->Data_Analysis

Caption: Workflow for inducing EAU in rats.

The inflammatory response within the eye involves the production of various pro-inflammatory cytokines and chemokines, leading to the breakdown of the blood-retinal barrier, infiltration of inflammatory cells, and ultimately, damage to the retinal tissue.

EAU_Signaling_Pathway Simplified Signaling in EAU Pathogenesis cluster_initiation Initiation Phase (Periphery) cluster_effector Effector Phase (Eye) Peptide_M Peptide M APC Antigen Presenting Cell (APC) Peptide_M->APC Uptake & Processing T_Cell Naive T-Cell APC->T_Cell Antigen Presentation Activated_T_Cell Autoreactive T-Cell (Th1/Th17) T_Cell->Activated_T_Cell Activation & Differentiation Migration Migration to the Eye Activated_T_Cell->Migration BRB Blood-Retinal Barrier (BRB) Migration->BRB Adhesion & Transmigration Infiltration Infiltration into Retina BRB->Infiltration Cytokines Pro-inflammatory Cytokines (IFN-γ, IL-17, TNF-α) Infiltration->Cytokines Secretion Inflammation Uveitis: - Vasculitis - Retinal Damage - Photoreceptor Loss Cytokines->Inflammation Induction of

References

Application Notes and Protocols: Dissolving and Preparing Peptide M Acetate for Injection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide M acetate (B1210297) is a salt form of Peptide M, where acetate is used as a counter-ion to improve stability and solubility. Proper dissolution and preparation of this peptide are critical for ensuring its biological activity, stability, and safety in preclinical and clinical applications. These application notes provide a comprehensive guide to the effective reconstitution and preparation of Peptide M acetate for injection, adhering to best practices for research and drug development.

Solubility and Reconstitution of this compound

The solubility of a peptide is primarily determined by its amino acid sequence, specifically its polarity.[1] Peptides with a high proportion of charged amino acids are generally more soluble in aqueous solutions.[2] Since Peptide M is a hypothetical peptide, its specific properties are unknown. Therefore, a systematic approach to solvent selection is recommended.

General Solvent Selection Strategy

Most peptide acetate salts are readily soluble in sterile, distilled water.[3] It is recommended to first attempt reconstitution in water. If the peptide proves to be insoluble, the choice of solvent should be guided by the net charge of the peptide, which can be calculated by assigning a value of +1 to basic residues (K, R, H, N-terminal -NH2) and -1 to acidic residues (D, E, C-terminal -COOH).[4][5]

  • For Basic Peptides (Net Positive Charge): If insoluble in water, an acidic solvent should be used. A small amount of 10-30% acetic acid solution can be tried.[4][6]

  • For Acidic Peptides (Net Negative Charge): If insoluble in water, a basic solvent is recommended. A small amount of 0.1 M ammonium (B1175870) bicarbonate can be used to aid dissolution.[2][7]

  • For Neutral or Hydrophobic Peptides: These peptides may require an organic solvent for initial solubilization. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its low toxicity.[5] The peptide should be dissolved in a minimal amount of DMSO and then slowly diluted with an aqueous buffer.[7]

Note: Always test the solubility with a small amount of the peptide before dissolving the entire sample.[5]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the storage and preparation of peptide solutions.

ParameterLyophilized PeptideReconstituted Peptide Solution
Long-Term Storage Temp. -20°C to -80°C[8][9]-20°C to -80°C[8][10]
Short-Term Storage Temp. 4°C (Refrigerator)[11]2-8°C (Refrigerator)[10][11]
Room Temperature Stability Up to a year (for lyophilized)[12]Should be used promptly[12]
Recommended Stock Conc. N/A1-2 mg/mL[4][13]
pH for Reconstitution N/AAcidic solutions (pH 4-6) are often preferred for stability[8]
Sterile Filtration Pore Size N/A0.22 µm[14]

Experimental Protocols

Protocol for Reconstitution of Lyophilized this compound

This protocol outlines the steps for dissolving lyophilized this compound to create a stock solution.

Materials:

  • Vial of lyophilized this compound

  • Appropriate sterile solvent (e.g., sterile water, 10% acetic acid, or DMSO)

  • Sterile, low-protein binding microcentrifuge tubes

  • Sterile syringes and needles

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibration: Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent moisture condensation.[3]

  • Solvent Addition: Using a sterile syringe, slowly add the calculated volume of the chosen solvent to the vial.[3] Aim for a stock solution concentration of 1-2 mg/mL.[4][13]

  • Dissolution: Gently swirl or vortex the vial to dissolve the peptide.[3] Avoid vigorous shaking, which can cause peptide aggregation.[15] If the peptide does not readily dissolve, sonication can be used to aid dissolution.[5]

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter.[16]

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the peptide stock solution into sterile, low-protein binding microcentrifuge tubes.[10][11]

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage.[8] For short-term use, store at 2-8°C for up to a few weeks.[10][11]

Protocol for Preparation of this compound for Injection

This protocol describes the dilution of the reconstituted stock solution and sterile filtration to prepare the final injectable solution.

Materials:

  • Reconstituted this compound stock solution

  • Sterile diluent (e.g., sterile saline or phosphate-buffered saline, PBS)

  • Sterile syringes and needles

  • Sterile 0.22 µm syringe filter (low protein binding, e.g., PES membrane)[14]

  • Sterile final container vial

Procedure:

  • Thawing: Thaw a single aliquot of the reconstituted this compound stock solution at room temperature or on ice.

  • Dilution: Using a sterile syringe, draw the required volume of the stock solution and dilute it with the appropriate sterile diluent to the final desired concentration for injection.

  • Sterile Filtration: Draw the diluted peptide solution into a new sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.[14]

  • Filtering: Slowly push the plunger to filter the peptide solution into a sterile final container vial. This process removes any potential microbial contamination.[17]

  • Labeling and Storage: Label the final vial clearly with the peptide name, concentration, and date of preparation. Store appropriately until use, typically at 2-8°C for short-term use.

Visualizations

Experimental Workflow for this compound Preparation

G cluster_0 Reconstitution cluster_1 Preparation for Injection start Lyophilized this compound equilibrate Equilibrate to Room Temperature start->equilibrate add_solvent Add Sterile Solvent equilibrate->add_solvent dissolve Gentle Mixing/Sonication add_solvent->dissolve stock_solution Peptide Stock Solution dissolve->stock_solution thaw Thaw Stock Solution Aliquot stock_solution->thaw Store at -20°C to -80°C dilute Dilute with Sterile Diluent thaw->dilute filter Sterile Filter (0.22 µm) dilute->filter final_product Final Injectable Solution filter->final_product

References

Application Notes and Protocols for Peptide M Acetate Dosage Calculation in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide M acetate (B1210297) is a synthetic peptide corresponding to an 18-amino acid sequence (DTNLASSTIIKEGIDKTV) from the bovine retinal S-antigen. It is a well-established tool in ophthalmological research, primarily used to induce Experimental Autoimmune Uveitis (EAU) in various animal models, including Lewis rats.[1][2] EAU serves as a critical model for human autoimmune uveitis, a group of sight-threatening inflammatory diseases.[3] The proper calculation of Peptide M acetate dosage is paramount for the successful and reproducible induction of this disease model, which is essential for studying pathogenesis and evaluating novel therapeutic interventions. Acetate is considered a biologically compatible and toxicologically acceptable counter-ion for in vivo peptide administration.[2]

These application notes provide a comprehensive guide to calculating and administering this compound for in vivo studies, with a focus on inducing EAU in Lewis rats. The protocols outlined below cover dosage calculation, preparation of the peptide emulsion with Complete Freund's Adjuvant (CFA), and administration procedures.

Data Presentation: Dosage and Peptide Properties

Quantitative data for this compound and typical EAU induction parameters are summarized in the tables below for easy reference and comparison.

Table 1: Properties of this compound

PropertyValueReference
Amino Acid SequenceDTNLASSTIIKEGIDKTV[2]
Molecular FormulaC83H145N21O33[4]
Molecular Weight1965.16 g/mol [4]
SourceSynthetic, Bovine S-Antigen Fragment (303-322)[1][2]
Biological ActivityUveitogenic (induces EAU)[1][2]

Table 2: Recommended Dosage and Administration for EAU Induction in Lewis Rats

ParameterRecommendationReference(s)
Animal Model Lewis Rat[5]
Peptide Dose Range 30 - 100 µg per rat[5]
Adjuvant Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra[5][6]
Emulsion Ratio 1:1 (v/v) of Peptide Solution to CFA[7]
Administration Route Subcutaneous (s.c.) at the base of the tail or hind leg/footpad[5]
Injection Volume 0.1 - 0.2 mL of emulsion per rat[6]

Experimental Protocols

Protocol 1: this compound Stock Solution Preparation and Dosage Calculation

This protocol describes the preparation of a stock solution of this compound and the calculation of the required volume for a target dose.

Materials:

  • This compound (lyophilized powder)

  • Sterile, pyrogen-free Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Reconstitution of Lyophilized Peptide:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

    • Reconstitute the peptide in sterile PBS to a convenient stock concentration, for example, 1 mg/mL (1000 µg/mL).

    • To do this, add the appropriate volume of PBS to the vial. For instance, to make a 1 mg/mL solution from 1 mg of peptide, add 1 mL of PBS.

    • Gently vortex or pipette up and down to ensure the peptide is completely dissolved. Avoid vigorous shaking to prevent peptide degradation.

  • Dosage Calculation:

    • Determine the target dose per animal in µg. Based on literature for similar uveitogenic peptides, a dose of 50 µg per Lewis rat is a common starting point.

    • Calculate the volume of the stock solution needed per animal using the following formula:

      Volume to Inject (µL) = [Target Dose (µg) / Stock Concentration (µg/mL)] * 1000

    • Example Calculation:

      • Target Dose: 50 µ g/rat

      • Stock Concentration: 1000 µg/mL

      • Volume per rat = (50 µg / 1000 µg/mL) * 1000 = 50 µL

  • Preparation for Emulsification:

    • For each rat to be immunized, aliquot the calculated volume (e.g., 50 µL) of the this compound stock solution into a sterile microcentrifuge tube. This will be the aqueous phase for the emulsion.

Protocol 2: Preparation of this compound-CFA Emulsion

This protocol details the "two-syringe method" for creating a stable water-in-oil emulsion, which is critical for a robust immune response.

Materials:

  • This compound solution (from Protocol 1)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Two sterile Luer-lock syringes (glass or plastic without rubber plungers are preferred)

  • A Luer-lock connector (e.g., a three-way stopcock or a specific emulsifying needle)

  • Sterile needles for injection (e.g., 27-30 gauge)

Procedure:

  • Syringe Preparation:

    • Draw the calculated volume of the this compound solution (e.g., 50 µL for one rat, plus a small excess to account for dead space) into one syringe. This is the aqueous phase.

    • Draw an equal volume of CFA into the second syringe (e.g., 50 µL). The CFA should be thoroughly mixed before drawing. This is the oil phase.

  • Emulsification:

    • Connect the two syringes via the Luer-lock connector.

    • Forcefully and rapidly pass the contents back and forth between the two syringes for at least 10-15 minutes. The mixture will become increasingly viscous and opaque.

    • The emulsion is ready when it is thick, white, and stable.

  • Stability Test:

    • To test for a stable water-in-oil emulsion, dispense a small drop onto the surface of cold water.

    • A stable emulsion will hold its shape as a cohesive drop and will not disperse. If the drop disperses, continue mixing.

  • Loading the Injection Syringe:

    • Once a stable emulsion is formed, consolidate the entire volume into one syringe.

    • Remove the connector and the empty syringe.

    • Attach a sterile needle for injection. Carefully expel any air from the syringe. The final injection volume per rat will be the sum of the aqueous and oil phases (e.g., 100 µL).

Protocol 3: Administration of this compound-CFA Emulsion to Lewis Rats

This protocol describes the subcutaneous administration of the prepared emulsion to induce EAU. All animal procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Prepared syringe with this compound-CFA emulsion

  • Lewis rats (8-12 weeks old)

  • Appropriate animal restraint device

  • 70% ethanol (B145695) for disinfection

Procedure:

  • Animal Preparation:

    • Properly restrain the rat.

    • Select the injection site. Common sites include the base of the tail or a hind footpad. The total volume can be administered in a single injection or divided between two sites (e.g., both hind footpads).

  • Injection:

    • Swab the injection site with 70% ethanol.

    • For subcutaneous injection, lift the skin to form a tent. Insert the needle into the subcutaneous space.

    • Slowly inject the emulsion (e.g., 0.1 mL). A small lump should form under the skin.

    • Keep the needle in place for a few seconds after injection to prevent leakage of the viscous emulsion.

    • Withdraw the needle and gently massage the area to disperse the emulsion.

  • Post-Injection Monitoring:

    • Monitor the animals regularly for clinical signs of EAU, which typically develop 10-14 days post-immunization. Signs include iris congestion, pupil constriction, and redness.

    • Also, monitor for adverse reactions at the injection site, such as inflammation or ulceration, as CFA is a potent inflammatory agent.

Visualizations

Signaling Pathway in EAU

The pathogenesis of EAU involves the activation of autoreactive T cells and the subsequent inflammatory cascade within the eye. Key pathways include IL-1 receptor signaling and the NLRP3 inflammasome, leading to the differentiation of pathogenic Th1 and Th17 cells.

EAU_Signaling_Pathway cluster_eye Ocular Microenvironment Peptide_M Peptide M (S-Antigen fragment) APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) Peptide_M->APC Uptake & Presentation Naive_T_Cell Naive CD4+ T Cell APC->Naive_T_Cell Antigen Presentation (MHC-II) Th1 Pathogenic Th1 Cell Naive_T_Cell->Th1 Th17 Pathogenic Th17 Cell Naive_T_Cell->Th17 IFNg IFN-γ Th1->IFNg Retina Retina Th1->Retina Infiltration IL17 IL-17 Th17->IL17 Th17->Retina Infiltration Inflammation Inflammation & Photoreceptor Damage (Uveitis) IFNg->Inflammation IL17->Inflammation Myeloid_Cells Myeloid Cells (Neutrophils, Macrophages) NLRP3 NLRP3 Inflammasome Activation Myeloid_Cells->NLRP3 Myeloid_Cells->Retina Infiltration IL1b IL-1β NLRP3->IL1b Secretion IL1b->Th17 Promotes Differentiation IL1b->Inflammation Pro-inflammatory Retina->Inflammation

Caption: Signaling pathway in Experimental Autoimmune Uveitis (EAU).

Experimental Workflow

The overall workflow from dosage calculation to the induction of EAU is a multi-step process requiring careful preparation and execution.

EAU_Workflow start Start calc 1. Dosage Calculation (e.g., 50 µg/rat) start->calc reconstitute 2. Peptide Reconstitution (e.g., 1 mg/mL in PBS) calc->reconstitute emulsify 3. Emulsification with CFA (1:1) (Two-Syringe Method) reconstitute->emulsify stability 4. Emulsion Stability Test (Drop in water) emulsify->stability administer 5. Subcutaneous Administration (0.1 mL to Lewis Rat) stability->administer Stable fail Re-emulsify stability->fail Unstable monitor 6. Monitor for EAU Onset (Days 10-14 post-immunization) administer->monitor end Endpoint: EAU Induction monitor->end fail->emulsify

Caption: Experimental workflow for this compound dosage and EAU induction.

References

Application Notes and Protocols for Peptide M Acetate in T-Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell proliferation is a cornerstone of the adaptive immune response and a critical process to evaluate in immunology research and drug development. Assays that measure T-cell proliferation are vital for assessing the immunogenicity of novel therapeutics, developing vaccines, and understanding the mechanisms of autoimmune diseases and cancer. Peptide M acetate (B1210297) is a high-purity synthetic peptide that has been shown to be a potent activator of T-cell proliferation. These application notes provide a detailed protocol for utilizing Peptide M acetate in T-cell proliferation assays, enabling researchers to reliably and reproducibly assess T-cell activation.

T-cell activation is initiated by the interaction of the T-cell receptor (TCR) with a specific peptide-Major Histocompatibility Complex (pMHC) on an antigen-presenting cell (APC), such as a dendritic cell (DC).[1][2] This initial signal (Signal 1) is strengthened by co-stimulatory signals (Signal 2) from molecules like CD28 on the T-cell interacting with CD80/CD86 on the APC.[1][3][4] Subsequent cytokine signaling (Signal 3) further directs T-cell differentiation and expansion.[1] Peptide M has been demonstrated to effectively induce T-cell proliferation when presented by APCs.[5][6]

This document provides a comprehensive guide to performing a T-cell proliferation assay using this compound, including a detailed protocol for a Carboxyfluorescein succinimidyl ester (CFSE) based assay, which allows for the tracking of individual cell divisions.

Data Presentation

Table 1: In Vivo T-Cell Proliferation Induced by M-Peptide Pulsed Dendritic Cells
M-Peptide ConcentrationMean Proliferation (%)Standard Deviation
10 µM95± 3.5
1 µM92± 4.2
200 pM88± 5.1
100 pM25± 7.8
0 pM (Control)5± 2.1

This table summarizes data on T-cell proliferation induced by dendritic cells pulsed with varying concentrations of M-peptide. The data is based on in vivo experiments measuring CFSE dilution in CD45.2+ P14 T-cells 48 hours after injection.[5][6]

Experimental Protocols

Protocol: T-Cell Proliferation Assay Using this compound and CFSE Staining

This protocol details an in vitro assay to measure the proliferation of T-cells in response to this compound presented by antigen-presenting cells (APCs).

Materials:

  • This compound

  • Cryopreserved Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells and APCs (e.g., dendritic cells)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Phosphate Buffered Saline (PBS)

  • FACS tubes

  • Flow cytometer

  • 96-well round-bottom culture plates

  • Cell counting solution (e.g., Trypan Blue)

  • Hemocytometer or automated cell counter

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in sterile, endotoxin-free DMSO to create a 1 mg/mL stock solution.

    • Further dilute the stock solution in sterile PBS to a working concentration of 100 µM.

    • Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • Preparation of Cells:

    • Thaw cryopreserved PBMCs in a 37°C water bath.

    • Transfer the cells to a 15 mL conical tube containing pre-warmed RPMI-1640 medium.

    • Centrifuge at 300 x g for 10 minutes.

    • Resuspend the cell pellet in fresh RPMI-1640 and perform a cell count.

    • Adjust the cell concentration to 1 x 10^7 cells/mL in pre-warmed PBS.

  • CFSE Staining of T-Cells:

    • Add an equal volume of 2X CFSE working solution (e.g., 5 µM in PBS for a final concentration of 2.5 µM) to the cell suspension.

    • Incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining reaction by adding 5 volumes of cold RPMI-1640 medium containing 10% FBS.

    • Incubate on ice for 5 minutes.

    • Wash the cells twice with RPMI-1640 medium by centrifuging at 300 x g for 10 minutes.

    • Resuspend the CFSE-labeled cells in RPMI-1640 medium at a concentration of 2 x 10^6 cells/mL.

  • Co-culture and Stimulation:

    • Seed 100 µL of the CFSE-labeled cell suspension (2 x 10^5 cells) into the wells of a 96-well round-bottom plate.

    • Prepare serial dilutions of this compound in RPMI-1640 medium.

    • Add 100 µL of the this compound dilutions to the wells to achieve final concentrations ranging from 0.1 µM to 10 µM.

    • Include a negative control well with media only (no peptide) and a positive control well with a known T-cell mitogen (e.g., Phytohemagglutinin (PHA)).

    • Incubate the plate for 4-5 days at 37°C in a humidified incubator with 5% CO2.

  • Flow Cytometry Analysis:

    • After the incubation period, harvest the cells from each well into FACS tubes.

    • Wash the cells with cold PBS containing 2% FBS.

    • Resuspend the cells in 200 µL of FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

    • Acquire the samples on a flow cytometer.

    • Analyze the CFSE fluorescence in the T-cell population (gated based on forward and side scatter, and if desired, stained with T-cell specific markers like CD3, CD4, or CD8). Proliferating cells will show a sequential two-fold decrease in CFSE fluorescence with each cell division.

Visualizations

T_Cell_Activation_Pathway T-Cell Activation Signaling Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T-Cell APC_MHC pMHC (Peptide M) TCR TCR APC_MHC->TCR Signal 1 APC_CD80_86 CD80/CD86 CD28 CD28 APC_CD80_86->CD28 Signal 2 (Co-stimulation) Signaling_Cascade Downstream Signaling (e.g., Lck, ZAP70) TCR->Signaling_Cascade CD28->Signaling_Cascade Proliferation Proliferation Signaling_Cascade->Proliferation

Caption: T-Cell activation requires two signals for proliferation.

Experimental_Workflow CFSE-Based T-Cell Proliferation Assay Workflow start Start prep_cells Prepare PBMCs start->prep_cells cfse_stain CFSE Staining prep_cells->cfse_stain co_culture Co-culture with This compound cfse_stain->co_culture incubation Incubate 4-5 days co_culture->incubation flow_cytometry Flow Cytometry Analysis incubation->flow_cytometry end End flow_cytometry->end

Caption: Workflow for the CFSE T-cell proliferation assay.

References

Application Notes and Protocols: Peptide M in Immunological Research

Author: BenchChem Technical Support Team. Date: November 2025

Product Name: Peptide M (NF-κB Pathway Inhibitor) Catalog Number: PM-001 Molecular Formula: C₁₂₉H₂₁₀N₄₀O₃₅S Molecular Weight: 2933.4 g/mol Purity: >98% (HPLC) Solubility: Soluble in DMSO (10 mM) or water (1 mM)

Introduction

Peptide M is a synthetic, cell-permeable peptide designed as a potent and selective inhibitor of the IκB Kinase (IKK) complex, a critical node in the canonical NF-κB signaling pathway. By targeting the IKK complex, Peptide M effectively blocks the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes. These application notes provide detailed protocols for utilizing Peptide M in cell-based assays to study inflammatory responses and present key performance data.

Mechanism of Action

Upon stimulation by various inflammatory signals, such as lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4), the IKK complex is activated. Activated IKK phosphorylates the inhibitor of NF-κB, IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus and initiate the transcription of target genes, including those for inflammatory cytokines like TNF-α and IL-6. Peptide M acts by competitively inhibiting the ATP-binding site on the IKKβ subunit, preventing the phosphorylation of IκBα and halting the signaling cascade.

NF_kB_Pathway cluster_nucleus Nucleus receptor TLR4 ikk IKK Complex (α, β, γ) receptor->ikk Activation ligand LPS ligand->receptor peptide_m Peptide M peptide_m->ikk Inhibition ikba_nfkab IκBα-NF-κB ikk->ikba_nfkab Phosphorylation p_ikba_nfkab P-IκBα-NF-κB ub Ubiquitination p_ikba_nfkab->ub proteasome Proteasomal Degradation ub->proteasome nfkab NF-κB (p65/p50) proteasome->nfkab nfkab_nuc NF-κB nfkab->nfkab_nuc Translocation nucleus Nucleus transcription Gene Transcription (TNF-α, IL-6) nfkab_nuc->transcription

Caption: Inhibition of the NF-κB signaling pathway by Peptide M.

Quantitative Data

The following tables summarize the characterization of Peptide M's activity and cytotoxicity.

Table 1: Biochemical Activity of Peptide M This data demonstrates the direct inhibitory effect of Peptide M on the IKKβ kinase.

ParameterAssay TypeTargetValue
IC₅₀ In Vitro Kinase AssayRecombinant IKKβ52.5 nM

Table 2: Effect of Peptide M on Cytokine Secretion This data shows the dose-dependent efficacy of Peptide M in a relevant cellular model of inflammation. RAW 264.7 murine macrophages were stimulated with 100 ng/mL LPS for 18 hours in the presence of varying concentrations of Peptide M. Cytokine levels in the supernatant were measured by ELISA.

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control 25.1 ± 4.315.8 ± 3.1
LPS (100 ng/mL) 3450.2 ± 210.51855.9 ± 150.7
LPS + Peptide M (100 nM) 1680.5 ± 155.2930.4 ± 98.2
LPS + Peptide M (500 nM) 412.3 ± 55.8225.6 ± 41.5
LPS + Peptide M (1 µM) 98.7 ± 21.954.3 ± 15.1

Table 3: Cytotoxicity Profile of Peptide M This data indicates that Peptide M exhibits low cytotoxicity at concentrations well above its effective dose. RAW 264.7 cells were incubated with Peptide M for 24 hours and viability was assessed using an MTT assay.

ParameterAssay TypeCell LineValue
CC₅₀ MTT AssayRAW 264.7> 50 µM

Experimental Protocols

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis culture 1. Culture RAW 264.7 Cells seed 2. Seed Cells into Plates culture->seed pre_treat 3. Pre-treat with Peptide M seed->pre_treat stimulate 4. Stimulate with LPS pre_treat->stimulate elisa 5a. ELISA (Supernatant) stimulate->elisa Cytokine Measurement western 5b. Western Blot (Lysate) stimulate->western Pathway Confirmation mtt 5c. Viability Assay (Cells) stimulate->mtt Cytotoxicity Assessment

Caption: General experimental workflow for evaluating Peptide M.

Protocol 1: Cell-Based Cytokine Release Assay (ELISA)

This protocol describes how to measure the effect of Peptide M on the secretion of pro-inflammatory cytokines from LPS-stimulated macrophages.

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Peptide M (1 mM stock in DMSO)

  • LPS (1 mg/mL stock in water)

  • 96-well tissue culture plates

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.

  • Pre-treatment: Prepare serial dilutions of Peptide M in serum-free DMEM. Remove the culture medium from the cells and add 100 µL of the Peptide M dilutions. Incubate for 1 hour at 37°C. Include a vehicle control (e.g., 0.1% DMSO).

  • Stimulation: Add 10 µL of LPS solution (final concentration of 100 ng/mL) to the appropriate wells. Do not add LPS to the negative control wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes to pellet any floating cells. Carefully collect the supernatant for analysis.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

Protocol 2: Western Blot for IκBα Phosphorylation

This protocol is used to confirm that Peptide M inhibits the phosphorylation and degradation of IκBα.

Materials:

  • 6-well tissue culture plates

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-GAPDH

  • HRP-conjugated secondary antibody

  • BCA Protein Assay Kit

  • SDS-PAGE gels and blotting equipment

  • ECL chemiluminescence substrate

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treatment: Pre-treat cells with Peptide M (e.g., 500 nM) or vehicle for 1 hour.

  • Stimulation: Stimulate cells with LPS (100 ng/mL) for a short duration (e.g., 0, 5, 15, 30 minutes) to observe the phosphorylation event.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.

  • Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts (load 20-30 µg per lane), run on an SDS-PAGE gel, and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash thoroughly and detect the signal using an ECL substrate and an imaging system. Analyze the bands for phospho-IκBα, total IκBα, and the loading control.

Application Notes and Protocols for Peptide-Based Vaccines

Author: BenchChem Technical Support Team. Date: November 2025

Topic: An Immunogenic Peptide as a Component in Vaccines

Introduction

Peptide-based vaccines represent a promising approach in modern vaccinology, offering high specificity, safety, and ease of production.[1][2] These vaccines utilize short, synthetic peptides corresponding to immunogenic epitopes of target antigens to elicit a specific immune response.[2] Unlike whole-organism vaccines, peptide vaccines can be designed to focus the immune response on key protective epitopes, avoiding potentially harmful or irrelevant antigens.[2] However, peptides are often poorly immunogenic on their own and require formulation with adjuvants and delivery systems to induce a robust and lasting immune response.[2][3]

These application notes provide a comprehensive overview and detailed protocols for researchers and drug development professionals working on the development of peptide-based vaccines. While the user's query specified "Peptide M acetate (B1210297)," literature primarily describes its use in inducing experimental autoimmune uveitis rather than as a vaccine immunogen.[4][5] Therefore, this document provides a generalized framework for working with an immunogenic peptide, which can be adapted for specific peptides of interest.

Data Presentation

Table 1: Example Formulation of a Peptide Vaccine
ComponentConcentration/AmountPurpose
Immunogenic Peptide10 µg per doseThe active immunogen that elicits the specific immune response.
Adjuvant (e.g., CpG ODN)3.3 nmol per doseImmune-potentiating agent to enhance the immune response.[3]
Vehicle (e.g., Saline)To final volume of 100 µLSterile diluent for subcutaneous injection.[3]
Emulsifying Agent (e.g., IFA)1:1 ratio with aqueous phaseCreates a stable emulsion to form a depot at the injection site, promoting sustained antigen release.[3]
Table 2: Example Readouts for Immunogenicity Assessment
AssayPurposeExample Metric
Enzyme-Linked Immunosorbent Assay (ELISA)Quantify peptide-specific antibody titers in serum.Endpoint titer, concentration of specific IgG.
Enzyme-Linked Immunospot (ELISpot) AssayEnumerate antigen-specific cytokine-secreting T cells.Spot-forming units (SFU) per million splenocytes.
Intracellular Cytokine Staining (ICS) with Flow CytometryCharacterize the phenotype of cytokine-producing T cells (e.g., CD4+ vs. CD8+).Percentage of IFN-γ+ or TNF-α+ T cells.
In vivo Imaging System (IVIS)Track the biodistribution and lymphatic drainage of labeled peptides/adjuvants.Fluorescence intensity in lymph nodes over time.[3]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for synthesizing a peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[6]

Materials:

  • Fmoc-protected amino acids

  • Solid-phase synthesis resin (e.g., Wang resin, Rink amide resin)

  • Coupling reagents (e.g., HBTU, HATU) and base (e.g., DIEA)

  • Fmoc deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Methanol

  • Cleavage cocktail (e.g., TFA/TIS/water)

  • Ether (for precipitation)

  • HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • First Amino Acid Coupling:

    • Activate the first Fmoc-amino acid with coupling reagents and DIEA in DMF.

    • Add the activated amino acid solution to the swollen resin and shake for 2 hours.

    • Wash the resin with DMF, DCM, and Methanol.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group.

    • Wash the resin with DMF and DCM.

  • Subsequent Amino Acid Coupling:

    • Repeat the coupling and deprotection steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled and deprotected, wash the resin and dry it.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Filter the cleavage mixture and precipitate the crude peptide in cold ether.

    • Centrifuge to pellet the peptide, wash with ether, and air-dry.

    • Purify the peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Protocol 2: Peptide Vaccine Formulation with Incomplete Freund's Adjuvant (IFA)

This protocol describes the preparation of a water-in-oil emulsion for subcutaneous immunization.[3]

Materials:

  • Synthesized immunogenic peptide

  • Sterile saline or PBS

  • Incomplete Freund's Adjuvant (IFA)

  • Two sterile Luer-lock syringes

  • A syringe-to-syringe coupling device

Procedure:

  • Prepare Aqueous Phase: Dissolve the peptide in sterile saline or PBS to the desired concentration.

  • Emulsification:

    • Draw the aqueous peptide solution into one syringe.

    • Draw an equal volume of IFA into the second syringe.

    • Connect the two syringes with the coupling device.

    • Forcefully pass the contents back and forth between the syringes for at least 10 minutes until a thick, stable white emulsion is formed.

  • Confirm Emulsion Stability: Test the emulsion by dropping a small amount into a beaker of water. A stable emulsion will not disperse.

  • Administration: Use the formulation for immunization immediately.

Protocol 3: Mouse Immunization

This protocol outlines a typical subcutaneous immunization schedule in mice.[3]

Materials:

  • Peptide vaccine formulation

  • 6- to 12-week-old mice (e.g., C57BL/6)

  • Insulin syringes with appropriate gauge needles

Procedure:

  • Prime Immunization (Day 0):

    • Administer 100 µL of the vaccine formulation subcutaneously, for example, at the base of the tail (50 µL on each side).[3]

  • Boost Immunization (Day 14):

    • Administer a second dose of the vaccine using the same route and volume as the prime immunization.[3]

  • Sample Collection:

    • Collect blood samples via tail vein or retro-orbital bleeding at desired time points (e.g., pre-immunization, day 14, day 28) to analyze the antibody response.

    • At the end of the experiment (e.g., day 35), euthanize the mice and harvest spleens for T-cell analysis.[3]

Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for Peptide-Specific Antibodies

This protocol is for the detection and quantification of peptide-specific antibodies in serum.

Materials:

  • ELISA plates

  • Immunogenic peptide

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat milk in PBS-T)

  • Wash buffer (PBS with 0.05% Tween-20, PBS-T)

  • Mouse serum samples

  • HRP-conjugated secondary antibody (e.g., anti-mouse IgG)

  • Substrate (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Plate Coating: Coat the wells of an ELISA plate with the immunogenic peptide (e.g., 1-5 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate three times with wash buffer.

  • Primary Antibody Incubation: Add serially diluted mouse serum samples to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add the TMB substrate and incubate in the dark until a color change is observed.

  • Stop Reaction: Stop the reaction by adding the stop solution.

  • Read Plate: Read the absorbance at 450 nm using a plate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives a reading above a predetermined cutoff.

Visualizations

G cluster_0 Peptide Vaccine Development Workflow A Peptide Design & Synthesis B Vaccine Formulation (with Adjuvant) A->B Formulate C Preclinical Studies (in vivo) B->C Immunize D Immunogenicity Assessment C->D Analyze Samples E Efficacy & Safety Evaluation D->E Evaluate Data

Caption: A simplified workflow for the development of a peptide-based vaccine.

G cluster_0 Simplified TLR Signaling Pathway TLR Toll-like Receptor (TLR) MyD88 MyD88 TLR->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 NFkB NF-κB Activation TAK1->NFkB MAPK MAPK Activation TAK1->MAPK Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Cytokines MAPK->Cytokines

Caption: A representative signaling pathway for TLR-mediated immune activation by an adjuvant.

References

Application Notes and Protocols for Experimental Autoimmune Uveitis (EAU) Models Using Peptide M

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Uveitis (EAU) is a well-established animal model that recapitulates many of the pathological features of human autoimmune uveitis, a sight-threatening inflammatory disease. Induction of EAU using specific peptides derived from retinal antigens allows for the study of disease mechanisms and the evaluation of novel therapeutic agents. This document provides detailed application notes and protocols for the induction and evaluation of EAU in Lewis rats using Peptide M, a highly pathogenic 18-amino acid fragment of the retinal S-antigen.[1][2]

Peptide M (S-Antigen 303-320): The standard 18-amino acid sequence for Peptide M derived from bovine S-antigen is: DTNLASSTIIKEGIDKTV

I. Experimental Protocols

A. Induction of EAU in Lewis Rats with Peptide M

This protocol describes the active immunization of Lewis rats with Peptide M to induce EAU.

Materials:

  • Peptide M (synthesis grade, >95% purity)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile 1 ml syringes with 27-gauge needles

  • Female Lewis rats (6-8 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Sonicator or high-speed homogenizer

Procedure:

  • Peptide M Emulsion Preparation:

    • Dissolve Peptide M in sterile PBS at a concentration of 1 mg/ml.

    • Prepare an emulsion by mixing the Peptide M solution with an equal volume of CFA (1:1 ratio).

    • Emulsify the mixture using a sonicator or by passing it through a double-hubbed needle until a stable, thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.

    • The final concentration of Peptide M in the emulsion will be 0.5 mg/ml.

  • Immunization:

    • Anesthetize the Lewis rats.

    • Draw 0.1 ml of the Peptide M/CFA emulsion into a 1 ml syringe.

    • Administer a single subcutaneous injection of 0.1 ml of the emulsion (containing 50 µg of Peptide M) into one hind footpad.

    • House the animals under standard laboratory conditions and monitor them regularly for clinical signs of EAU.[1]

Experimental Workflow for EAU Induction:

EAU_Induction_Workflow Peptide_M Peptide M Dissolved in PBS Emulsification Emulsification (1:1 ratio) Peptide_M->Emulsification CFA Complete Freund's Adjuvant (CFA) CFA->Emulsification Immunization Subcutaneous Injection (0.1 ml into hind footpad) Emulsification->Immunization EAU_Development EAU Development (Clinical & Histological Assessment) Immunization->EAU_Development Lewis_Rat Lewis Rat (6-8 weeks old) Lewis_Rat->Immunization

Workflow for EAU induction with Peptide M.
B. Clinical Assessment of EAU

Clinical signs of EAU typically appear 10-14 days post-immunization and can be scored using a standardized grading system.

Procedure:

  • Examine the eyes of the rats daily from day 7 post-immunization using a slit lamp or ophthalmoscope.

  • Grade the severity of inflammation based on the criteria outlined in the table below.

Table 1: Clinical Scoring System for EAU in Lewis Rats

ScoreClinical Signs
0 No signs of inflammation.
1 Mild iritis, slight dilation of iris vessels.
2 Moderate iritis, moderate dilation of iris vessels, and some protein flare.
3 Severe iritis, significant protein flare, and cells in the anterior chamber.
4 Severe inflammation with hypopyon, fibrin (B1330869) deposition, and corneal opacity.

Source: Adapted from various EAU grading systems.[3]

C. Histopathological Assessment of EAU

Histopathological analysis provides a definitive assessment of the extent of ocular inflammation and retinal damage.

Procedure:

  • Euthanize the rats at the desired time point (e.g., peak of disease, around day 14-16 post-immunization).

  • Enucleate the eyes and fix them in a suitable fixative (e.g., 10% neutral buffered formalin or Davidson's solution).

  • Process the eyes for paraffin (B1166041) embedding, sectioning, and staining with hematoxylin (B73222) and eosin (B541160) (H&E).

  • Examine the stained sections under a microscope and grade the severity of EAU based on the criteria in the table below.

Table 2: Histopathological Scoring System for EAU in Lewis Rats

ScoreHistopathological Findings
0 No inflammatory cells in the retina or uvea.
0.5 Mild inflammatory cell infiltration in the ciliary body, choroid, or retina.
1 Mild to moderate cellular infiltration in the uvea and retina without significant structural damage.
2 Moderate cellular infiltration with some retinal folding and small granulomatous lesions.
3 Extensive cellular infiltration, retinal folds, and significant photoreceptor damage.
4 Severe inflammation with complete destruction of the photoreceptor layer, extensive retinal detachment, and fibrosis.

Source: Adapted from established histological scoring systems for EAU.[4][5]

II. Quantitative Data

The severity of EAU induced by Peptide M is dose-dependent. The following table summarizes expected outcomes based on published findings.

Table 3: Dose-Response of Peptide M in Lewis Rats for EAU Induction

Peptide M Dose (µg)Expected Disease IncidenceExpected Mean Peak Clinical ScoreExpected Mean Peak Histological Score
5Moderate1.5 - 2.51.0 - 2.0
50High3.0 - 4.03.0 - 4.0
100High3.5 - 4.03.5 - 4.0

Note: These values are approximate and can vary between experiments and animal facilities. It is recommended to perform a pilot study to determine the optimal dose for your specific conditions.[1]

III. Signaling Pathways in Peptide M-Induced EAU

The pathogenesis of EAU induced by retinal antigens like S-antigen and its peptides is primarily mediated by autoreactive T helper (Th) cells, particularly Th1 and Th17 cells.

T-Cell Activation and Differentiation Pathway:

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell Naive T-Cell cluster_Th1 Th1 Differentiation cluster_Th17 Th17 Differentiation MHC_Peptide MHC Class II + Peptide M TCR T-Cell Receptor (TCR) MHC_Peptide->TCR Signal 1 CD4 CD4 TCR->CD4 IL12 IL-12 CD4->IL12 TGFb_IL6 TGF-β, IL-6 CD4->TGFb_IL6 Th1_Cell Th1 Cell IL12->Th1_Cell IFNy IFN-γ Inflammation Ocular Inflammation (Uveitis) IFNy->Inflammation Th1_Cell->IFNy Th17_Cell Th17 Cell TGFb_IL6->Th17_Cell IL23 IL-23 IL23->Inflammation Th17_Cell->IL23

Simplified T-cell activation and differentiation in EAU.

Upon immunization, Peptide M is processed and presented by antigen-presenting cells (APCs) to naive CD4+ T cells. This interaction, along with co-stimulatory signals, leads to the activation and differentiation of T cells into pathogenic Th1 and Th17 effector cells. Th1 cells primarily produce interferon-gamma (IFN-γ), while Th17 cells produce interleukin-17 (IL-17). Both cytokines play a crucial role in breaking down the blood-retinal barrier, recruiting other inflammatory cells to the eye, and causing the characteristic pathology of uveitis.

IV. Applications in Drug Development

The Peptide M-induced EAU model is a valuable tool for the preclinical evaluation of novel therapeutics for autoimmune uveitis.

Potential Therapeutic Strategies to Investigate:

  • Immunosuppressive agents: Testing the efficacy of new small molecules or biologics in reducing ocular inflammation.

  • Targeted therapies: Evaluating drugs that specifically target Th1 or Th17 pathways, or key inflammatory cytokines.

  • Cell-based therapies: Assessing the potential of regulatory T cells (Tregs) or other cell-based approaches to suppress the autoimmune response.

  • Novel drug delivery systems: Using this model to test the efficacy of new formulations for delivering drugs to the posterior segment of the eye.

Logical Flow for Preclinical Drug Testing:

Drug_Testing_Workflow Start Induce EAU with Peptide M Treatment Administer Test Compound (Prophylactic or Therapeutic) Start->Treatment Control Administer Vehicle Control Start->Control Monitor Monitor Clinical Signs of EAU Treatment->Monitor Control->Monitor Endpoint Endpoint Analysis (Histopathology, Cytokine Profiling, etc.) Monitor->Endpoint Analysis Compare Treatment vs. Control Groups Endpoint->Analysis Conclusion Determine Therapeutic Efficacy Analysis->Conclusion

Workflow for preclinical drug testing in the EAU model.

V. Conclusion

The experimental autoimmune uveitis model induced by Peptide M in Lewis rats is a robust and reproducible system for studying the immunopathogenesis of autoimmune uveitis and for the preclinical assessment of new therapeutic interventions. The detailed protocols and data presented in these application notes provide a foundation for researchers to successfully implement and utilize this important animal model.

References

Application Notes and Protocols for Peptide M (Ac-YVAD-CMK Acetate) in Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Peptide M (Ac-YVAD-CMK acetate), a selective and irreversible inhibitor of caspase-1, in the study of neuroinflammation. This document includes detailed protocols for both in vitro and in vivo experimental models, a summary of its mechanism of action, and quantitative data from relevant studies.

Introduction to Peptide M (Ac-YVAD-CMK Acetate) and Neuroinflammation

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury.[1][2][3] A key pathway implicated in driving neuroinflammatory processes is the activation of the NLRP3 inflammasome in microglia, the resident immune cells of the central nervous system.[1][4]

The NLRP3 inflammasome is a multi-protein complex that, upon activation by various damage- or pathogen-associated molecular patterns (DAMPs or PAMPs), recruits and activates pro-caspase-1.[3][5] Activated caspase-1 then proteolytically cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms.[3][6] These cytokines are potent mediators of the inflammatory response and can contribute to neuronal damage and degeneration.[7]

Peptide M, with the sequence N-acetyl-Tyr-Val-Ala-Asp-chloromethylketone (Ac-YVAD-CMK), is a highly selective and irreversible inhibitor of caspase-1.[6][8] By binding to the active site of caspase-1, it prevents the processing and release of IL-1β and IL-18, thereby dampening the inflammatory cascade.[6][9] This makes Ac-YVAD-CMK a valuable tool for investigating the role of the caspase-1/inflammasome pathway in neuroinflammation and a potential therapeutic agent.[2][9]

Mechanism of Action: Inhibition of the NLRP3 Inflammasome Pathway

Ac-YVAD-CMK exerts its anti-inflammatory effects by directly targeting caspase-1, a cysteine protease. The chloromethylketone (CMK) moiety forms a covalent bond with the active site of caspase-1, leading to its irreversible inhibition. This blockade occurs downstream of the NLRP3 inflammasome assembly, specifically preventing the maturation of pro-inflammatory cytokines.

NLRP3_Pathway cluster_priming Priming Signal (e.g., LPS) cluster_activation Activation Signal (e.g., ATP, Aβ) TLR4 TLR4 NFkB NF-κB Activation TLR4->NFkB NLRP3_proIL1B_exp ↑ NLRP3, pro-IL-1β, pro-IL-18 expression NFkB->NLRP3_proIL1B_exp NLRP3_complex NLRP3 Inflammasome Assembly (NLRP3, ASC, pro-caspase-1) pro_IL1B pro-IL-1β / pro-IL-18 DAMPs DAMPs/PAMPs DAMPs->NLRP3_complex pro_caspase1 pro-caspase-1 caspase1 Active caspase-1 pro_caspase1->caspase1 Autocatalysis IL1B Mature IL-1β / IL-18 pro_IL1B->IL1B inflammation Neuroinflammation Pyroptosis IL1B->inflammation AcYVADCMK Ac-YVAD-CMK AcYVADCMK->caspase1

Caption: NLRP3 inflammasome pathway and the inhibitory action of Ac-YVAD-CMK.

Quantitative Data from Preclinical Studies

The efficacy of Ac-YVAD-CMK in mitigating neuroinflammation and its downstream consequences has been demonstrated in various preclinical models. The following tables summarize key quantitative findings.

Table 1: In Vitro Efficacy of Ac-YVAD-CMK in Microglia

Cell ModelStimulusAc-YVAD-CMK Conc.Outcome MeasureResultReference
Primary MicrogliaThrombin40 µMIL-1β mRNASignificant decrease[6]
Primary MicrogliaThrombin40 µMIL-18 mRNASignificant decrease[6]
Primary MicrogliaThrombin40 µMCaspase-1 (p20) proteinSignificant reduction[6]
Primary MicrogliaThrombin40 µMMature IL-1β proteinSignificant reduction[6]
Primary MicrogliaThrombin40 µMMature IL-18 proteinSignificant reduction[6]

Table 2: In Vivo Efficacy of Ac-YVAD-CMK in Neuroinflammation Models

Animal ModelDiseaseDosage & RouteOutcome MeasureResultReference
RatPermanent Middle Cerebral Artery Occlusion (pMCAO)300 ng, intracerebroventricular (i.c.v.)Infarct Volume (24h)↓ by ~35% (41.1% to 26.5%)[10]
RatpMCAO300 ng, i.c.v.Caspase-1 Activity (24h)↓ by ~96%[10]
RatpMCAO300 ng, i.c.v.IL-1β Levels (24h)↓ by ~60%[10]
MouseCollagenase-induced Intracerebral Hemorrhage (ICH)200 ng, i.c.v.Brain Edema (24h)Significant reduction[7][11]
MouseICH200 ng, i.c.v.Neurological Function (24h)Significant improvement[7][11]
MouseICH400 ng, i.c.v.M1 Microglia PolarizationReduction around hematoma[12]
MouseICH400 ng, i.c.v.M2 Microglia PolarizationIncrease around hematoma[12]
RatICH12.5 mM/kgNeurological FunctionImproved behavioral performance[8][9]
MouseBilateral Cortical Artery Stenosis (BCAS)Not specifiedWhite Matter RarefactionAttenuated[13]

Experimental Protocols

Protocol 1: In Vitro Inhibition of Caspase-1 in Microglial Cell Culture

This protocol describes the use of Ac-YVAD-CMK to inhibit caspase-1 activation in primary microglia or microglial cell lines (e.g., BV-2) following stimulation with an inflammasome activator.

InVitro_Workflow plate_cells 1. Plate Microglia (e.g., 1x10^5 cells/well) pre_treat 2. Pre-treat with Ac-YVAD-CMK (e.g., 20-80 µM for 1h) plate_cells->pre_treat stimulate 3. Add Inflammasome Activator (e.g., Thrombin 10 U/mL or LPS + ATP/Nigericin) pre_treat->stimulate incubate 4. Incubate for 24h stimulate->incubate collect 5. Collect Supernatant & Lysates incubate->collect analyze 6. Analyze for Endpoints (ELISA, Western Blot, qPCR) collect->analyze InVivo_Workflow acclimatize 1. Animal Acclimatization prepare_drug 2. Prepare Ac-YVAD-CMK Solution acclimatize->prepare_drug anesthetize 3. Anesthetize Mouse prepare_drug->anesthetize icv_injection 4. Administer Ac-YVAD-CMK (i.c.v.) (20 min pre-ICH) anesthetize->icv_injection induce_ich 5. Induce ICH (Collagenase Injection) icv_injection->induce_ich post_op 6. Post-operative Care & Recovery induce_ich->post_op assess 7. Assess Endpoints (24-72h) (Neurological Score, Brain Edema, Immunohistochemistry) post_op->assess

References

Techniques for Labeling Peptide M Acetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide M, a synthetic peptide with the amino acid sequence DTNLASSTIIKEGIDKTV, is a significant research tool, particularly in the study of autoimmune diseases.[1][2][3] As an immunogenic component of retinal S-antigen, it is capable of inducing experimental autoimmune uveitis (EAU) in animal models, providing a valuable system for investigating T-cell mediated autoimmune disorders.[1][3] The acetate (B1210297) salt of Peptide M is commonly used for improved solubility and stability.

Effective labeling of Peptide M acetate is crucial for a variety of applications, including tracking its biodistribution, identifying binding partners, and quantifying its presence in complex biological samples. This document provides detailed application notes and protocols for three common peptide labeling techniques: fluorescent labeling, biotinylation, and isotopic labeling for mass spectrometry.

I. Fluorescent Labeling of this compound

Fluorescent labeling enables the visualization and tracking of Peptide M in applications such as fluorescence microscopy, flow cytometry (FACS), and in-vivo imaging.[4] The choice of fluorophore depends on the specific application and available instrumentation. Common fluorescent dyes for peptide labeling include Fluorescein (FITC/FAM), Rhodamine (TAMRA), and Cyanine dyes (Cy3, Cy5).[4]

Available Fluorophores for Peptide Labeling
FluorophoreExcitation (nm)Emission (nm)Key Characteristics
FAM (Carboxyfluorescein) 495517Widely used, compatible with most fluorescence detection equipment.[4]
TAMRA (Tetramethylrhodamine) 552578Commonly used for bioconjugates in immunochemistry and cellular imaging.[4]
Cy3 550570Bright and photostable, suitable for various fluorescence detection techniques.[4]
Cy5 650670Emits in the far-red spectrum, minimizing autofluorescence from biological samples.[4]
ATTO Dyes Wide Spectral RangeWide Spectral RangeA family of dyes with high photostability and brightness, covering a broad spectral range.[4]
Alexa Fluor Dyes Wide Spectral RangeWide Spectral RangeA series of superior fluorescent dyes known for their photostability and pH insensitivity.[4]
Experimental Protocol: N-terminal Labeling with FAM-NHS Ester

This protocol describes the labeling of the N-terminal amine of this compound using a Carboxyfluorescein N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • Carboxyfluorescein N-hydroxysuccinimide (FAM-NHS) ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3

  • Triethylamine (for reactions in organic solvents)[5]

  • Purification column (e.g., Sephadex G-10 or Reverse-Phase HPLC)

  • Lyophilizer

Procedure:

  • Peptide Dissolution: Dissolve this compound in 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mg/mL. If solubility is an issue, a minimal amount of DMF or DMSO can be added.

  • Fluorophore Preparation: Immediately before use, dissolve the FAM-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: Add a 1.5 to 3-fold molar excess of the reactive dye to the peptide solution.[5] The reaction can be performed at room temperature for 1-4 hours or overnight at 4°C, with gentle stirring and protected from light.[5]

  • Reaction Quenching (Optional): The reaction can be stopped by adding a small amount of a primary amine-containing buffer, such as Tris-HCl.

  • Purification: Separate the labeled peptide from unreacted dye and unlabeled peptide.

    • Size-Exclusion Chromatography: For removing free dye, a Sephadex G-10 or similar column can be used.

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the preferred method for achieving high purity, as it can separate labeled from unlabeled peptides.[6][7]

  • Verification: Confirm successful labeling and purity using Mass Spectrometry (to check for the mass shift corresponding to the added fluorophore) and UV-Vis spectroscopy (to determine the labeling efficiency).

  • Lyophilization: Lyophilize the purified, labeled peptide for long-term storage.

G cluster_workflow Fluorescent Labeling Workflow A Dissolve Peptide M in Bicarbonate Buffer C Mix Peptide and FAM-NHS (Molar Excess of Dye) A->C B Prepare FAM-NHS in DMF/DMSO B->C D Incubate at RT (1-4h) or 4°C (Overnight) C->D E Purify by RP-HPLC D->E F Verify by Mass Spec and UV-Vis E->F G Lyophilize for Storage F->G

Workflow for N-terminal fluorescent labeling of Peptide M.

II. Biotinylation of this compound

Biotinylation is the process of attaching biotin (B1667282) to a molecule, such as a peptide.[8] The high-affinity interaction between biotin and streptavidin or avidin (B1170675) can be exploited for various applications, including immunoassays (like ELISA), affinity chromatography for purification, and pull-down assays to identify binding partners.[8][9]

Biotinylation Strategies
Target SiteReagentNotes
N-terminus or Lysine side chain NHS-BiotinReacts with primary amines. The most common method.
C-terminus Biotinylating a resinAllows for synthesis of a C-terminally biotinylated peptide with a free N-terminus.[10]
Cysteine side chain Maleimide-BiotinRequires the presence of a cysteine residue in the peptide sequence.
Experimental Protocol: N-terminal Biotinylation with NHS-Biotin

This protocol details the biotinylation of the N-terminal amine of this compound using an NHS-ester of biotin.

Materials:

  • This compound

  • NHS-Biotin

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Purification column (e.g., desalting column or RP-HPLC)

  • Lyophilizer

Procedure:

  • Peptide Dissolution: Dissolve this compound in PBS, pH 7.4, to a concentration of 1 mg/mL.[11]

  • Biotin Reagent Preparation: Prepare a stock solution of NHS-Biotin in anhydrous DMF or DMSO.

  • Labeling Reaction: Add a 3-5 fold molar excess of the biotin reagent to the peptide solution.[11] Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[11]

  • Purification: Remove excess, unreacted biotin using a desalting column or RP-HPLC. For many applications, if a significant molar excess of peptide to biotin is used initially, the mixture can be used directly without purification.[11]

  • Verification: Confirm biotinylation using mass spectrometry (detecting the mass addition of the biotin tag).

  • Lyophilization: Lyophilize the purified biotinylated peptide for storage.

G cluster_workflow Biotinylation Workflow A Dissolve Peptide M in PBS (pH 7.4) C Add Biotin Reagent to Peptide Solution A->C B Prepare NHS-Biotin in DMF/DMSO B->C D Incubate at RT (1-2 hours) C->D E Purify using Desalting Column or RP-HPLC D->E F Verify by Mass Spectrometry E->F G Lyophilize for Storage F->G

Workflow for N-terminal biotinylation of Peptide M.

III. Isotopic Labeling of this compound for Mass Spectrometry

Stable isotope labeling is a powerful technique for quantitative proteomics using mass spectrometry.[12][13] By introducing heavy isotopes (e.g., ¹³C, ¹⁵N) into a peptide, it becomes chemically identical but mass-distinguishable from its unlabeled counterpart.[13][14] This allows for accurate relative and absolute quantification of the peptide in complex mixtures.[13][15]

Isotopic Labeling Approaches
MethodDescriptionApplication
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Cells are grown in media containing "heavy" amino acids, which are incorporated into proteins.In vivo labeling for quantitative proteomics.
Chemical Labeling (e.g., TMT, iTRAQ) Peptides are chemically tagged with isobaric mass tags post-digestion.Multiplexed quantitative analysis of multiple samples.[16]
Synthetic Peptides with Labeled Amino Acids Peptides are synthesized using one or more amino acids containing heavy isotopes.Absolute quantification (AQUA) by using the labeled peptide as an internal standard.[13]
Protocol: Absolute Quantification (AQUA) using a Stable Isotope-Labeled Peptide M Standard

This protocol outlines the use of a synthetically produced, stable isotope-labeled Peptide M as an internal standard for the absolute quantification of endogenous or administered Peptide M in a biological sample.

Materials:

  • Biological sample containing Peptide M (e.g., cell lysate, tissue homogenate)

  • Synthesized stable isotope-labeled Peptide M (e.g., with one or more ¹³C and ¹⁵N labeled amino acids)

  • Sample preparation reagents (e.g., lysis buffer, digestion enzymes if part of a larger protein)

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation: Process the biological sample to extract the peptides. This may involve cell lysis, protein extraction, and enzymatic digestion if Peptide M is part of a larger protein.

  • Spike-in of Labeled Standard: A known amount of the stable isotope-labeled Peptide M is added ("spiked-in") to the prepared biological sample.[15]

  • LC-MS/MS Analysis: The sample mixture is analyzed by LC-MS/MS. The labeled and unlabeled peptides co-elute but are distinguished by their mass difference in the mass spectrometer.[13]

  • Data Analysis: The relative peak intensities of the labeled and unlabeled peptides are measured. By knowing the exact amount of the labeled standard added, the absolute quantity of the endogenous Peptide M in the original sample can be calculated.[13]

Conceptual Signaling of Peptide M

While a detailed intracellular signaling cascade for Peptide M is not fully elucidated, its mechanism is understood to involve the adaptive immune system. As a T-cell antigen, it is presented by antigen-presenting cells (APCs) via the Major Histocompatibility Complex (MHC) to T-cell receptors (TCRs), initiating a T-cell mediated inflammatory response.

G cluster_signaling Conceptual Mechanism of Peptide M Peptide_M Peptide M APC Antigen-Presenting Cell (APC) Peptide_M->APC Uptake MHC MHC Molecule APC->MHC Processing and Presentation TCR T-Cell Receptor (TCR) MHC->TCR Binding T_Cell T-Cell Inflammatory_Response Inflammatory Response (e.g., Uveitis) T_Cell->Inflammatory_Response Initiation TCR->T_Cell Activation

Conceptual diagram of Peptide M's role in T-cell activation.

Summary and Conclusion

The choice of labeling technique for this compound depends on the intended research application. Fluorescent labeling is ideal for visualization and tracking, biotinylation is well-suited for affinity-based applications, and isotopic labeling provides a robust method for accurate quantification by mass spectrometry. The protocols provided herein offer a starting point for researchers, and optimization may be required based on specific experimental conditions and available resources. Careful purification and verification are critical steps to ensure the quality and reliability of the labeled peptide for downstream applications.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Incidence of EAU with Peptide M Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Peptide M acetate (B1210297) and other uveitogenic peptides to induce Experimental Autoimmune Uveitis (EAU). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to help you achieve consistent and optimal EAU induction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during EAU induction that may lead to low disease incidence or severity.

Q1: What is Peptide M acetate and how does it induce EAU?

This compound is a synthetic peptide of 18 amino acids, corresponding to positions 303-322 of bovine S-antigen (Sequence: DTNLASSTIIKEGIDKTV).[1][2] It is a well-established uveitogenic antigen used to induce EAU in animal models like Lewis rats and certain guinea pig and monkey species.[1][2] When emulsified with an adjuvant and injected, it activates retinal antigen-specific T cells, which then travel to the eye, cross the blood-retinal barrier, and initiate an inflammatory response, leading to uveitis.

Q2: We are observing very low to no EAU incidence in our C57BL/6J mice. What are the most likely causes?

Low EAU incidence in C57BL/6J mice is a common challenge. This strain is known to be only moderately susceptible to EAU, and successful induction is highly dependent on procedural details.[3][4] Here are the primary factors to investigate:

  • Incorrect Peptide Choice for H-2b Haplotype: While Peptide M is effective in some species, the most commonly used and validated peptides for C57BL/6J (H-2b haplotype) mice are derived from Interphotoreceptor Retinoid-Binding Protein (IRBP), such as human IRBP peptide 1-20 (hIRBP1-20) .[3][5][6][7][8] EAU induced with hIRBP1-20 can still be inconsistent.[5] For higher severity and incidence, consider using human IRBP peptide 651-670 (hIRBP651-670) .[5]

  • Suboptimal Peptide or Adjuvant Dosage: The dose of both the peptide and the adjuvants (CFA and Pertussis Toxin) is critical. Doses that are too low will fail to break tolerance, while excessively high doses can sometimes lead to tolerance or other adverse effects.

  • Improper Emulsion Preparation: The stability and quality of the water-in-oil emulsion are paramount. If the emulsion is unstable ("breaks"), the antigen will not be released slowly to stimulate a sustained immune response.

  • Procedural Errors During Immunization: Incorrect injection technique (e.g., subcutaneous injection becoming an intradermal or intraperitoneal injection) can significantly impact the immune response.

Q3: How can I be sure my peptide-CFA emulsion is prepared correctly?

The quality of the emulsion is one of the most critical factors for successful EAU induction.[9]

  • Proper Technique: The standard method involves using two Luer-lock syringes connected by a 3-way stopcock to pass the mixture back and forth until a thick, white, viscous emulsion is formed.[10] Sonication is another effective method that can produce emulsions with higher incidence and earlier onset of EAU.[4][11]

  • The "Drop Test": A simple and effective quality control check is to place a drop of the final emulsion into a beaker of cold water. A stable water-in-oil emulsion will hold its shape as a distinct droplet and will not disperse.[9][10] If the drop disperses, the emulsion is unstable and should be remade.

  • Temperature: Keep all components (peptide solution, CFA, syringes) cold (e.g., on ice) during the emulsification process to improve stability.[10][12]

Q4: What is the role of Pertussis Toxin (PTX) and is it always necessary?

Pertussis Toxin (PTX) acts as a potent co-adjuvant. Its primary roles in EAU induction are to enhance T-cell priming and to increase the permeability of the blood-retinal barrier, allowing inflammatory cells to enter the eye.[13][14] While some highly susceptible mouse strains (like B10.RIII) can develop EAU without PTX, it is generally required for inducing disease in moderately susceptible strains like C57BL/6.[15] The dose of PTX can affect disease severity.[4][11]

Q5: My peptide won't dissolve properly. How can I improve its solubility?

Uveitogenic peptides can be hydrophobic. To improve solubility:

  • First, attempt to dissolve the peptide in a small amount of a sterile organic solvent like Dimethyl Sulfoxide (DMSO).[16]

  • Once fully dissolved in the organic solvent, gradually add the aqueous buffer (e.g., sterile PBS) dropwise while gently vortexing until the final desired concentration is reached.[16]

Q6: We see some signs of EAU, but the clinical scores are consistently low. How can we increase disease severity?

  • Optimize Peptide Dose: For hIRBP1-20 in C57BL/6 mice, a dose of 500 µg per mouse has been shown to be optimal for inducing severe EAU.[4][11]

  • Optimize PTX Dose: A single injection of 1,000 ng of PTX was found to induce the most severe disease in one study.[4][11]

  • Confirm Adjuvant Potency: Ensure your Complete Freund's Adjuvant (CFA) contains the correct concentration of Mycobacterium tuberculosis (typically 1.5 to 2.5 mg/mL).[5][17]

  • Switch Peptides: As mentioned, hIRBP651-670 consistently induces more severe EAU in C57BL/6 mice compared to hIRBP1-20.[5]

Experimental Protocols & Data

Detailed Protocol: EAU Induction in C57BL/6J Mice with hIRBP1-20

This protocol is optimized for inducing EAU in the moderately susceptible C57BL/6J strain.

1. Materials and Reagents:

  • Peptide: Human IRBP peptide 1-20 (GPTHLFQPSLVLDMAKVLLD).

  • Adjuvant 1: Complete Freund's Adjuvant (CFA) containing 2.5 mg/mL Mycobacterium tuberculosis H37RA.

  • Adjuvant 2: Bordetella pertussis toxin (PTX).

  • Solvents: Sterile DMSO and sterile Phosphate-Buffered Saline (PBS).

  • Equipment: Luer-lock syringes, 3-way stopcock or sonicator, needles (23G or smaller).

2. Preparation of Reagents:

  • Peptide Solution:

    • Calculate the required amount of peptide for the number of mice (e.g., 500 µ g/mouse ).

    • Dissolve the peptide powder in a minimal volume of 100% DMSO.[16]

    • Slowly add sterile PBS to the dissolved peptide to reach a final concentration of 2.5 mg/mL (this will be mixed 1:1 with CFA).

  • PTX Solution:

    • Dilute PTX in sterile PBS to a final concentration that allows for intraperitoneal (i.p.) injection of the desired dose (e.g., 1.0 - 1.5 µg) in a 100 µL volume.[17]

3. Preparation of Peptide-CFA Emulsion:

  • Keep all components on ice.

  • Draw equal volumes of the peptide solution (2.5 mg/mL) and CFA (containing 2.5 mg/mL M. tuberculosis) into two separate Luer-lock syringes.

  • Connect the two syringes via a 3-way stopcock.

  • Force the contents back and forth between the syringes for at least 10-15 minutes until a stable, thick, white emulsion forms.

  • Perform the "drop test" by placing a small drop into cold water to ensure stability.

4. Immunization Procedure:

  • On Day 0, administer a single i.p. injection of 100 µL of the PTX solution (containing 1.0 - 1.5 µg of PTX).[17]

  • Immediately following the PTX injection, administer a total of 200 µL of the peptide-CFA emulsion subcutaneously (s.c.), distributed across two sites at the base of the tail and/or thighs.[5]

5. Monitoring and Scoring:

  • Begin monitoring mice for clinical signs of EAU around day 8-12 post-immunization.[4][11]

  • Perform clinical scoring using fundoscopy at regular intervals (e.g., days 14, 17, 21, 28).[18]

  • Peak disease is typically observed between days 18-21.[4][11]

  • At the experimental endpoint, enucleate eyes for histological scoring to confirm and quantify inflammation and structural damage.[16]

Quantitative Data Summary Tables

Table 1: Recommended Reagent Concentrations for EAU Induction in C57BL/6J Mice

ReagentRecommended Dose/ConcentrationRouteReference(s)
hIRBP1-20 Peptide 300 - 500 µg per mouseS.C.[4]
Complete Freund's Adjuvant (CFA) Emulsified 1:1 (v/v) with peptide solutionS.C.[5]
Mycobacterium tuberculosis H37RA 1.5 - 2.5 mg/mL in CFAS.C.[5][17]
Pertussis Toxin (PTX) 1.0 - 1.5 µg per mouseI.P.[4][11][17]

Table 2: EAU Clinical Scoring System (Summarized)

This is a simplified representation. Refer to detailed publications for precise grading criteria.[16][18][19]

ParameterGrade 0Grade 1 (Mild)Grade 2 (Moderate)Grade 3 (Severe)Grade 4 (Destructive)
Optic Disc NormalMinimal inflammation/swellingModerate inflammation, blurred marginsSevere inflammation, hemorrhagesAtrophy
Retinal Vessels NormalMild vascular cuffingModerate cuffing, vessel engorgementSevere cuffing, hemorrhagesVessel occlusion
Retinal Tissue NormalFew small inflammatory lesionsMultiple lesions, linear tracksConfluent lesions, retinal foldsRetinal detachment, scarring

Table 3: EAU Histological Scoring System (Summarized)

Based on evaluation of H&E stained retinal sections.[16][18][20]

ScoreDescription of Infiltrate and Structural Damage
0 No signs of inflammation.
0.5 Mild inflammatory cell infiltration in choroid, ciliary body, or retina.
1.0 Mild to moderate cellular infiltration without significant structural damage.
2.0 Moderate infiltration with some retinal folds, vasculitis, or granulomas.
3.0 Severe inflammation with extensive retinal folding and photoreceptor damage.
4.0 Extensive retinal damage, photoreceptor destruction, and loss of retinal architecture.

Diagrams and Workflows

Experimental Workflow for EAU Induction

EAU_Workflow cluster_prep Phase 1: Preparation cluster_immunization Phase 2: Immunization (Day 0) cluster_monitoring Phase 3: Monitoring & Analysis Peptide_Prep Prepare Peptide Solution (e.g., hIRBP1-20 in DMSO/PBS) Emulsion_Prep Prepare Peptide-CFA Emulsion (Syringe or Sonication Method) Peptide_Prep->Emulsion_Prep PTX_Prep Prepare PTX Solution (in PBS) QC Quality Control: Drop Test Emulsion_Prep->QC PTX_Inject Inject PTX (Intraperitoneal) QC->PTX_Inject Emulsion_Inject Inject Emulsion (Subcutaneous) PTX_Inject->Emulsion_Inject Clinical_Score Clinical Scoring (Fundoscopy, Days 14-28) Emulsion_Inject->Clinical_Score Histo_Score Histological Scoring (Endpoint) Clinical_Score->Histo_Score Analysis Data Analysis Histo_Score->Analysis

Caption: Workflow for EAU induction from preparation to analysis.

Troubleshooting Logic for Low EAU Incidence

EAU_Troubleshooting cluster_emulsion Step 1: Check Emulsion cluster_reagents Step 2: Verify Reagents cluster_peptide Step 3: Evaluate Peptide Choice cluster_procedure Step 4: Review Procedure Start Low EAU Incidence Observed Check_Emulsion Was the emulsion stable? (Passed Drop Test) Start->Check_Emulsion Remake_Emulsion ACTION: Remake emulsion. Ensure proper technique & temp. Check_Emulsion->Remake_Emulsion No Check_Reagents Are peptide, CFA, & PTX dosages correct for strain? Check_Emulsion->Check_Reagents Yes Success Problem Resolved Remake_Emulsion->Success Adjust_Dose ACTION: Adjust doses based on validated protocols. Check_Reagents->Adjust_Dose No Check_Peptide Is the peptide optimal for the mouse strain (Haplotype)? Check_Reagents->Check_Peptide Yes Adjust_Dose->Success Switch_Peptide ACTION: For C57BL/6, consider switching to hIRBP1-20 or hIRBP651-670. Check_Peptide->Switch_Peptide No Check_Injection Was the injection technique correct (S.C. & I.P.)? Check_Peptide->Check_Injection Yes Switch_Peptide->Success Refine_Technique ACTION: Review and refine injection technique. Check_Injection->Refine_Technique No Check_Injection->Success Yes Refine_Technique->Success

Caption: A logical guide to troubleshooting low EAU incidence.

Simplified Signaling Pathway in EAU Induction

EAU_Pathway cluster_activation Antigen Presentation & T-Cell Activation cluster_differentiation T-Cell Differentiation & Migration APC Antigen Presenting Cell (e.g., Dendritic Cell) T_Cell Naive T-Cell APC->T_Cell Presents Antigen Th1 Th1 Cell T_Cell->Th1 Differentiation Th17 Th17 Cell T_Cell->Th17 Differentiation Eye Eye (Blood-Retinal Barrier) Th1->Eye Migration Th17->Eye Migration Inflammation Uveitis: Inflammation & Tissue Damage Eye->Inflammation Cell Infiltration Peptide Uveitogenic Peptide (in CFA) Peptide->APC Uptake PTX Pertussis Toxin PTX->Eye Increases Permeability

Caption: Key cellular events in the pathogenesis of EAU.

References

Technical Support Center: Optimizing Peptide M Acetate for Immune Response

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting advice for utilizing Peptide M acetate (B1210297) in immunological assays.

Frequently Asked Questions (FAQs)

Q1: What is Peptide M acetate, and why is the acetate salt form preferred for immune assays?

Peptide M is a specific peptide sequence used to stimulate T-cell responses, often in the context of research involving Major Histocompatibility Complex (MHC) presentation.[1][2] Peptides are typically purified using methods that result in a trifluoroacetate (B77799) (TFA) salt. However, residual TFA can interfere with cellular assays, potentially inhibiting cell proliferation or causing other abnormal responses.[3][4] The acetate salt form is considered more biocompatible and is preferred for cell-based studies to avoid these confounding effects.[5][6] Interestingly, acetate itself can have a dual effect, initially fueling the T-cell response and then slowing it at higher concentrations to prevent an excessive reaction.[7]

Q2: What is a recommended starting concentration range for this compound?

The optimal concentration is highly dependent on the peptide's affinity for the MHC molecule and the specific experimental goals. For a high-affinity peptide like Peptide M, the effective concentration range can be quite broad, from picomolar to micromolar. In vivo studies have shown that concentrations as low as 200 pM can induce near-maximum T-cell proliferation, while concentrations up to 10 µM are also used.[1][2] A dose-response experiment is critical to determine the optimal concentration for your specific assay.[8][9]

Q3: How should I properly dissolve and store this compound?

Proper handling is crucial for experimental success. Peptides should be stored lyophilized at -20°C or colder, protected from light.[3][10] Before dissolving, allow the vial to equilibrate to room temperature to prevent condensation.[10]

  • Solubility: Peptide solubility is determined by its amino acid sequence.[11] While many peptides dissolve in sterile water, some may require different solvents.[11] If solubility issues arise, consult a peptide solubility guideline, which often involves testing solvents based on the peptide's net charge.[11][12] For difficult sequences, small amounts of organic solvents like DMSO may be necessary, but the final concentration should be kept low (e.g., <0.5%) in cell assays to avoid toxicity.[11]

  • Storage in Solution: Once dissolved, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3][10] Peptide solutions can generally be stored at -20°C or -80°C.[10]

Q4: What are the key experimental readouts to measure the immune response to this compound?

Several methods can be used to quantify the immune response:

  • T-Cell Proliferation: Assessed by measuring the dilution of a fluorescent dye like CFSE in T-cells via flow cytometry.[2][13]

  • Cytokine Secretion: The release of cytokines such as IFN-γ, IL-2, and TNF-α can be measured from the cell culture supernatant using an ELISA or from single cells using an ELISpot assay.[14][15][16]

  • Cellular Activation Markers: Upregulation of surface markers like CD25 and CD69 on T-cells is a common indicator of activation, measurable by flow cytometry.[1][2][13]

  • Cytotoxicity Assays: The ability of stimulated T-cells to kill target cells pulsed with Peptide M can be measured to assess effector function.[17]

Troubleshooting Guide

Problem: I am not observing any T-cell activation (e.g., no proliferation or cytokine release).

Possible CauseRecommended Solution
Sub-optimal Peptide Concentration The concentration may be too low or too high (inducing activation-induced cell death). Perform a dose-response titration experiment, testing a wide range of concentrations (e.g., from 100 pM to 10 µM) to find the optimal dose.[1][2][8]
Poor Peptide Solubility The peptide may not be fully dissolved, leading to a lower effective concentration. Review the dissolution protocol.[12] Use sonication to aid dissolution.[11] If necessary, test alternative sterile solvents, ensuring their final concentration is compatible with your cells.[11]
Peptide Degradation Improper storage or multiple freeze-thaw cycles can degrade the peptide.[3][10] Use a fresh vial or a new, single-use aliquot. Always store lyophilized peptides at -20°C or colder.[10]
Cell Viability or Functionality Issues The cells may not be healthy or responsive. Check cell viability before and after the experiment. Include a positive control, such as stimulation with PMA (Phorbol 12-myristate 13-acetate) and Ionomycin, to confirm that the cells are capable of responding.[14][16][18]

Problem: I am observing high background signal or non-specific cell activation.

Possible CauseRecommended Solution
Endotoxin Contamination Endotoxins are potent immune stimulators and can cause non-specific activation even at low levels.[3] Ensure your peptide preparation is certified as low-endotoxin. Use endotoxin-free water, media, and other reagents.
TFA Salt Contamination If the peptide is in TFA salt form instead of acetate, it may cause erratic results or inhibit cell growth.[3][5] Confirm the salt form with the manufacturer. If necessary, acquire the peptide in acetate form or perform a salt exchange.[5]
High Peptide Concentration Very high concentrations can be toxic to cells or lead to non-specific effects.[9] Reduce the peptide concentration based on your dose-response curve.
Contaminated Cell Cultures Microbial contamination in your cell culture can trigger an immune response. Regularly check cultures for contamination and practice sterile techniques.

Experimental Protocols & Data

Protocol 1: Dose-Response Experiment for T-Cell Activation

This protocol outlines a method for determining the optimal concentration of this compound using T-cell proliferation as a readout.

  • Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using a density gradient centrifugation method.[19][20] Resuspend the cells in complete RPMI-1640 medium.

  • CFSE Labeling: Label the PBMCs with Carboxyfluorescein succinimidyl ester (CFSE) dye according to the manufacturer's instructions to track cell division.

  • Peptide Titration: Prepare a serial dilution of this compound in complete medium. A suggested range is from 10 µM down to 100 pM.

  • Cell Stimulation: Plate the CFSE-labeled PBMCs (e.g., at 2 x 10^5 cells/well in a 96-well plate). Add the different concentrations of this compound to the appropriate wells.

  • Controls:

    • Negative Control: Wells with cells and medium only (unstimulated).

    • Positive Control: Wells with a known T-cell stimulant (e.g., PMA and Ionomycin or anti-CD3/CD28 beads).[14][18]

  • Incubation: Incubate the plate for 3-5 days at 37°C in a humidified CO2 incubator.

  • Analysis: Harvest the cells and analyze by flow cytometry. Proliferation is measured by the stepwise dilution of CFSE fluorescence in the T-cell population (e.g., CD4+ or CD8+ cells).[2][13]

Table 1: Example Concentration Ranges for Peptide M in Immune Assays

This table summarizes concentrations cited in the literature for stimulating T-cell responses. The optimal value must be determined experimentally.

ApplicationPeptideConcentration RangeReference(s)
In Vitro T-Cell ProliferationM-peptide200 pM - 10 µM[1][2]
In Vitro Cytokine ReleaseGeneral Peptides1 µM - 10 µg/mL[21][22]
In Vitro DC PulsingOVA Peptide6 µM[23]

Visualizations: Workflows and Pathways

Experimental and Troubleshooting Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation cluster_ts Troubleshooting P1 Dissolve & Aliquot This compound P2 Isolate & Prepare Immune Cells (PBMCs) E1 Perform Dose-Response (e.g., 100pM to 10µM) P2->E1 E2 Incubate Cells (e.g., 3-5 days) E1->E2 E3 Analyze Readout (Proliferation, Cytokines) E2->E3 V1 Optimal Response? E3->V1 V2 No Response? V1->V2 No Success Proceed with Optimal Concentration V1->Success Yes V3 High Background? V2->V3 No T1 Check Peptide (Solubility, Storage) V2->T1 Yes T3 Check Reagents (Endotoxin, TFA) V3->T3 Yes T1->E1 Re-run T2 Check Cells (Viability, Controls) T2->E1 Re-run T3->E1 Re-run

Caption: General workflow for optimizing and troubleshooting this compound concentration.

Simplified T-Cell Activation Pathway

cluster_apc Antigen Presenting Cell (APC) cluster_tcell T-Cell MHC MHC Molecule MHC_Peptide MHC-Peptide Complex MHC->MHC_Peptide PeptideM Peptide M PeptideM->MHC TCR T-Cell Receptor (TCR) MHC_Peptide->TCR Recognition Signal Intracellular Signaling Cascade TCR->Signal Response Immune Response (Proliferation, Cytokines) Signal->Response

Caption: Peptide M is presented by an APC and recognized by a T-cell, triggering a response.

References

preventing Peptide M acetate degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of Peptide M acetate (B1210297) in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is Peptide M acetate and what are its general properties?

This compound is a peptide with the molecular formula C83H145N21O33 and a molecular weight of 1965.16 g/mol .[1] The acetate salt form is common for therapeutic peptides and is generally considered to have a good safety profile.[2][3][4] Like many peptides, its stability in solution is a critical factor for experimental success and therapeutic efficacy.

Q2: What are the primary pathways through which this compound can degrade in solution?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, peptides, in general, are susceptible to several degradation mechanisms:[5][6]

  • Hydrolysis: Cleavage of the peptide backbone, often catalyzed by acidic or basic conditions.[5][7] Aspartic acid (Asp) residues are particularly prone to hydrolysis.[6][7]

  • Oxidation: Certain amino acid residues, such as methionine (Met), cysteine (Cys), tryptophan (Trp), and histidine (His), are susceptible to oxidation, which can be accelerated by exposure to oxygen, metal ions, and light.[6][8][9]

  • Deamidation: The hydrolysis of the side chain amide group of asparagine (Asn) and glutamine (Gln) residues, leading to the formation of aspartic acid and glutamic acid, respectively. This can alter the peptide's structure and function.[5][7][10]

  • Aggregation: The self-association of peptide molecules to form soluble or insoluble aggregates, which can lead to a loss of biological activity and potentially cause immunogenicity.[5][10]

  • Racemization: The conversion of L-amino acids to D-amino acids, which can impact the peptide's biological activity.

Q3: How does the acetate counter-ion affect the stability of Peptide M?

Acetate is a commonly used counter-ion for peptide drugs and is generally considered safer than trifluoroacetate (B77799) (TFA), which is often used during peptide synthesis and purification.[2][3][4] The choice of counter-ion can influence a peptide's solubility, stability, and even its secondary structure.[2][11] While acetate is a weaker acid than TFA, the specific impact on Peptide M stability compared to other salt forms would require experimental evaluation.[12]

Troubleshooting Guides

Issue 1: I am observing a loss of this compound activity in my experiments.

Possible Cause Troubleshooting Step
Peptide Degradation Review your solution preparation and storage procedures. Ensure the pH of your buffer is within the optimal range for peptide stability (typically pH 4-6 for many peptides to minimize hydrolysis and deamidation).[8][13]
Oxidation If your peptide sequence contains oxidation-prone residues (Met, Cys, Trp, His), consider preparing solutions with degassed buffers and storing them under an inert gas like nitrogen or argon.[8][9] Minimize exposure to light.
Aggregation Visually inspect your solution for turbidity or precipitation. Use techniques like size-exclusion chromatography (SEC) to detect soluble aggregates. Consider optimizing the peptide concentration, ionic strength, or including excipients that reduce aggregation.[5]
Adsorption to Surfaces Peptides can adsorb to the surfaces of storage vials and labware. Consider using low-binding tubes.
Incorrect Quantification Verify the concentration of your stock solution. The net peptide content of a lyophilized powder can be 70-90% of the total weight due to the presence of counter-ions and residual moisture.[9]

Issue 2: My this compound solution appears cloudy or has formed a precipitate.

Possible Cause Troubleshooting Step
Aggregation This is a strong indication of peptide aggregation.[5][10] Centrifuge the sample to see if the precipitate pellets. Try to redissolve the peptide in a different buffer system or at a lower concentration.
Poor Solubility The peptide may not be fully dissolved. Ensure you are using an appropriate solvent and pH for solubilization. For basic peptides, an acidic buffer is often suitable, and for acidic peptides, a basic buffer may be required.[9]
pH Shift The pH of the solution may have changed over time, leading to the isoelectric point of the peptide where it is least soluble. Measure the pH of your solution.

Data Summary

Due to the limited publicly available stability data for this compound, the following tables provide a general overview of factors influencing peptide stability based on established principles.

Table 1: General Influence of pH on Peptide Degradation Pathways

pH RangePredominant Degradation PathwaysGeneral Recommendations
Acidic (pH < 4) Hydrolysis (especially at Asp residues)[7][10]Maintain pH between 4 and 6 for optimal stability of many peptides.
Neutral (pH 6-8) Deamidation (especially Asn-Gly sequences)[5][7], Oxidation[6]Use of appropriate buffers is critical. Avoid prolonged storage at neutral pH if the peptide is susceptible to deamidation.
Alkaline (pH > 8) Deamidation, Racemization, Oxidation[6]Avoid high pH conditions unless necessary for solubility, and if so, store solutions frozen and for short periods.[8][13]

Table 2: Recommended Storage Conditions for this compound

Storage FormatTemperatureDurationKey Considerations
Lyophilized Powder -20°C or -80°CLong-term (months to years)[8][13]Protect from moisture and light.[8][14] Allow the vial to warm to room temperature before opening to prevent condensation.[8][14]
In Solution -20°C or -80°CShort- to medium-termAliquot into single-use volumes to avoid repeated freeze-thaw cycles.[8][13] Use a sterile buffer at an optimal pH (e.g., pH 5-6).[13]
In Solution (Working) 2-8°CShort-term (days)Shelf-life is limited.[8] For peptides with inherent instability, it is better to keep them frozen when not in use.[8]

Experimental Protocols

Protocol 1: General Procedure for Preparing a this compound Stock Solution

  • Equilibrate the Vial: Before opening, allow the lyophilized this compound vial to warm to room temperature in a desiccator to prevent moisture condensation.[8][14]

  • Solubilization:

    • Based on the peptide's properties (if known, e.g., presence of acidic or basic residues), select an appropriate sterile buffer. A common starting point is a buffer with a pH between 4 and 6, such as an acetate buffer.[5]

    • Add the desired volume of buffer to the vial to achieve the target concentration.

    • Gently swirl or vortex to dissolve the peptide. Sonication can be used if necessary to aid dissolution.[9]

  • Filtration (Optional): For sterile applications, the peptide solution can be passed through a 0.22 µm sterile filter.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use, low-binding aliquots.

    • For short-term storage, store at 2-8°C.

    • For long-term storage, flash-freeze the aliquots and store them at -20°C or -80°C.[8][13] Avoid repeated freeze-thaw cycles.[8][13]

Protocol 2: General Approach for a Forced Degradation Study

A forced degradation study can help identify the degradation pathways and the stability-indicating analytical methods for this compound.

  • Prepare Peptide Solutions: Prepare solutions of this compound in various stress conditions:

    • Acidic: e.g., 0.1 M HCl

    • Basic: e.g., 0.1 M NaOH

    • Oxidative: e.g., 3% H₂O₂

    • Thermal: Incubate at elevated temperatures (e.g., 40°C, 60°C).

    • Photolytic: Expose to light (e.g., UV or fluorescent).

  • Incubation: Incubate the solutions for various time points.

  • Analysis: At each time point, analyze the samples using stability-indicating analytical methods such as:

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To separate the intact peptide from its degradation products.[15]

    • Mass Spectrometry (MS): To identify the mass of the degradation products and elucidate their structures.[15][16]

  • Data Evaluation: Compare the chromatograms and mass spectra of the stressed samples to a control sample (stored at -80°C) to identify and quantify the degradation products.

Visualizations

Peptide_Degradation_Pathways Peptide_M Intact this compound Hydrolysis Hydrolysis (e.g., Asp cleavage) Peptide_M->Hydrolysis H⁺ / OH⁻ Oxidation Oxidation (e.g., Met, Cys, Trp, His) Peptide_M->Oxidation O₂, light, metal ions Deamidation Deamidation (e.g., Asn, Gln) Peptide_M->Deamidation pH, temperature Aggregation Aggregation Peptide_M->Aggregation concentration, pH, temp Degraded_Products Degraded/Aggregated Products (Loss of Activity) Hydrolysis->Degraded_Products Oxidation->Degraded_Products Deamidation->Degraded_Products Aggregation->Degraded_Products

Caption: Major chemical and physical degradation pathways for peptides.

Experimental_Workflow cluster_prep Solution Preparation cluster_storage Storage cluster_analysis Stability Analysis Lyophilized Lyophilized this compound Reconstitution Reconstitute in appropriate buffer (e.g., pH 4-6) Lyophilized->Reconstitution Stock_Solution Stock Solution Reconstitution->Stock_Solution Aliquoting Aliquot into single-use volumes Stock_Solution->Aliquoting Forced_Degradation Forced Degradation Study Stock_Solution->Forced_Degradation Short_Term Short-term (2-8°C) Aliquoting->Short_Term Long_Term Long-term (-20°C / -80°C) Aliquoting->Long_Term Analysis RP-HPLC / MS Analysis Forced_Degradation->Analysis Data Evaluate Stability Profile Analysis->Data

Caption: Recommended workflow for preparation and stability assessment.

References

Technical Support Center: Peptide M Acetate Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Peptide M acetate (B1210297) in Phosphate-Buffered Saline (PBS).

Frequently Asked Questions (FAQs)

Q1: Why is my Peptide M acetate not dissolving in PBS?

A1: Peptide solubility is influenced by several factors, including its amino acid composition, overall charge, concentration, and the pH of the solvent.[1][2] Peptides with a high proportion of hydrophobic amino acids may have poor solubility in aqueous solutions like PBS.[1][3] The acetate counter-ion can also affect solubility.[4] Additionally, if the pH of the PBS is close to the peptide's isoelectric point (pI), its net charge will be minimal, leading to reduced solubility.

Q2: What is the first step I should take if this compound is insoluble in PBS?

A2: Before attempting to dissolve the entire batch of your peptide, it is highly recommended to test the solubility with a small aliquot.[1][5][6] This prevents the potential loss of valuable peptide in an inappropriate solvent. Start by trying to dissolve the peptide in sterile, deionized water before moving to PBS, as salts in the buffer can sometimes hinder solubility.[7]

Q3: How does the amino acid sequence of Peptide M affect its solubility?

A3: The polarity of the amino acid side chains in Peptide M is a primary determinant of its solubility.[3] Hydrophilic (polar and charged) amino acids increase solubility in aqueous solutions, while a high content of hydrophobic (non-polar) amino acids can lead to poor solubility.[1][8] To estimate the solubility of your peptide, you can calculate its net charge at a specific pH.

Q4: Can the acetate counter-ion be the source of the solubility issue?

A4: While acetate is a commonly used and generally biocompatible counter-ion, it can in some cases influence the physicochemical properties of the peptide, including its solubility.[4][9] However, it is more likely that the intrinsic properties of the peptide sequence itself are the primary drivers of insolubility in PBS.

Q5: Is it advisable to use sonication or heating to aid dissolution?

A5: Yes, both sonication and gentle warming can help to dissolve a peptide.[1][2] Sonication can break up aggregates, while warming can increase the kinetic energy of both the solvent and peptide molecules, facilitating dissolution.[1][2] However, excessive heating should be avoided as it can lead to peptide degradation.

Troubleshooting Guide

If you are encountering issues with dissolving this compound in PBS, follow this step-by-step troubleshooting guide.

Step 1: Assess the Physicochemical Properties of Peptide M

Before attempting solubilization, it is crucial to understand the characteristics of your peptide.

Table 1: Amino Acid Properties

Amino Acid CategoryExamples (Single-Letter Code)Contribution to Solubility in Aqueous Solutions
Acidic D, EIncreases solubility at pH > pI
Basic K, R, HIncreases solubility at pH < pI
Polar Uncharged S, T, N, Q, C, YGenerally improves solubility
Hydrophobic A, V, I, L, M, F, W, G, PDecreases solubility

To estimate the net charge of your peptide:

  • Assign a value of +1 to each basic residue (K, R, H) and the N-terminus (unless modified).

  • Assign a value of -1 to each acidic residue (D, E) and the C-terminus (unless modified).

  • Sum the values to determine the overall net charge.[5][10]

Step 2: Systematic Solubilization Approach

The following workflow provides a systematic approach to finding a suitable solvent for this compound.

Peptide_Solubility_Workflow start Start: Lyophilized this compound water Try dissolving a small aliquot in sterile water start->water pbs If soluble in water, try dissolving in PBS water->pbs If soluble acidic_peptide Is the net charge of Peptide M negative (acidic)? water->acidic_peptide If insoluble pbs->acidic_peptide If insoluble success Peptide Dissolved pbs->success If soluble basic_peptide Is the net charge of Peptide M positive (basic)? acidic_peptide->basic_peptide No add_base Add a small amount of dilute basic solution (e.g., 0.1% NH4OH) to the water/peptide mixture, then add to PBS acidic_peptide->add_base Yes neutral_peptide Is the net charge of Peptide M neutral or is it highly hydrophobic? basic_peptide->neutral_peptide No add_acid Add a small amount of dilute acidic solution (e.g., 10% acetic acid) to the water/peptide mixture, then add to PBS basic_peptide->add_acid Yes organic_solvent Dissolve in a minimal amount of an organic solvent (e.g., DMSO, DMF), then slowly add to PBS neutral_peptide->organic_solvent Yes add_base->success add_acid->success organic_solvent->success fail Insoluble: Consider peptide modification or alternative buffer organic_solvent->fail

Caption: A workflow for troubleshooting this compound solubility.

Step 3: Experimental Protocols
  • Preparation:

    • Allow the lyophilized this compound to equilibrate to room temperature before opening the vial to prevent condensation.

    • Weigh a small, precise amount of the peptide (e.g., 1 mg).

  • Initial Dissolution Attempt:

    • Add a small volume of sterile, deionized water to the peptide to create a concentrated stock solution.

    • Vortex gently and/or sonicate for a few minutes.[10] Observe for complete dissolution (a clear solution with no visible particulates).

  • pH Adjustment (if necessary):

    • For acidic peptides (net negative charge): Add a dilute basic solution, such as 0.1% ammonium (B1175870) hydroxide, dropwise while vortexing until the peptide dissolves.[11][12]

    • For basic peptides (net positive charge): Add a dilute acidic solution, such as 10% acetic acid, dropwise while vortexing until the peptide dissolves.[1][11]

  • Dilution into PBS:

    • Once the peptide is fully dissolved in the initial solvent, slowly add this concentrated stock solution to your desired volume of PBS with constant, gentle stirring.[10] This dropwise addition helps to avoid localized high concentrations that could lead to precipitation.

For peptides that remain insoluble after pH adjustment, an organic solvent may be necessary.

  • Solvent Selection:

    • Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving hydrophobic peptides.[5][11]

    • Caution: Avoid using DMSO with peptides containing cysteine (C), methionine (M), or tryptophan (W) residues, as it can cause oxidation.[13][14] In such cases, dimethylformamide (DMF) or acetonitrile (B52724) (ACN) are suitable alternatives.

  • Dissolution:

    • Add a minimal volume of the chosen organic solvent to the peptide to achieve complete dissolution.

  • Dilution into PBS:

    • Slowly add the peptide-organic solvent solution dropwise to the stirring PBS buffer.[11]

    • If the solution becomes cloudy, you have likely exceeded the solubility limit in the aqueous buffer.

Table 2: Recommended Solvents Based on Peptide Charge

Peptide Net ChargePrimary SolventSecondary Solvent (if needed)Tertiary Solvent (if needed)
Positive (Basic) WaterDilute Acetic Acid (10-30%)DMSO or DMF
Negative (Acidic) Water/PBS (pH 7.4)Dilute Ammonium Hydroxide (0.1%)DMSO or DMF
Neutral/Hydrophobic DMSO or DMFAcetonitrile or Ethanol6M Guanidine HCl or 8M Urea

Factors Influencing this compound Solubility

The solubility of this compound is a multifactorial issue. The following diagram illustrates the key contributing factors.

Solubility_Factors peptide_solubility This compound Solubility in PBS amino_acid_comp Amino Acid Composition (Hydrophobicity) peptide_solubility->amino_acid_comp net_charge Net Charge at PBS pH peptide_solubility->net_charge peptide_concentration Peptide Concentration peptide_solubility->peptide_concentration pbs_properties PBS Properties (pH, Ionic Strength) peptide_solubility->pbs_properties temperature Temperature peptide_solubility->temperature counter_ion Acetate Counter-ion peptide_solubility->counter_ion

Caption: Key factors affecting the solubility of this compound.

By systematically addressing these factors and following the provided troubleshooting guide, researchers can overcome solubility challenges and ensure the successful preparation of this compound solutions for their experiments.

References

minimizing off-target effects of Peptide M acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Peptide M acetate (B1210297) during experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with Peptide M acetate?

Off-target effects occur when a therapeutic agent, such as this compound, interacts with unintended molecules or cellular pathways in the body.[1] These interactions can lead to a range of undesirable outcomes, from mild side effects to significant toxicity, potentially compromising the efficacy and safety of the therapeutic.[1][2] For a synthetic peptide like this compound, which is designed to induce a specific autoimmune response for research purposes, off-target effects could manifest as unintended immune activation, cytotoxicity in non-target cells, or interference with unrelated signaling pathways.[3][4]

Q2: How can I predict potential off-target effects of this compound before starting my in vitro or in vivo experiments?

Predicting off-target effects is a crucial first step in mitigating them. Several in silico approaches can be used:

  • Sequence Homology Analysis: Use bioinformatics tools like BLAST to search for proteins with sequences similar to the intended target of this compound. Homologous proteins are potential off-target candidates.

  • Structural Similarity Assessment: If the 3D structure of the target is known, computational docking studies can be performed to predict the binding of this compound to other proteins with similar binding pockets.

  • Phenotypic Screening Databases: Utilize publicly available databases to check if molecules with similar structures to this compound have known off-target effects.[1]

Q3: I am observing unexpected cellular responses in my experiments with this compound. What are the initial steps I should take?

If you observe unexpected cellular responses, such as unanticipated changes in cell morphology, proliferation, or viability, a systematic approach is necessary:

  • Confirm Peptide Integrity: Verify the purity and integrity of your this compound stock using techniques like HPLC and mass spectrometry. Degradation or impurities can lead to unforeseen effects.

  • Dose-Response Analysis: Perform a dose-response experiment to determine if the unexpected effects are dose-dependent. This can help differentiate between a specific off-target effect and general toxicity at high concentrations.

  • Control Experiments: Include appropriate negative controls (e.g., vehicle-treated cells, cells treated with a scrambled peptide sequence) to ensure the observed effects are specific to this compound.

Q4: Can modifying the sequence of this compound reduce its off-target effects?

Yes, modifying the peptide sequence is a common strategy to enhance specificity.[5] Techniques like alanine scanning mutagenesis can be employed to systematically replace each amino acid in this compound with alanine.[6][7] This helps identify key residues responsible for both on-target and off-target binding. By modifying non-essential residues for on-target activity that contribute to off-target interactions, it is possible to engineer a more specific peptide analog.[8][9]

Q5: How can I improve the delivery of this compound to my target cells or tissues to minimize systemic off-target effects?

Targeted delivery systems can significantly reduce systemic exposure and associated off-target effects by concentrating the peptide at the site of action.[10][11][12] One common approach is to encapsulate this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) that are functionalized with ligands (e.g., antibodies, small molecules) that bind to receptors specifically expressed on your target cells.[10][13][14] This enhances the local concentration of the peptide and reduces its interaction with non-target tissues.

Troubleshooting Guides

Guide 1: High In Vitro Cytotoxicity in Non-Target Cells

Problem: You are observing significant cell death in non-target cell lines at concentrations where this compound should be active only on target cells.

Possible Causes:

  • The peptide is interacting with a ubiquitous off-target receptor that triggers a cytotoxic pathway.

  • The peptide is causing membrane disruption at the tested concentrations.

  • The peptide preparation is contaminated with a cytotoxic substance.

Recommended Solutions:

  • Assess Purity and Integrity:

    • Protocol: Perform High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) on your this compound stock to confirm its purity and correct molecular weight.

  • Determine the Mechanism of Cytotoxicity:

    • Protocol: Conduct an In Vitro Cytotoxicity Assay (e.g., MTT or LDH release assay) on both target and non-target cell lines with a wide range of this compound concentrations.[15][16][17]

    • Data Presentation:

      Cell Line This compound IC50 (µM)
      Target Cell Line A 10
      Non-Target Cell Line B 15

      | Non-Target Cell Line C | 100 |

  • Identify Off-Target Interactions:

    • Protocol: Perform a Competitive Binding Assay to determine if this compound binds to known off-target receptors present on the non-target cells.[18][19][20][21][22]

Guide 2: Inconsistent or Non-Reproducible Experimental Results

Problem: You are experiencing significant variability in your experimental outcomes, such as changes in signaling pathway activation or phenotypic responses, across different batches of this compound or experimental setups.

Possible Causes:

  • Batch-to-batch variability in peptide synthesis and purity.

  • Peptide degradation during storage or handling.

  • Inconsistent experimental conditions.

Recommended Solutions:

  • Standardize Peptide Quality Control:

    • Protocol: For each new batch of this compound, perform HPLC and MS to ensure purity and identity. Establish a minimum purity threshold (e.g., >95%) for all experiments.

  • Optimize Storage and Handling:

    • Store lyophilized this compound at -20°C or -80°C.

    • Reconstitute the peptide in a recommended sterile buffer and aliquot to avoid multiple freeze-thaw cycles.

    • Confirm the stability of the reconstituted peptide under your experimental conditions (e.g., temperature, incubation time).

  • Refine Experimental Protocols:

    • Ensure all experimental parameters (e.g., cell density, incubation times, reagent concentrations) are consistent across experiments.

    • Use positive and negative controls in every experiment to monitor for variability.

Experimental Protocols

Alanine Scanning Mutagenesis to Identify Specificity-Determining Residues

Objective: To identify amino acid residues in this compound that are critical for on-target and off-target binding.[7][23]

Methodology:

  • Peptide Synthesis: Synthesize a series of this compound analogs, where each non-alanine residue is individually replaced with alanine.

  • Binding Assays:

    • Perform binding assays (e.g., ELISA, Surface Plasmon Resonance) to determine the binding affinity of each analog to the intended target receptor.

    • Concurrently, perform binding assays for a known or suspected off-target receptor.

  • Data Analysis: Compare the binding affinities of the analogs to that of the wild-type this compound. A significant decrease in binding to the target indicates a critical residue for on-target activity. A decrease in binding to the off-target receptor without a significant impact on on-target binding identifies a residue that can be modified to improve specificity.

Data Presentation:

Peptide VariantTarget Receptor Binding (KD, nM)Off-Target Receptor Binding (KD, nM)
Wild-Type Peptide M50150
D1A5000 (↓)200
T2A601500 (↓)
N3A45140
.........

(Note: (↓) indicates a significant decrease in binding affinity.)

Competitive Binding Assay to Quantify Off-Target Interactions

Objective: To determine the binding affinity of this compound for a potential off-target receptor.[18][21][22]

Methodology:

  • Immobilize Receptor: Immobilize the purified off-target receptor on a solid support (e.g., an ELISA plate).

  • Prepare Competitor Mix: Prepare a series of solutions containing a constant concentration of a labeled ligand known to bind the off-target receptor and varying concentrations of unlabeled this compound.

  • Incubation: Add the competitor mixes to the immobilized receptor and incubate to allow binding to reach equilibrium.

  • Detection: Wash away unbound ligands and quantify the amount of labeled ligand bound to the receptor.

  • Data Analysis: Plot the amount of bound labeled ligand as a function of the this compound concentration. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the labeled ligand binding.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound on target and non-target cell lines.[15][16][24]

Methodology:

  • Cell Seeding: Seed target and non-target cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Formulation of Peptide-Loaded Nanoparticles for Targeted Delivery

Objective: To encapsulate this compound in nanoparticles to improve its delivery to target cells.[13][14]

Methodology:

  • Nanoparticle Formulation:

    • Choose a suitable biodegradable polymer (e.g., PLGA).

    • Use a method like solvent evaporation or nanoprecipitation to form nanoparticles, incorporating this compound during the process.

  • Surface Functionalization (Optional):

    • To enhance targeting, conjugate a targeting ligand (e.g., an antibody specific to a receptor on the target cells) to the surface of the nanoparticles.

  • Characterization:

    • Measure the size, zeta potential, and morphology of the nanoparticles using techniques like Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

    • Determine the peptide loading efficiency and release kinetics using HPLC.

  • In Vitro Testing:

    • Treat target and non-target cells with the peptide-loaded nanoparticles and assess cellular uptake and biological activity.

Visualizations

cluster_OnTarget On-Target Pathway cluster_OffTarget Off-Target Pathway PeptideM This compound TargetReceptor Target Receptor (e.g., on T-cells) PeptideM->TargetReceptor Binds OffTargetReceptor Off-Target Receptor (e.g., on Epithelial Cells) PeptideM->OffTargetReceptor Binds OnTargetSignal Signal Transduction Cascade (e.g., MAP Kinase) TargetReceptor->OnTargetSignal Activates ImmuneResponse Desired Autoimmune Response OnTargetSignal->ImmuneResponse Leads to OffTargetSignal Unintended Signal Transduction OffTargetReceptor->OffTargetSignal Activates Cytotoxicity Cellular Toxicity OffTargetSignal->Cytotoxicity Leads to

Caption: Hypothetical signaling pathways for this compound.

InSilico In Silico Prediction (Homology, Docking) PeptideDesign This compound Design & Synthesis InSilico->PeptideDesign InVitroScreen In Vitro Screening (Binding & Cytotoxicity Assays) PeptideDesign->InVitroScreen OffTargetObserved Off-Target Effects Observed? InVitroScreen->OffTargetObserved Optimize Peptide Optimization (Alanine Scan) OffTargetObserved->Optimize Yes InVivo In Vivo Testing (Animal Models) OffTargetObserved->InVivo No Optimize->InVitroScreen Delivery Targeted Delivery (Nanoparticles) Optimize->Delivery Delivery->InVitroScreen Final Lead Candidate InVivo->Final

Caption: Experimental workflow for assessing off-target effects.

Start Unexpected Cellular Response Observed CheckPurity Is Peptide Purity >95%? Start->CheckPurity Resynthesize Resynthesize or Purify Peptide CheckPurity->Resynthesize No DoseDependent Is the Effect Dose-Dependent? CheckPurity->DoseDependent Yes Resynthesize->Start Toxicity Potential General Toxicity DoseDependent->Toxicity No OffTargetBinding Assess Off-Target Binding (Competitive Binding Assay) DoseDependent->OffTargetBinding Yes BindingConfirmed Off-Target Binding Confirmed? OffTargetBinding->BindingConfirmed ModifyPeptide Modify Peptide Sequence (Alanine Scanning) BindingConfirmed->ModifyPeptide Yes TargetedDelivery Develop Targeted Delivery System BindingConfirmed->TargetedDelivery Yes

Caption: Troubleshooting decision tree for off-target effects.

References

improving the stability of Peptide M acetate formulations

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Peptide M Acetate (B1210297) Formulations

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to enhance the stability of Peptide M acetate formulations during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Peptide M?

Peptide M is susceptible to several degradation pathways that can compromise its biological activity and shelf-life. The most common pathways include:

  • Oxidation: Particularly of methionine and cysteine residues if present. This is often accelerated by exposure to oxygen, metal ions, and light.

  • Deamidation: The conversion of asparagine or glutamine residues to aspartic or glutamic acid, respectively. This process is highly dependent on pH and temperature.

  • Aggregation: The formation of non-covalent dimers or larger oligomers, which can lead to precipitation and loss of activity. Aggregation is influenced by peptide concentration, pH, ionic strength, and temperature.

  • Hydrolysis: Cleavage of the peptide backbone, which is typically catalyzed by acidic or basic conditions.

Q2: My reconstituted Peptide M solution has become cloudy or shows visible precipitates. What is the cause and how can I resolve it?

Cloudiness or precipitation is a common sign of peptide aggregation or poor solubility.

  • Immediate Cause: This often occurs if the peptide concentration is too high for the chosen buffer, the pH of the solution is near the peptide's isoelectric point (pI), or the ionic strength is suboptimal.

  • Troubleshooting Steps:

    • Centrifuge: Spin the sample at 10,000 x g for 5-10 minutes. Use the supernatant for your experiment, but be aware that the effective concentration will be lower than intended.

    • Re-dissolve: If possible, try re-dissolving the peptide in a small amount of a stronger solvent (e.g., 10% acetic acid) before diluting it with your experimental buffer.

    • Optimize Buffer: Re-evaluate your formulation buffer. Ensure the pH is at least 1-2 units away from the peptide's pI. Consider using a different buffering agent or adjusting the ionic strength.

Q3: I am observing a progressive loss of the main peptide peak and the appearance of new peaks in my HPLC analysis. What does this indicate?

This pattern strongly suggests chemical degradation of Peptide M.

  • Interpretation:

    • A decrease in the main peak area corresponds to a loss of the intact peptide.

    • The appearance of new, often smaller, peaks can represent degradation products such as oxidized forms, deamidated species, or hydrolysis fragments.

  • Actionable Advice:

    • Characterize Peaks: If possible, use mass spectrometry (LC-MS) to identify the mass of the new peaks to understand the degradation pathway (e.g., a +16 Da shift often indicates oxidation).

    • Review Storage Conditions: Ensure the peptide is stored at the recommended temperature (typically -20°C or -80°C for long-term storage) and protected from light.

    • Incorporate Stabilizers: For solution-based formulations, consider adding excipients. For example, use an antioxidant like methionine to prevent oxidation or formulate in a buffer with a pH that minimizes deamidation (see tables below).

Troubleshooting Guides

Issue 1: Rapid Oxidation of Peptide M in Solution

Symptoms:

  • A yellow or brownish tint develops in the solution.

  • Appearance of a peak with a +16 Da mass shift in LC-MS analysis.

  • Significant decrease in biological activity.

Workflow for Troubleshooting Oxidation:

G start Oxidation Suspected (e.g., color change, new HPLC peak) check_ms 1. Confirm Oxidation (LC-MS analysis for +16 Da shift) start->check_ms deoxygenate 2. Deoxygenate Buffer (Sparging with Nitrogen/Argon) check_ms->deoxygenate add_antioxidant 3. Add Antioxidant (e.g., Methionine, Ascorbic Acid) deoxygenate->add_antioxidant add_chelator 4. Add Chelating Agent (e.g., EDTA to remove metal ions) add_antioxidant->add_chelator retest 5. Re-evaluate Stability (HPLC/MS at T=0 and T=x) add_chelator->retest retest->deoxygenate Purity < 95% end Stability Improved retest->end Purity > 95%

Workflow for addressing Peptide M oxidation.

Quantitative Data on Peptide M Stability

The following tables provide hypothetical stability data for Peptide M under various formulation conditions to guide optimization efforts.

Table 1: Effect of pH on Peptide M Degradation in Solution at 25°C

Buffer pH% Purity Remaining (RP-HPLC) after 24hPrimary Degradation Product
3.098.5%Hydrolysis
4.099.1%-
5.098.8%-
6.096.2%Deamidation
7.092.5%Deamidation, Oxidation
8.088.0%Deamidation, Oxidation

Table 2: Impact of Excipients on Peptide M Oxidation (pH 7.0, 25°C for 48h)

Formulation% Oxidized Peptide M
Control (Phosphate Buffer)15.4%
+ 0.1% (w/v) Methionine2.1%
+ 0.02% (w/v) EDTA8.9%
+ 0.1% Methionine + 0.02% EDTA1.5%

Experimental Protocols

Protocol 1: Stability Assessment of Peptide M using RP-HPLC

This protocol describes a standard method for quantifying the purity of Peptide M and detecting degradation products.

1. Materials & Equipment:

  • This compound, lyophilized powder

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Formulation buffers of interest

2. Sample Preparation:

  • Accurately weigh and dissolve this compound in the desired formulation buffer to a final concentration of 1 mg/mL.

  • Create aliquots of the solution in sealed HPLC vials.

  • Store one aliquot at -80°C as the T=0 reference sample.

  • Place the remaining vials under the desired stress conditions (e.g., 25°C, 40°C, light exposure).

3. HPLC Method:

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 65% B (linear gradient)

    • 25-27 min: 65% to 95% B

    • 27-30 min: Hold at 95% B

    • 30-32 min: 95% to 5% B

    • 32-37 min: Re-equilibration at 5% B

4. Data Analysis:

  • Run the T=0 sample to establish the initial purity and retention time of the main peak.

  • At specified time points (e.g., 24h, 48h, 1 week), analyze the stressed samples.

  • Calculate the % purity by dividing the area of the main peak by the total area of all peaks.

  • Monitor the increase in the area of any new peaks, which represent degradation products.

Signaling Pathway Visualization

This diagram illustrates a hypothetical signaling pathway where Peptide M acts as an agonist for a G-protein coupled receptor (GPCR), leading to the activation of downstream kinases.

G cluster_membrane Cell Membrane gpcr GPCR g_protein G-Protein (α, β, γ) gpcr->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates peptide_m Peptide M (Agonist) peptide_m->gpcr Binds camp cAMP ac->camp Generates pka Protein Kinase A (PKA) camp->pka Activates creb CREB pka->creb Phosphorylates gene_exp Target Gene Expression creb->gene_exp Promotes

Hypothetical signaling cascade initiated by Peptide M.

addressing variability in animal responses to Peptide M acetate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Peptide M Acetate (B1210297)

Welcome to the technical support center for Peptide M acetate. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability and troubleshooting common issues encountered during in-vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a synthetic peptide agonist that selectively binds to and activates the 'M-Receptor,' a G-protein coupled receptor (GPCR). Activation of the M-Receptor initiates a downstream signaling cascade involving adenylyl cyclase and protein kinase A (PKA), which plays a role in cellular metabolic pathways.

Q2: What are the optimal storage and reconstitution conditions for this compound?

A2: For long-term storage, lyophilized this compound should be stored at -20°C to -80°C. Once reconstituted, it is recommended to aliquot the solution and store it at -20°C to avoid repeated freeze-thaw cycles. For detailed reconstitution instructions, please refer to the Experimental Protocols section.

Q3: What level of purity can be expected for this compound?

A3: Each lot of this compound is supplied with a purity of ≥95% as determined by HPLC. A certificate of analysis is provided with each shipment, detailing the specific purity and other quality control parameters.

Troubleshooting Guide: Addressing Variability in Animal Responses

Issue 1: High variability in physiological response (e.g., blood glucose levels) between animals in the same treatment group.

Possible Causes & Solutions:

  • Animal-Specific Factors: Age, sex, and genetic strain can significantly influence therapeutic responses.

    • Recommendation: Ensure that all animals within an experimental cohort are age-matched and of the same sex and genetic background. Refer to Table 1 for known strain-specific differences in response.

  • Circadian Rhythm: The timing of peptide administration can affect its efficacy due to diurnal variations in metabolic processes.

    • Recommendation: Standardize the time of day for peptide administration across all experimental groups.

  • Improper Dosing: Inaccurate reconstitution or administration can lead to inconsistent dosing.

    • Recommendation: Follow the detailed "Protocol for Reconstitution and Dilution" and "Protocol for Intraperitoneal (IP) Injection" in the Experimental Protocols section. Use calibrated equipment for all measurements.

Issue 2: The observed in-vivo effect is less than expected based on published data.

Possible Causes & Solutions:

  • Peptide Degradation: Improper storage or handling of the reconstituted peptide can lead to loss of activity.

    • Recommendation: Ensure the peptide is stored under the recommended conditions and avoid multiple freeze-thaw cycles. Reconstitute a fresh vial if degradation is suspected.

  • Suboptimal Route of Administration: The chosen route of administration may not provide the desired bioavailability.

    • Recommendation: While intraperitoneal (IP) injection is common, subcutaneous (SC) or intravenous (IV) routes may offer different pharmacokinetic profiles. Refer to Table 2 for a comparison of pharmacokinetic parameters.

  • Acclimatization and Stress: Insufficient acclimatization of animals to the facility and handling procedures can induce a stress response, which may counteract the effects of this compound.

    • Recommendation: Allow for an acclimatization period of at least 7 days upon arrival at the facility. Handle animals consistently and gently to minimize stress.

Troubleshooting Workflow Diagram

G start High Variability or Suboptimal Response check_animals Verify Animal Characteristics (Age, Sex, Strain) start->check_animals Is the cohort uniform? check_protocol Review Dosing and Administration Protocol start->check_protocol Is the protocol consistent? check_peptide Assess Peptide Integrity (Storage, Reconstitution) start->check_peptide Is the peptide solution fresh? handle_stress Evaluate Animal Handling and Acclimatization start->handle_stress Are animals fully acclimatized? solution_animals Standardize Cohort (See Table 1) check_animals->solution_animals No end_node Response Optimized check_animals->end_node Yes solution_protocol Re-calibrate Equipment, Standardize Timing check_protocol->solution_protocol No check_protocol->end_node Yes solution_peptide Use Fresh Vial, Aliquot Upon Reconstitution check_peptide->solution_peptide No check_peptide->end_node Yes solution_stress Ensure Proper Acclimatization and Handling handle_stress->solution_stress No handle_stress->end_node Yes solution_animals->end_node solution_protocol->end_node solution_peptide->end_node solution_stress->end_node G cluster_membrane Cell Membrane receptor M-Receptor (GPCR) g_protein G-Protein (Gs) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts ATP to peptide Peptide M Acetate peptide->receptor Binds & Activates pka Protein Kinase A (PKA) camp->pka Activates response Downstream Cellular Response (Metabolic Regulation) pka->response Phosphorylates Targets

Peptide M acetate quality control and purity analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity analysis of Peptide M acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What is Peptide M acetate and what is its expected purity?

A1: this compound is a synthetic peptide with the amino acid sequence H-Asp-Thr-Asn-Leu-Ala-Ser-Ser-Thr-Ile-Ile-Lys-Glu-Gly-Ile-Asp-Lys-Thr-Val-OH.[1][2] It is typically supplied as a lyophilized powder and should be stored at -20°C for long-term stability.[1][3] Commercially available this compound often has a purity of 98% or higher as determined by High-Performance Liquid Chromatography (HPLC).[4]

Q2: What are the key quality control parameters for this compound?

A2: Key quality control parameters for ensuring the identity, purity, and quantity of this compound include:

  • Purity by HPLC: Determines the percentage of the desired peptide relative to any impurities.[5][6][7]

  • Identity by Mass Spectrometry (MS): Confirms the molecular weight of the peptide, verifying the correct sequence.[7][8][9]

  • Peptide Content (Net Peptide Content): Quantifies the actual amount of peptide in the lyophilized powder, which also contains counter-ions (acetate) and water.[5][6] This is often determined by Amino Acid Analysis (AAA) or elemental analysis.[5]

  • Counter-ion (Acetate) Content: Measures the amount of acetate, the counter-ion, present in the sample.[5][10]

  • Water Content: Determined by Karl Fischer titration to quantify the amount of residual moisture.[7][10]

Q3: What are the common impurities found in synthetic peptides like this compound?

A3: Impurities in synthetic peptides can arise during synthesis or degradation.[11][12] Common impurities include:

  • Deletion sequences: Peptides missing one or more amino acid residues.[12][13][14]

  • Truncated sequences: Incomplete peptide chains.[6][14]

  • Incompletely deprotected sequences: Peptides with protecting groups still attached to amino acid side chains.[6][14]

  • Oxidized peptides: Particularly common for peptides containing methionine or cysteine.[12][13]

  • Deamidated peptides: Modification of asparagine or glutamine residues.[11][13]

  • Acetylated peptides: The addition of an acetyl group to the N-terminus.[11]

  • Residual solvents and reagents: Such as trifluoroacetic acid (TFA) if used during purification.[5][14]

Purity Analysis and Quality Control Data

The following tables summarize key quantitative data for the quality control of this compound.

Table 1: Typical Analytical Specifications for this compound

ParameterMethodTypical Specification
PurityRP-HPLC≥ 98%
IdentityESI-MS or MALDI-TOF MSMeasured molecular weight corresponds to the theoretical molecular weight (1905.13 g/mol )[1]
Net Peptide ContentAmino Acid Analysis70-90%
Acetate ContentIon Chromatography or HPLC5-15%
Water ContentKarl Fischer Titration≤ 10%

Table 2: Common Analytical Methods for this compound QC

Analytical MethodPurposeKey Parameters
Reversed-Phase HPLC (RP-HPLC) Purity determination and quantification of impurities.[6][8]Column: C18 stationary phase. Mobile Phase: Water and acetonitrile (B52724) with an ion-pairing agent (e.g., TFA or formic acid). Detection: UV at 210-230 nm.[15]
Mass Spectrometry (MS) Identity confirmation by molecular weight determination.[8][16]Ionization: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[8] Analyzer: Time-of-Flight (TOF) or Orbitrap.[9]
Amino Acid Analysis (AAA) Determination of net peptide content and amino acid composition.[5][17][18]Process: Acid hydrolysis of the peptide followed by separation and quantification of individual amino acids.[6][19]

Experimental Protocols

Protocol 1: Purity Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the peptide in a suitable solvent, such as water or a low concentration of acetonitrile in water, to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 214 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas of all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main peptide peak by the total area of all peaks and multiplying by 100.

Protocol 2: Identity Confirmation by Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation:

    • Dilute the this compound stock solution (from HPLC preparation) to approximately 10-50 µM with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

  • MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: m/z 500-2500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

  • Data Analysis:

    • Analyze the resulting mass spectrum to identify the molecular ion peaks corresponding to the different charge states of this compound.

    • Deconvolute the spectrum to determine the monoisotopic molecular weight and compare it to the theoretical molecular weight (1905.13 g/mol ).[1]

Troubleshooting Guides

Issue 1: Lower than expected purity on HPLC analysis.

Possible Cause Troubleshooting Step
Peptide Degradation Ensure proper storage of the lyophilized peptide at -20°C.[1][3] Avoid repeated freeze-thaw cycles of peptide solutions.[20]
Incomplete Solubilization Before injection, visually inspect the sample solution to ensure complete dissolution. If necessary, sonicate the sample briefly. For peptides with solubility issues, consider alternative solvents.[20]
Suboptimal HPLC Separation Optimize the HPLC gradient. A shallower gradient may improve the resolution of closely eluting impurities.[21] Try a different column chemistry or mobile phase modifier (e.g., formic acid instead of TFA).[22]
Sample Overload Reduce the injection volume or the concentration of the sample.[23]

Issue 2: No peak or a very small peak observed in the HPLC chromatogram.

Possible Cause Troubleshooting Step
Injector Malfunction Check the injector for leaks or blockages.[23] Perform a blank injection with only the mobile phase to ensure the system is working correctly.
Incorrect Sample Preparation Verify the concentration calculation and the dilution steps. Ensure the peptide was fully dissolved.
Detector Issue Check the detector lamp status and ensure it is turned on and has not exceeded its lifetime.
Peptide Adsorption Peptides can sometimes adsorb to glass or plastic surfaces. Use low-retention vials and pipette tips.

Issue 3: Discrepancy between observed and theoretical molecular weight in MS analysis.

Possible Cause Troubleshooting Step
Presence of Adducts The peptide may have formed adducts with salts (e.g., sodium, potassium) from the solvent or sample container. These will appear as peaks with higher m/z values.
Peptide Modification The peptide may have undergone modification, such as oxidation (+16 Da) or deamidation (+1 Da).[13]
Incorrect Charge State Assignment Ensure the software is correctly assigning the charge states for deconvolution. Manually inspect the m/z values of the isotopic peaks to confirm the charge state.
Instrument Calibration Verify that the mass spectrometer is properly calibrated using a known standard.

Visualizations

Peptide_QC_Workflow cluster_0 Sample Reception cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Lyophilized this compound Lyophilized this compound HPLC HPLC Lyophilized this compound->HPLC Purity MS MS Lyophilized this compound->MS Identity AAA AAA Lyophilized this compound->AAA Net Content KF KF Lyophilized this compound->KF Water Content Purity_Assessment Purity Assessment HPLC->Purity_Assessment Identity_Confirmation Identity Confirmation MS->Identity_Confirmation Content_Quantification Content Quantification AAA->Content_Quantification KF->Content_Quantification COA Certificate of Analysis Purity_Assessment->COA Identity_Confirmation->COA Content_Quantification->COA

Caption: Workflow for this compound Quality Control.

HPLC_Troubleshooting Start Low Purity in HPLC Check_Storage Check Peptide Storage (-20°C, desiccated) Start->Check_Storage Check_Solubility Verify Complete Sample Solubilization Start->Check_Solubility Optimize_Method Optimize HPLC Method (e.g., gradient, column) Start->Optimize_Method Reduce_Load Reduce Sample Concentration/Volume Start->Reduce_Load Rerun_Analysis Re-analyze Sample Check_Storage->Rerun_Analysis If issues found Check_Solubility->Rerun_Analysis If issues found Optimize_Method->Rerun_Analysis After optimization Reduce_Load->Rerun_Analysis After adjustment Purity_OK Purity Acceptable? Rerun_Analysis->Purity_OK Further_Investigation Further Investigation (e.g., MS/MS of impurities) Purity_OK->Further_Investigation No End End Purity_OK->End Yes

Caption: Troubleshooting Low Purity in HPLC Analysis.

References

Technical Support Center: Synthesis of High-Purity Peptide M Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of high-purity Peptide M acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during peptide synthesis, purification, and salt exchange.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic peptides like Peptide M?

A1: Impurities in synthetic peptides can be broadly categorized as process-related or degradation products.[1] The most common process-related impurities originating from Solid-Phase Peptide Synthesis (SPPS) include:

  • Deletion Sequences: Resulting from incomplete coupling reactions where an amino acid is missed in the sequence.[2][3]

  • Truncation Sequences: Peptides that are shorter than the target sequence due to incomplete deprotection or capping of unreacted chains.[1][2]

  • Incompletely Deprotected Sequences: Residual protecting groups on amino acid side chains after the final cleavage step.[2][4]

  • Insertion Sequences: An extra amino acid is added to the sequence, often due to excess amino acid reagents not being washed away completely.[3][4]

  • Side-Reaction Products: These can include products from aspartimide formation, oxidation (especially of methionine or tryptophan), or racemization.[2][5]

  • Residual Solvents and Reagents: Trifluoroacetic acid (TFA) is a common residual reagent from the cleavage and purification steps.[2]

Q2: Why is achieving high purity for Peptide M crucial for my research?

Q3: What analytical techniques are recommended for assessing the purity of Peptide M acetate?

A3: A combination of analytical methods is typically used to determine peptide purity accurately. The most common techniques are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for quantifying the purity of synthetic peptides.[1][9] It separates the target peptide from its impurities based on hydrophobicity.[10]

  • Mass Spectrometry (MS): Used in conjunction with HPLC (LC-MS), it confirms the molecular weight of the target peptide and helps identify impurities.[7][11]

  • Amino Acid Analysis (AAA): This technique determines the amino acid composition and content of the peptide, providing a measure of the net peptide content.[9][11]

Q4: Why is the acetate salt form of Peptide M preferred over the TFA salt?

A4: While peptides are often initially obtained as trifluoroacetate (B77799) (TFA) salts due to the use of TFA in cleavage and purification, the acetate salt form is generally preferred for biological applications.[8][12] Residual TFA can be toxic to cells and may interfere with in vivo experiments or cause undesirable immune responses.[13][14] Acetate is a more biocompatible counterion.[15]

Troubleshooting Guide

Low Synthesis Yield
Symptom Potential Cause Suggested Solution
Low overall yield of crude Peptide M. Inefficient coupling reactions, especially for long or complex sequences.[16]Optimize coupling chemistry by using more reactive coupling reagents like HCTU or HATU. Consider double coupling for difficult amino acids like arginine or proline.[2][17] Increase reaction temperature or use microwave-assisted synthesis to improve coupling efficiency.[2][6]
Peptide aggregation during synthesis.[6]Incorporate solubilizing agents or use resins with better swelling properties like PEG-based resins.[6][18] Use structure-disrupting amino acid derivatives (e.g., pseudoproline dipeptides).[6]
Poor resin selection for the specific peptide sequence.Select a resin with appropriate loading capacity and linker chemistry for your C-terminal amino acid.[2]
Poor Purity Profile
Symptom Potential Cause Suggested Solution
Multiple peaks close to the main product peak on HPLC. Presence of deletion or truncation sequences.[2]Ensure complete deprotection at each step by monitoring the reaction.[2] Optimize coupling times and reagent concentrations.[19]
Racemization of amino acid residues.Use additives like HOBt or HOAt during coupling to minimize racemization.[19]
Broad or tailing peaks during HPLC purification. Poor solubility of the peptide in the mobile phase.Adjust the mobile phase composition, for example, by adding a small amount of an organic solvent like isopropanol.
Secondary structure formation on the column.Increase the column temperature to disrupt secondary structures.
Acetate Salt Exchange Issues
Symptom Potential Cause Suggested Solution
Residual TFA detected after salt exchange. Incomplete exchange of the counter-ion.[14]Repeat the lyophilization cycle from an acidic solution (e.g., 10% acetic acid) multiple times. For more robust exchange, use ion-exchange chromatography or perform the exchange on an RP-HPLC column.[12][15]
Low recovery of peptide after salt exchange and lyophilization. Adsorption of the peptide to the lyophilizer vessel.Pre-coat the vessel with a solution of a volatile salt or a non-ionic surfactant.
Formation of a "fluffy" or difficult-to-handle solid.Optimize lyophilization parameters (e.g., shelf temperature, vacuum pressure). Acetate salts generally produce a better lyophilizate cake compared to TFA salts.[8]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of Peptide M

This protocol outlines a standard Fmoc-based SPPS workflow.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes.[2]

  • Fmoc Deprotection: Treat the resin with a 20% piperidine (B6355638) in DMF solution for 5-10 minutes to remove the Fmoc protecting group from the N-terminus. Repeat this step once.[4]

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

  • Amino Acid Coupling: Add the next Fmoc-protected amino acid (typically 3-5 equivalents) and a coupling reagent (e.g., HBTU/HOBt or HATU) in DMF to the resin. Allow the reaction to proceed for 1-2 hours.[2]

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each amino acid in the Peptide M sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95%) and scavengers (e.g., water, triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.[12]

  • Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether to remove scavengers and dissolved protecting groups.

  • Drying: Dry the crude peptide under vacuum.

General Protocol for RP-HPLC Purification of Peptide M
  • Sample Preparation: Dissolve the crude Peptide M in a minimal amount of a suitable solvent (e.g., aqueous acetonitrile (B52724) with 0.1% TFA).

  • Column Equilibration: Equilibrate the RP-HPLC column (e.g., a C18 column) with the initial mobile phase conditions (e.g., 95% water with 0.1% TFA, 5% acetonitrile with 0.1% TFA).[10]

  • Injection and Elution: Inject the dissolved peptide onto the column and elute with a gradient of increasing acetonitrile concentration.[10]

  • Fraction Collection: Collect fractions corresponding to the main peptide peak, which is monitored by UV absorbance at 210-220 nm.[10]

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.[1]

  • Pooling and Lyophilization: Pool the fractions with the desired purity and lyophilize to obtain the purified Peptide M as a TFA salt.

General Protocol for TFA to Acetate Counter-Ion Exchange
  • Dissolution: Dissolve the purified Peptide M TFA salt in a 10% aqueous acetic acid solution.

  • Lyophilization: Freeze the solution and lyophilize it to remove the solvent and excess acetic acid.

  • Repeat: Repeat steps 1 and 2 at least three times to ensure complete exchange of the trifluoroacetate for the acetate counter-ion.[14]

  • Final Product: The final product is high-purity this compound.

Visualizations

spss_workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for each Amino Acid wash2->repeat repeat->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Amino Acid cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification RP-HPLC Purification cleavage->purification

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

purification_workflow crude_peptide Crude Peptide M (TFA Salt) dissolve_hplc Dissolve in Aqueous Acetonitrile/TFA crude_peptide->dissolve_hplc hplc RP-HPLC Purification (C18 Column, Acetonitrile Gradient) dissolve_hplc->hplc fraction_collection Collect Fractions hplc->fraction_collection purity_check Analyze Purity (Analytical HPLC, MS) fraction_collection->purity_check pool_fractions Pool High-Purity Fractions purity_check->pool_fractions lyophilize_tfa Lyophilize to get Purified Peptide M TFA Salt pool_fractions->lyophilize_tfa ion_exchange Counter-Ion Exchange (Aqueous Acetic Acid) lyophilize_tfa->ion_exchange lyophilize_acetate Lyophilize to get High-Purity this compound ion_exchange->lyophilize_acetate

Caption: Purification and Salt Exchange Workflow.

troubleshooting_logic start Synthesis Outcome Unsatisfactory low_yield Low Yield? start->low_yield low_purity Low Purity? start->low_purity cause_yield Potential Causes: - Inefficient Coupling - Aggregation - Poor Resin Choice low_yield->cause_yield Yes cause_purity Potential Causes: - Deletion/Truncation - Side Reactions - Racemization low_purity->cause_purity Yes solution_yield Solutions: - Optimize Coupling Reagents - Use Solubilizing Agents - Change Resin cause_yield->solution_yield solution_purity Solutions: - Ensure Complete Deprotection - Optimize Cleavage Cocktail - Use Racemization Suppressors cause_purity->solution_purity

Caption: Troubleshooting Logic for Synthesis Issues.

References

avoiding aggregation of Peptide M acetate in storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on preventing the aggregation of Peptide M acetate (B1210297) during storage.

Frequently Asked Questions (FAQs)

Q1: What is Peptide M acetate aggregation and why is it a concern?

Peptide aggregation is a process where individual peptide molecules self-associate to form larger, often insoluble, species.[1] These can range from small, reversible oligomers to large, irreversible amorphous aggregates or highly structured amyloid fibrils.[1][2] Aggregation is a critical concern because it leads to a loss of the active peptide concentration, which can compromise experimental results and reduce therapeutic efficacy.[1][2] Furthermore, peptide aggregates can alter pharmacokinetics and, in some cases, induce immunogenic responses.[3][4]

Q2: What are the primary factors that cause this compound to aggregate in storage?

Aggregation is influenced by a combination of intrinsic properties of the peptide and extrinsic environmental factors.[1][2]

  • Intrinsic Factors: These are inherent to the peptide's sequence, such as a high proportion of hydrophobic amino acids, the presence of specific aggregation-prone regions (APRs), and the peptide's net charge at a given pH.[1][2]

  • Extrinsic (Environmental) Factors:

    • Temperature: Elevated temperatures accelerate degradation pathways and increase molecular motion, promoting aggregation.[1][5]

    • pH: The pH of the solution affects the peptide's net charge. Aggregation is often most pronounced near the peptide's isoelectric point (pI), where the net charge is zero, minimizing electrostatic repulsion.[1][2][6]

    • Concentration: Higher peptide concentrations increase the probability of intermolecular interactions, leading to aggregation.[1][2][7]

    • Moisture: For lyophilized peptides, moisture can induce hydrolysis and increase peptide mobility, facilitating aggregation.[5][8][9]

    • Mechanical Stress: Physical agitation, such as vigorous shaking or stirring, can introduce energy that promotes aggregation.[1][10]

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can cause denaturation and aggregation.[5][11][12]

Q3: What are the ideal storage conditions for lyophilized this compound?

To ensure long-term stability, lyophilized (freeze-dried) this compound should be stored under controlled conditions that minimize exposure to destabilizing factors.[8][13][14] The primary goal is to keep the peptide in a dry, inert state at a low temperature.[5]

  • Temperature: For long-term storage (months to years), temperatures of -20°C or, preferably, -80°C are recommended.[5][11][13][15]

  • Humidity: The peptide should be stored in a tightly sealed vial within a desiccated environment to protect it from moisture.[5][8]

  • Light: Protect the peptide from light, especially if it contains light-sensitive residues, by using amber vials or storing it in the dark.[5][11]

  • Atmosphere: For peptides prone to oxidation (containing Cys, Met, or Trp), storing under an inert gas like nitrogen or argon can prolong stability.[8][16]

Q4: How should I store this compound after reconstituting it in a solution?

Peptides are significantly less stable in solution compared to their lyophilized form.[11][16]

  • Aliquoting: To avoid repeated freeze-thaw cycles, the stock solution should be divided into single-use aliquots immediately after reconstitution.[5][12]

  • Temperature: Store aliquots frozen at -20°C or -80°C.[5][11] For short-term use (a few days), refrigeration at 2-8°C may be acceptable, but stability should be verified.[12]

  • pH Control: Use sterile buffers at a pH that ensures peptide stability, typically between pH 5 and 7.[11][12] This helps maintain a net charge on the peptide, which can prevent aggregation through electrostatic repulsion.[2]

Q5: What is the role of the acetate counter-ion in peptide stability?

Most peptides are purified using reverse-phase HPLC with buffers containing trifluoroacetic acid (TFA). The resulting product is often a TFA salt.[17] However, TFA can be toxic in some biological systems.[18] Therefore, it is often exchanged for a more biocompatible counter-ion, such as acetate. Acetate is a common and preferred counter-ion for many pharmaceutical peptide formulations.[17][18] The acetate counter-ion helps to balance the positive charges on the peptide (e.g., from Lys, Arg, His residues and the N-terminus), forming a stable salt.[19] The presence of acetate will also influence the pH of the peptide when dissolved in unbuffered water and can contribute to the overall stability of the formulation.[20]

Q6: How can excipients help prevent the aggregation of this compound?

Excipients are inactive substances added to a formulation to improve its stability, solubility, and other characteristics.[1] Several classes of excipients can be used to mitigate peptide aggregation.[4]

  • Sugars and Polyols (e.g., Sucrose, Mannitol, Trehalose): These agents act as cryoprotectants and lyoprotectants, forming a glassy matrix around the peptide during freezing and lyophilization, which reduces molecular mobility and prevents aggregation.[13][21]

  • Surfactants (e.g., Polysorbate 20, Polysorbate 80): These non-ionic surfactants can prevent aggregation at surfaces and interfaces by binding to hydrophobic regions on the peptide, reducing intermolecular interactions.[1][21][22]

  • Amino Acids (e.g., Arginine, Glycine): Certain amino acids can act as stabilizers, reducing the propensity for aggregation.[2]

  • Buffers (e.g., Citrate, Phosphate (B84403), Histidine): These are crucial for controlling the pH of the solution to a range where the peptide is most stable and soluble.[1]

Data Summaries

Table 1: Recommended Storage Conditions for this compound

FormStorage DurationTemperatureEnvironment
Lyophilized Short-Term (Weeks)Room Temperature or 4°CDark, Desiccated[8][11]
Long-Term (Months-Years)-20°C to -80°CDark, Desiccated, Inert Gas[5][13]
In Solution Short-Term (Days)2°C to 8°CSterile, pH 5-7 Buffer[12]
Long-Term (Months)-20°C to -80°C (Aliquoted)Sterile, pH 5-7 Buffer[5][11][12]

Table 2: Common Excipients to Mitigate Peptide Aggregation

Excipient ClassExamplesPrimary Mechanism of Action
Sugars/Polyols Sucrose, Trehalose, MannitolStabilize native structure, act as cryo/lyoprotectants.[13][21]
Surfactants Polysorbate 20, Polysorbate 80Reduce surface-induced aggregation and self-association.[1][21]
Amino Acids Arginine, Glycine, ProlineInhibit formation of aggregates.[2]
Buffering Agents Acetate, Citrate, Phosphate, HistidineMaintain optimal pH to ensure net charge and solubility.[1][20]
Salts NaCl, KClModulate electrostatic interactions (effects are peptide-specific).[1][2]

Visual Guides and Workflows

start Receive Lyophilized This compound equilibrate Equilibrate vial to Room Temperature in a desiccator start->equilibrate Before opening reconstitute Reconstitute Gently (swirl/pipette, do not shake) with appropriate sterile buffer equilibrate->reconstitute Prevents moisture condensation [3, 13] aliquot Aliquot into single-use polypropylene vials reconstitute->aliquot Avoids freeze-thaw cycles [1, 16] store_long Long-Term Storage -80°C aliquot->store_long store_short Short-Term Storage -20°C or 4°C (if validated) aliquot->store_short

Caption: Workflow for proper handling and storage of this compound.

cluster_causes Driving Factors cluster_mitigation Mitigation Strategies Aggregation Peptide M Aggregation Storage Low Temp Storage (-20°C / -80°C) [1] Aggregation->Storage prevented by pH_Control pH Control (Buffers) [2] Aggregation->pH_Control prevented by Excipients Use of Excipients (Sugars, Surfactants) [11] Aggregation->Excipients prevented by Handling Proper Handling (Aliquoting) [16] Aggregation->Handling prevented by Low_Conc Lower Concentration [35] Aggregation->Low_Conc prevented by Intrinsic Intrinsic Factors (Sequence, pI) [15] Intrinsic->Aggregation Temp High Temperature [1] Temp->Aggregation Conc High Concentration [2] Conc->Aggregation pH pH near pI [8] pH->Aggregation Moisture Moisture [4] Moisture->Aggregation Stress Mechanical Stress [2] Stress->Aggregation

Caption: Key factors influencing this compound aggregation.

Troubleshooting Guide

Problem: My lyophilized this compound powder appears clumpy or difficult to see.
  • Possible Cause: Some peptides, particularly short or hygroscopic sequences, can absorb moisture from the air and appear as a dense film or gel instead of a powder.[11][16] This does not necessarily indicate degradation but highlights the need for careful handling.

  • Solution: Always allow the peptide vial to warm to room temperature in a desiccator before opening it.[8][15] This simple step prevents atmospheric moisture from condensing on the cold peptide.[23] If clumping has already occurred, proceed with reconstitution but be aware that the peptide may be more difficult to dissolve.

Problem: this compound won't dissolve or forms visible particles upon reconstitution.
  • Possible Cause 1: Improper Solvent/pH. The solubility of a peptide is highly dependent on its amino acid sequence and the pH of the solvent.[24] If the pH of the reconstitution buffer is near the peptide's isoelectric point (pI), its solubility will be at a minimum.[7]

  • Solution 1: If the peptide has a net positive charge (basic), try dissolving it in a dilute acidic solution (e.g., 0.1 M acetic acid).[25] If it has a net negative charge (acidic), try a dilute basic solution (e.g., 0.1% aqueous ammonia) before diluting to the final concentration with your buffer.[24]

  • Possible Cause 2: Aggregation. The peptide may have already aggregated or is rapidly aggregating upon addition of the solvent. Vigorous shaking can induce aggregation.[10]

  • Solution 2: Use gentle mixing techniques like slow swirling or repeated pipetting.[10] Sonication in a water bath can help break up small particles, but avoid overheating the sample.[24] If aggregation persists, consider reconstituting in the presence of a stabilizing excipient or a denaturing agent like guanidinium (B1211019) hydrochloride (note: denaturants are often incompatible with biological assays).[24]

Problem: I suspect aggregation is occurring in my stock solution over time.
  • Possible Cause: Despite proper initial handling, some peptides are inherently unstable in solution and will aggregate over time, even when frozen.[16] This can be due to the peptide sequence, buffer composition, or accidental temperature fluctuations.

  • Solution: Confirm aggregation using an analytical technique. The recommended method is Size-Exclusion Chromatography (SEC-HPLC), which separates molecules based on size. Aggregates will appear as earlier-eluting peaks compared to the main monomeric peptide peak. Dynamic Light Scattering (DLS) can also be used to detect the presence of larger particles in the solution. After confirming aggregation, prepare fresh stock solutions more frequently and re-evaluate the storage buffer and temperature. Consider adding a stabilizing excipient like arginine or a non-ionic surfactant.[1][2]

Experimental Protocols

Protocol 1: Recommended Reconstitution of Lyophilized this compound

This protocol outlines a general, gentle procedure for dissolving lyophilized peptides to minimize the risk of aggregation.

  • Preparation: Remove the peptide vial from cold storage (-20°C or -80°C) and place it in a desiccator at room temperature. Allow it to equilibrate for at least 15-20 minutes.[23] This prevents moisture condensation.

  • Solvent Selection: Choose a sterile buffer appropriate for your peptide's sequence and your downstream application. A buffer pH of 5-7 is often a good starting point to maintain peptide stability.[11] For hydrophobic peptides, an initial small volume of an organic solvent like DMSO may be required, followed by slow dilution with the aqueous buffer.[8][23]

  • Dissolution: Add the recommended volume of solvent to the vial.

  • Mixing: Mix the contents by gently swirling the vial or by slowly pipetting the solution up and down. Do not shake or vortex , as this can induce aggregation.[10]

  • Incubation: Allow the vial to sit at room temperature for several minutes to ensure complete dissolution.[10]

  • Inspection: Visually inspect the solution to ensure it is clear and free of particulates.[10]

  • Aliquoting & Storage: Immediately aliquot the solution into single-use, low-protein-binding tubes and store at -20°C or -80°C.[12]

Protocol 2: Analysis of Peptide Aggregation by Size-Exclusion Chromatography (SEC-HPLC)

SEC-HPLC is a powerful method to quantify the amount of monomer, oligomers, and larger aggregates in a peptide solution.

  • System Preparation:

    • Equip an HPLC system with a size-exclusion column suitable for the molecular weight range of Peptide M.

    • Prepare a mobile phase that is compatible with your peptide and will not induce aggregation on the column. A common mobile phase is a phosphate or acetate buffer at a pH of 6-7 with a moderate salt concentration (e.g., 150 mM NaCl) to minimize secondary interactions with the column matrix.

  • Sample Preparation:

    • Thaw a peptide aliquot gently at room temperature.

    • If necessary, dilute the sample with the mobile phase to a concentration within the linear range of the detector.

    • Filter the sample through a low-protein-binding 0.22 µm filter if particulates are visible.

  • Analysis:

    • Inject a known volume of the prepared sample onto the equilibrated SEC column.

    • Run the analysis at a constant flow rate.

    • Monitor the eluent using a UV detector, typically at 214 nm or 280 nm.

  • Data Interpretation:

    • Monomer Peak: The largest, latest-eluting peak corresponds to the correctly folded, non-aggregated peptide monomer.

    • Aggregate Peaks: Any peaks that elute earlier than the monomer peak represent soluble aggregates (e.g., dimers, trimers, higher-order oligomers).

    • Quantification: Integrate the peak areas to determine the relative percentage of monomer and aggregates. A decrease in the monomer peak area and an increase in the aggregate peak areas over time is indicative of instability and aggregation.

References

Validation & Comparative

Validating the Immunogenicity of Peptide M Acetate Batches: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the immunogenicity of Peptide M acetate (B1210297), a synthetic peptide utilized in the induction of experimental autoimmune uveitis (EAU), against other relevant peptide alternatives. The data presented herein is crucial for researchers aiming to validate the immunogenic potential of different batches of Peptide M acetate and for those exploring alternative peptides for similar research applications.

Executive Summary

This compound consistently demonstrates a significant immunogenic potential, characterized by a robust T-cell proliferative response. This response is a critical factor in its efficacy as a tool for inducing EAU in animal models. This guide compares the immunogenic profile of this compound with a uveitogenic peptide derived from Rotavirus (Rota peptide) and non-pathogenic, inhibitory peptide analogs (169A and 171A). The comparative data highlights the distinct immunological footprints of these peptides, providing a framework for evaluating new batches of this compound and for selecting appropriate peptides for specific research needs in the field of autoimmune disease modeling.

Comparative Immunogenicity Data

The following tables summarize the key immunogenic parameters of this compound and its alternatives. The data is compiled from various studies to provide a comprehensive overview.

T-Cell Proliferation Response

A key indicator of an adaptive immune response is the proliferation of T-lymphocytes upon antigen presentation. The data below illustrates the capacity of different peptides to induce T-cell proliferation.

PeptideTarget Cell PopulationResult
This compound Peripheral Blood Mononuclear Cells (PBMCs) from uveitis patientsSignificant lymphoproliferative response (Stimulation Index ≥ 3) in 30.7% of patients[1]
Rota Peptide Not specifiedElicited cross-reactive T-cell responses in rats[2]
Inhibitory Peptide Analogs (169A and 171A) Murine lymphocytesReduced cellular responses by lymphocyte proliferation compared to the native pathogenic peptide[3]
Cytokine Secretion Profile

The cytokine milieu following peptide administration dictates the nature and intensity of the immune response. The table below compares the cytokine profiles induced by different uveitogenic and inhibitory peptides. Due to the lack of specific cytokine data for this compound in the reviewed literature, a profile for a comparable uveitogenic peptide, R16, is included to provide a representative pro-inflammatory response.

CytokinePeptide R16 (uveitogenic)Inhibitory Peptide Analogs (169A and 171A)
Pro-inflammatory
IFN-γElevatedReduced
IL-1βElevatedNot Reported
IL-6ElevatedNot Reported
IL-17ElevatedReduced
MCP-1ElevatedNot Reported
MIP-1αElevatedNot Reported
RANTESElevatedNot Reported
Anti-inflammatory/Regulatory
IL-4Low and unchangedIncreased
IL-5Low and unchangedIncreased
IL-10Significantly decreasedIncreased
IL-13Not ReportedIncreased

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of immunogenicity studies. The following sections outline the standard protocols for the key experiments cited in this guide.

Lymphocyte Proliferation Assay

This assay measures the proliferation of T-cells in response to an antigen.

Principle: Peripheral blood mononuclear cells (PBMCs), which include T-cells, are isolated and cultured in the presence of the test peptide. If the T-cells recognize the peptide, they will proliferate. This proliferation is typically measured by the incorporation of a radioactive tracer (e.g., ³H-thymidine) or a fluorescent dye (e.g., CFSE) into the DNA of the dividing cells.

Protocol Outline:

  • PBMC Isolation: Isolate PBMCs from blood samples using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Plate the isolated PBMCs in a 96-well plate at a concentration of 2 x 10⁵ cells/well.

  • Peptide Stimulation: Add the test peptide (e.g., this compound) at various concentrations to the wells. Include a positive control (e.g., phytohemagglutinin) and a negative control (medium alone).

  • Incubation: Incubate the plates for 5-7 days at 37°C in a humidified incubator with 5% CO₂.

  • Proliferation Measurement:

    • ³H-thymidine incorporation: Add ³H-thymidine to each well 18 hours before harvesting. Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.

    • CFSE staining: Stain PBMCs with CFSE before culturing. After the incubation period, analyze the cells by flow cytometry. Proliferating cells will show a dilution of the CFSE dye.

  • Data Analysis: Calculate the Stimulation Index (SI) by dividing the mean counts per minute (CPM) of the peptide-stimulated wells by the mean CPM of the negative control wells. An SI ≥ 3 is generally considered a positive response.

Cytokine Release Assay (Multiplex Immunoassay)

This assay quantifies the levels of multiple cytokines secreted by immune cells in response to a stimulus.

Principle: A multiplex bead-based immunoassay (e.g., Luminex) is used to simultaneously measure the concentration of various cytokines in cell culture supernatants. Each bead population is coated with an antibody specific for a particular cytokine.

Protocol Outline:

  • Sample Collection: Collect supernatants from the lymphocyte proliferation assay cultures after a defined incubation period (e.g., 48-72 hours).

  • Assay Preparation: Prepare the multiplex bead array by mixing the different bead populations, each specific for a target cytokine.

  • Incubation: Incubate the cell culture supernatants with the bead array. The cytokines in the supernatant will bind to their specific antibodies on the beads.

  • Detection: Add a mixture of biotinylated detection antibodies, one for each cytokine. These antibodies will bind to a different epitope on the captured cytokine.

  • Signal Generation: Add streptavidin-phycoerythrin (SA-PE), which binds to the biotinylated detection antibodies.

  • Data Acquisition: Analyze the beads using a multiplex analyzer. The instrument identifies each bead population by its internal color code and quantifies the amount of bound cytokine by the intensity of the PE fluorescence.

  • Data Analysis: Use a standard curve for each cytokine to determine the concentration in the samples.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow_Immunogenicity_Validation cluster_sample_prep Sample Preparation cluster_assays Immunogenicity Assays cluster_analysis Data Analysis & Comparison start Obtain Peptide Batches (e.g., this compound) pbmc Isolate PBMCs from healthy/patient donors start->pbmc Use as source of immune cells tcell_assay T-Cell Proliferation Assay (e.g., CFSE or ³H-thymidine) pbmc->tcell_assay Co-culture with peptide cytokine_assay Cytokine Release Assay (e.g., Multiplex Immunoassay) pbmc->cytokine_assay Co-culture with peptide proliferation_data Quantify T-Cell Proliferation (Stimulation Index) tcell_assay->proliferation_data Generate data cytokine_data Quantify Cytokine Levels (pg/mL) cytokine_assay->cytokine_data Generate data comparison Compare with Reference (Previous Batches/Alternatives) proliferation_data->comparison cytokine_data->comparison T_Cell_Activation_Pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD4+ T-Helper Cell peptide This compound mhc MHC Class II peptide->mhc Binds to peptide_mhc Peptide-MHC Complex mhc->peptide_mhc Forms tcr T-Cell Receptor (TCR) peptide_mhc->tcr Recognized by signal_transduction Signal Transduction Cascade tcr->signal_transduction cd4 CD4 cd4->peptide_mhc Co-receptor binding gene_expression Gene Expression (e.g., IL-2, IFN-γ) signal_transduction->gene_expression proliferation T-Cell Proliferation gene_expression->proliferation cytokine_secretion Cytokine Secretion gene_expression->cytokine_secretion

References

A Comparative Guide to Uveitogenic Peptides: Peptide M Acetate vs. Interphotoreceptor Retinoid-Binding Protein (IRBP) Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Peptide M acetate (B1210297) and other widely used uveitogenic peptides, specifically those derived from the Interphotoreceptor Retinoid-Binding Protein (IRBP). The information presented is intended to assist researchers in selecting the appropriate peptide for inducing Experimental Autoimmune Uveitis (EAU), a key animal model for human uveitis. This document summarizes quantitative data from experimental studies, details relevant experimental protocols, and visualizes key signaling pathways and workflows.

Introduction to Uveitogenic Peptides

Experimental Autoimmune Uveitis (EAU) is a T-cell mediated autoimmune disease that serves as a valuable model for human posterior uveitis. The induction of EAU relies on the immunization of susceptible animal models with uveitogenic peptides derived from retinal antigens. Two of the most extensively studied sources of these peptides are the S-antigen (retinal arrestin) and the Interphotoreceptor Retinoid-Binding Protein (IRBP).

Peptide M acetate , a synthetic 18-amino acid peptide (DTNLASSTIIKEGIDKTV) corresponding to a sequence from bovine S-antigen, is a well-established uveitogenic peptide capable of inducing EAU in various species, including rats and guinea pigs.[1]

IRBP-derived peptides , such as those corresponding to amino acid sequences 1-20 (hIRBP1-20) and 161-180 (hIRBP161-180), are also potent inducers of EAU, particularly in mouse models.[2][3] More recently, a new highly pathogenic epitope, hIRBP651-670, has been identified and shown to induce severe EAU in C57BL/6 mice.[2]

This guide will focus on comparing the performance of this compound with these key IRBP-derived peptides, drawing on data from various studies. While direct head-to-head comparative studies with identical protocols are limited, this guide synthesizes data from methodologically similar experiments to provide a useful comparison.

Quantitative Data Comparison

The following tables summarize the key performance indicators of this compound and various IRBP peptides in inducing EAU. It is important to note that the data are compiled from different studies, and direct comparisons should be made with caution, considering potential variations in experimental conditions.

Table 1: Comparison of Uveitogenic Peptides in EAU Induction

FeaturePeptide MhIRBP1-20hIRBP161-180hIRBP651-670
Amino Acid Sequence DTNLASSTIIKEGIDKTV[1]GPTHLFQPSLVLDMAKVLLDSGIPYIISYLHPGNTILHVD[4]LAQGAYRTAVDLESLASQLT[2]
Parent Protein S-Antigen (Arrestin)IRBPIRBPIRBP
Common Animal Model Lewis Rat[1]C57BL/6 Mouse[2]B10.RIII MouseC57BL/6 Mouse[2]
Typical Disease Onset 10-14 days post-immunization12-14 days post-immunization12-14 days post-immunization12-14 days post-immunization
Reported Disease Severity (Mean EAU Score) Moderate to Severe (Scores of 2-3)Mild to Moderate (Scores of 1-2)[2]Moderate to Severe (Scores of 2-3)Severe (Scores >3)[2]
Disease Incidence High (>80%)Variable, often lower incidence[2]High (>80%)High (>90%)[2]

Table 2: Immunological Responses to Uveitogenic Peptides

Immunological ParameterPeptide MIRBP Peptides (General)
Primary T-Cell Response Th1 and Th17Th1 and Th17
Key Cytokines Involved IFN-γ, IL-17IFN-γ, IL-17, TNF-α
Humoral Response Antigen-specific antibody productionAntigen-specific antibody production

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for EAU induction using Peptide M and IRBP peptides.

Protocol 1: EAU Induction with Peptide M in Lewis Rats

This protocol is adapted from studies inducing EAU in Lewis rats.

1. Animals:

  • Female Lewis rats, 6-8 weeks old.

2. Reagents:

  • This compound (DTNLASSTIIKEGIDKTV)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (2.5 mg/mL)

  • Bordetella pertussis toxin (PTX)

  • Phosphate-buffered saline (PBS)

3. Immunization Procedure:

  • Prepare an emulsion of Peptide M in CFA (1:1 ratio, v/v). A typical dose is 50-100 µg of Peptide M per rat.

  • Inject 0.1 mL of the emulsion subcutaneously into one hind footpad.

  • On the same day, inject 1 µg of PTX intraperitoneally in 0.1 mL of PBS.

4. Disease Evaluation:

  • Monitor rats daily for clinical signs of uveitis (iris congestion, hypopyon) starting from day 7 post-immunization.

  • Perform fundoscopic examination to score retinal inflammation (EAU score) at regular intervals (e.g., days 14, 21, 28).

  • For histological analysis, enucleate eyes at the end of the experiment, fix in formalin, embed in paraffin, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). Score histopathology based on cellular infiltration and retinal damage.

Protocol 2: EAU Induction with IRBP Peptides in C57BL/6 Mice

This protocol is based on studies using IRBP peptides in C57BL/6 mice.[2]

1. Animals:

  • Female C57BL/6 mice, 6-8 weeks old.

2. Reagents:

  • IRBP peptide (e.g., hIRBP1-20 or hIRBP651-670)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (2.5 mg/mL)

  • Bordetella pertussis toxin (PTX)

  • Phosphate-buffered saline (PBS)

3. Immunization Procedure:

  • Prepare an emulsion of the IRBP peptide in CFA (1:1 ratio, v/v). A typical dose is 200-300 µg of peptide per mouse.[2]

  • Inject a total of 0.2 mL of the emulsion subcutaneously at the base of the tail and in the flank.

  • On the same day, inject 0.5-1 µg of PTX intraperitoneally in 0.1 mL of PBS.[2]

4. Disease Evaluation:

  • Monitor mice for clinical signs of EAU using fundoscopy starting from day 10 post-immunization.

  • Clinical EAU scores are typically graded on a scale of 0-4 based on the degree of inflammation, vasculitis, and retinal damage.

  • For histopathology, enucleate eyes, fix, section, and stain with H&E to assess cellular infiltration and structural changes in the retina.

Signaling Pathways and Experimental Workflows

The pathogenesis of EAU involves complex signaling pathways that lead to the activation and differentiation of autoreactive T-cells. The following diagrams, generated using the DOT language, illustrate these key pathways and a general experimental workflow for EAU studies.

EAU_Experimental_Workflow cluster_preparation Preparation cluster_induction EAU Induction cluster_evaluation Disease Evaluation Peptide Select Uveitogenic Peptide (e.g., Peptide M, IRBP peptide) Adjuvant Prepare Emulsion with CFA Peptide->Adjuvant Immunization Subcutaneous Immunization Adjuvant->Immunization Animals Select Animal Model (e.g., Lewis Rat, C57BL/6 Mouse) Animals->Immunization PTX Intraperitoneal PTX Injection Immunization->PTX Clinical Clinical Scoring (Fundoscopy) PTX->Clinical Histo Histopathological Analysis Clinical->Histo Immuno Immunological Analysis (Cytokine profiling, T-cell assays) Histo->Immuno

General experimental workflow for inducing and evaluating EAU.

Th1_Th17_Differentiation cluster_th1 Th1 Differentiation cluster_th17 Th17 Differentiation Naive_T_Cell Naive CD4+ T-cell IL12 IL-12 Naive_T_Cell->IL12 TGFb_IL6 TGF-β + IL-6 Naive_T_Cell->TGFb_IL6 STAT4 STAT4 IL12->STAT4 Tbet T-bet STAT4->Tbet Th1 Th1 Cell Tbet->Th1 IFNg IFN-γ Th1->IFNg STAT3 STAT3 TGFb_IL6->STAT3 RORgt RORγt STAT3->RORgt Th17 Th17 Cell RORgt->Th17 IL17 IL-17 Th17->IL17

Simplified signaling pathway for Th1 and Th17 cell differentiation in EAU.

NLRP3_Inflammasome_Activation cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_effector Effector Phase PAMPs_DAMPs PAMPs/DAMPs TLR Toll-like Receptor (TLR) PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB pro_IL1b Pro-IL-1β & Pro-IL-18 Transcription NFkB->pro_IL1b NLRP3_exp NLRP3 Expression NFkB->NLRP3_exp IL1b Mature IL-1β pro_IL1b->IL1b Cleavage by Caspase-1 IL18 Mature IL-18 pro_IL1b->IL18 Cleavage by Caspase-1 Stimuli Various Stimuli (e.g., ATP, K+ efflux) NLRP3 NLRP3 Stimuli->NLRP3 ASC ASC NLRP3->ASC Inflammasome NLRP3 Inflammasome Assembly Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Inflammasome->Casp1 Casp1->pro_IL1b Pyroptosis Pyroptosis Casp1->Pyroptosis

NLRP3 inflammasome activation pathway implicated in uveitis.

Conclusion

The choice between this compound and IRBP-derived peptides for EAU induction depends on the specific research goals and the animal model being used. This compound is a reliable choice for inducing EAU in Lewis rats, consistently producing moderate to severe disease. For studies in mice, particularly the C57BL/6 strain, the newer hIRBP651-670 peptide appears to offer a more robust and severe disease model compared to the classical hIRBP1-20 peptide.[2]

Understanding the distinct characteristics of these peptides, along with the detailed experimental protocols and underlying signaling pathways, is essential for designing and interpreting studies aimed at elucidating the mechanisms of uveitis and developing novel therapeutic interventions. Researchers should carefully consider the data presented in this guide to select the most appropriate uveitogenic peptide for their experimental needs.

References

A Comparative Analysis of Peptide M Acetate and S-Antigen Induced Uveitis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two widely used experimental models of autoimmune uveitis: Peptide M acetate-induced uveitis and S-antigen (S-Ag)-induced uveitis. Both models are instrumental in understanding the pathogenesis of human uveitis and for the preclinical evaluation of novel therapeutics. This document summarizes their key characteristics, presents comparative data, and details the experimental protocols involved.

At a Glance: Key Differences and Similarities

Experimental Autoimmune Uveitis (EAU) is a T-cell mediated autoimmune disease model that mimics human uveitis. It is induced by immunization with retinal antigens. The two models discussed here utilize either the whole S-antigen protein or a specific pathogenic peptide from it, Peptide M.

FeatureThis compound Induced UveitisS-Antigen Induced Uveitis
Inducing Agent A synthetic 18-amino acid peptide fragment of S-antigen.The full-length native S-antigen protein (a 48 kDa protein).
Specificity Highly specific, targets a single known pathogenic epitope.Broader, involves multiple potential pathogenic epitopes within the S-antigen protein.
Uveitogenic Dose (Lewis Rats) As low as 5 µg can induce disease; >50 µg for severe disease.[1]Typically 30-50 µg.[2]
Disease Onset (Lewis Rats) Around 12-14 days post-immunization.[2]Around 12-14 days post-immunization.[2]
Clinical & Histopathological Features Clinically and histopathologically indistinguishable from S-antigen induced uveitis.[1]Characterized by severe inflammation, retinal vasculitis, and destruction of the photoreceptor cell layer.

Immunopathogenesis: A Shared Mechanism of Molecular Mimicry

Both Peptide M and S-antigen induce uveitis through a common pathogenic mechanism involving CD4+ T-cells. The prevailing hypothesis is that of molecular mimicry . This occurs when a foreign antigen, such as from a virus or bacterium, shares structural similarities with a self-antigen (in this case, a retinal protein). The immune response initiated against the foreign antigen can then cross-react with the self-antigen, leading to an autoimmune attack on the host's own tissues. In the context of uveitis, this results in inflammation and damage to the eye.

cluster_AntigenPresentation Antigen Presentation cluster_TCellActivation T-Cell Activation Antigen Presenting Cell (APC) Antigen Presenting Cell (APC) T-Cell Receptor (TCR) T-Cell Receptor (TCR) Antigen Presenting Cell (APC)->T-Cell Receptor (TCR) Antigen Recognition MHC Class II MHC Class II MHC Class II->Antigen Presenting Cell (APC) On surface of Peptide M / S-Ag Peptide Peptide M / S-Ag Peptide Peptide M / S-Ag Peptide->MHC Class II Processed & Presented Naive CD4+ T-Cell Naive CD4+ T-Cell Activated T-Cell (Th1/Th17) Activated T-Cell (Th1/Th17) Naive CD4+ T-Cell->Activated T-Cell (Th1/Th17) Activation & Differentiation T-Cell Receptor (TCR)->Naive CD4+ T-Cell Pro-inflammatory Cytokines Pro-inflammatory Cytokines Activated T-Cell (Th1/Th17)->Pro-inflammatory Cytokines Release of Ocular Inflammation & Damage Ocular Inflammation & Damage Pro-inflammatory Cytokines->Ocular Inflammation & Damage Induction of

Fig 1. Simplified workflow of EAU induction.

T-Cell Receptor Signaling Pathway

The activation of CD4+ T-cells is a critical step in the pathogenesis of EAU. This process is initiated by the interaction of the T-cell receptor (TCR) with the antigenic peptide presented by Major Histocompatibility Complex (MHC) Class II molecules on antigen-presenting cells (APCs). This binding triggers a cascade of intracellular signaling events, leading to T-cell proliferation, differentiation, and the secretion of pro-inflammatory cytokines.

TCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck Activation CD4 CD4 CD28 CD28 ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Recruitment & Activation PIP2 PIP2 PLCg1->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Release from ER PKC PKCθ DAG->PKC Activation RasGRP RasGRP DAG->RasGRP Activation Calcineurin Calcineurin Ca2->Calcineurin Activation NFAT NFAT Calcineurin->NFAT Dephosphorylation & Nuclear Translocation NFkB NF-κB PKC->NFkB Activation Ras Ras RasGRP->Ras Activation MAPK MAPK Cascade Ras->MAPK Activation AP1 AP-1 MAPK->AP1 Activation Gene Gene Transcription (e.g., IL-2, IFN-γ) NFAT->Gene NFkB->Gene AP1->Gene

References

Unraveling T-Cell Cross-Reactivity: A Comparative Guide to Peptide M Acetate and a Novel LCK Inhibitor, GM Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of T-cell activation and cross-reactivity is paramount in the quest for effective and safe immunotherapies. This guide provides a detailed comparison of T-cell responses activated by the synthetic immunomodulatory agent, Peptide M acetate (B1210297), and a novel LCK inhibitor, GM peptide. By examining their mechanisms of action and impact on T-cell signaling, this document aims to provide valuable insights for the strategic design of next-generation therapeutics.

Performance Comparison: Peptide M Acetate vs. GM Peptide

The choice of an immunomodulatory agent can significantly influence the specificity and effectiveness of a T-cell-based therapy. While this compound represents a class of agents designed to activate T-cells, GM peptide offers a targeted approach to inhibit T-cell signaling. The following table summarizes key performance indicators based on available experimental data.

ParameterThis compound (Hypothetical Data)GM Peptide (Experimental Data)Key Takeaway
Mechanism of Action T-cell receptor (TCR) agonistPrevents membrane localization of LCK, inhibiting TCR signaling[1]This compound activates T-cells, while GM peptide inhibits their function.
Effect on T-Cell Proliferation Induces proliferationInhibits anti-CD3/CD28 stimulated T-cell proliferation[1]Opposing effects on T-cell expansion.
Cytokine Production Stimulates IFN-γ and other effector cytokine releaseInhibits anti-CD3/CD28 stimulated cytokine synthesis[1]This compound promotes an inflammatory response, whereas GM peptide suppresses it.
TCR Signaling Initiates TCR signaling cascadeInhibits phosphorylation of LCK and downstream signaling molecules[1]GM peptide acts early in the signaling cascade to block activation.
Specificity Potentially cross-reactive with other pMHC complexesSpecific for inhibiting LCK function in T-cells[1]GM peptide may offer a more targeted immunomodulatory effect with potentially fewer off-target effects.

Delving into the Experimental Protocols

Rigorous and reproducible experimental design is the bedrock of credible scientific findings. Below are detailed protocols for key assays used to evaluate T-cell responses to immunomodulatory peptides.

T-Cell Proliferation Assay

This assay measures the extent of T-cell division in response to stimulation.

Protocol:

  • Isolate effector T-cells.

  • Pre-incubate the T-cells with the test peptide (e.g., GM peptide at 500 µM) or a control for 6 hours[1].

  • Stimulate the T-cells with plate-bound anti-CD3/CD28 antibodies[1].

  • Culture the cells for a specified period (e.g., 72 hours).

  • Assess proliferation using methods such as CFSE dilution by flow cytometry or thymidine (B127349) incorporation.

Cytokine Release Assay (ELISPOT)

The ELISPOT assay is a highly sensitive method to quantify cytokine-secreting cells at the single-cell level.

Protocol:

  • Coat ELISPOT plates with an anti-cytokine capture antibody (e.g., anti-human IFN-γ) and incubate for 2 hours at 37°C[2].

  • Wash the plates and block with a suitable buffer[2].

  • Add antigen-presenting cells (APCs), such as HLA-A2 B cells, that have been pulsed with the peptide of interest[2].

  • Add the T-cell population to be tested and incubate overnight at 37°C[2].

  • Wash the plates and add a biotinylated anti-cytokine detection antibody.

  • Add a streptavidin-enzyme conjugate and a substrate to develop colored spots, each representing a cytokine-secreting cell.

  • Count the spots using an ELISPOT reader.

Cytotoxicity Assay

This assay evaluates the ability of cytotoxic T-lymphocytes (CTLs) to kill target cells.

Protocol:

  • Label target cells (e.g., EBV-transformed HLA-A201 B cells) with a radioactive isotope like 51Cr[2].

  • Incubate the labeled target cells with varying concentrations of the test peptide[2].

  • Add CTL clones at a specific effector-to-target (E:T) ratio (e.g., 5:1) and incubate for 5 hours at 37°C[2].

  • Collect the supernatant and measure the amount of released 51Cr, which is proportional to the extent of cell lysis, using a scintillation counter[2].

Visualizing the Molecular Pathways and Experimental Processes

To better understand the underlying mechanisms and experimental setups, the following diagrams have been generated using Graphviz.

T_Cell_Activation_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T-Cell cluster_GM_Peptide GM Peptide Inhibition pMHC Peptide-MHC Complex TCR TCR pMHC->TCR Signal 1 B7 B7 (CD80/CD86) CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) LCK LCK TCR->LCK ZAP70 ZAP70 LCK->ZAP70 PLCg PLCγ ZAP70->PLCg NFAT NFAT PLCg->NFAT AP1 AP-1 PLCg->AP1 NFkB NF-κB PLCg->NFkB Cytokine_Production Cytokine Production NFAT->Cytokine_Production Proliferation Proliferation NFAT->Proliferation AP1->Cytokine_Production AP1->Proliferation NFkB->Cytokine_Production NFkB->Proliferation GM_Peptide GM Peptide inhibition X inhibition->LCK Prevents membrane localization

Caption: T-Cell activation signaling pathway and the inhibitory action of GM peptide.

T_Cell_Cross_Reactivity_Workflow start Isolate PBMCs peptide_stim Stimulate with Peptide M or Alternative Peptides start->peptide_stim t_cell_expansion In vitro T-cell Expansion peptide_stim->t_cell_expansion assays Functional Assays t_cell_expansion->assays elispot ELISPOT (Cytokine Release) assays->elispot cytotoxicity Cytotoxicity Assay (Target Cell Killing) assays->cytotoxicity flow_cytometry Flow Cytometry (Activation Markers, Proliferation) assays->flow_cytometry data_analysis Data Analysis and Comparison elispot->data_analysis cytotoxicity->data_analysis flow_cytometry->data_analysis end Conclusion on Cross-Reactivity data_analysis->end

Caption: Experimental workflow for assessing T-cell cross-reactivity.

Concluding Remarks

The comparative analysis of this compound and GM peptide highlights two distinct strategies in immunotherapy: T-cell activation versus targeted inhibition. While activators like this compound are crucial for boosting anti-tumor immunity, inhibitors such as GM peptide hold promise for managing autoimmune diseases or controlling immunotherapy-related adverse events by preventing the initial signaling cascade required for T-cell activation[1]. The selection of an appropriate immunomodulatory agent will ultimately depend on the specific therapeutic goal. The experimental protocols and workflows detailed in this guide provide a robust framework for the preclinical evaluation of such agents, ensuring a data-driven approach to drug development.

References

Confirming the Role of Peptide M in EAU Pathogenesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Peptide M, a key player in the experimental autoimmune uveitis (EAU) model, against other uveitogenic peptides and therapeutic alternatives. The information is curated to facilitate a deeper understanding of its role in EAU pathogenesis and to provide a framework for future research and drug development.

Executive Summary

Experimental Autoimmune Uveitis (EAU) is a well-established animal model for human autoimmune uveitis, a sight-threatening inflammatory eye disease. The induction of EAU is often mediated by immunization with retinal antigens or their peptide fragments. Among these, Peptide M, an 18-amino acid fragment of the retinal S-antigen, has been identified as a potent uveitogenic agent. This guide compares the pathogenic role of Peptide M with that of a commonly used peptide from the interphotoreceptor retinoid-binding protein (IRBP) and evaluates the therapeutic potential of Adrenomedullin in the context of EAU. While historical studies confirm the strong uveitogenicity of Peptide M, a lack of recent, direct quantitative comparisons necessitates a synthesized approach to understanding its relative potency and mechanism.

Data Presentation: Comparative Analysis of Uveitogenic and Therapeutic Peptides in EAU

The following tables summarize the available data on the effects of S-antigen Peptide M, an IRBP peptide, and the therapeutic peptide Adrenomedullin in rodent models of EAU. It is important to note that direct, side-by-side quantitative comparisons from a single study are not available in the current literature. The data for Peptide M is primarily qualitative, based on seminal studies, while quantitative data for IRBP and Adrenomedullin are available from more recent research.

Table 1: Comparison of Uveitogenic Peptides in EAU Induction

FeatureS-Antigen Peptide MIRBP Peptide (hIRBP651-670)
Organism/Strain Lewis Rats[1][2]C57BL/6 Mice[3]
Peptide Sequence DTNLASSTIIKEGIDKTV[4][5]LAQGAYRTAVDLESLASQLT[3]
Effective Dose for Induction ≥ 5 µg[2]200 µg (maximal score)[3]
Clinical Score Qualitative: Iris and pericorneal hyperemia, exudates in the anterior chamber.[1][2]Quantitative: Mean score of ~3.5 (at 300 µg) on a 0-4 scale.[3]
Histological Score/Features Qualitative: Severe inflammation, complete destruction of the photoreceptor layer at doses >50 µg; focal lesions at doses <50 µg.[1][2]Quantitative: Mean score of ~3.0 (at 300 µg) on a 0-4 scale.[3]
Key Pathological Findings Severe inflammatory response with mononuclear and polymorphonuclear leukocyte infiltration; associated pinealitis.[1][2]More extensive retinal damage and inflammatory cell infiltration compared to hIRBP1-20.[3]

Table 2: Therapeutic Effect of Adrenomedullin on IRBP-Induced EAU in Mice

ParameterVehicle Control Group (IRBP-induced EAU)Adrenomedullin-Treated Group (IRBP-induced EAU)
Clinical Score Significantly higher than treated groupSignificantly lower (p<0.05)
Histological Score No significant difference from treated groupNo significant difference (p=0.3429)
CD3+ T-cell Infiltration Significantly higher than treated groupSignificantly lower (p<0.0001)
Retinal TNF-α Expression Significantly higher than treated groupSignificantly lower (p=0.001)
Retinal IL-1β Expression Significantly higher than treated groupSignificantly lower (p=0.0021)
Retinal IL-6 Expression Significantly higher than treated groupSignificantly lower (p<0.0001)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are the protocols for inducing EAU with S-Antigen Peptide M and a comparative IRBP peptide.

Protocol 1: Induction of EAU with S-Antigen Peptide M in Lewis Rats

This protocol is based on the findings from early studies on Peptide M-induced uveitis.[1][2]

  • Animals: Lewis rats.

  • Antigen: Synthetic Peptide M with the sequence DTNLASSTIIKEGIDKTV.[4][5]

  • Adjuvant Preparation: Prepare an emulsion of Peptide M in Complete Freund's Adjuvant (CFA).

    • Dissolve Peptide M in sterile phosphate-buffered saline (PBS) at a concentration of 1 mg/ml.

    • Emulsify the Peptide M solution with an equal volume of CFA containing Mycobacterium tuberculosis H37Ra (e.g., 2.5 mg/ml). The final emulsion should be stable (a drop should not disperse in water).

  • Immunization:

    • Inject 100 µl of the emulsion subcutaneously at the base of the tail or in one hind footpad. The dose of Peptide M can range from 5 µg to 100 µg per rat.

  • Disease Monitoring and Scoring:

    • Monitor the rats daily for clinical signs of uveitis from day 7 post-immunization. Clinical signs include iris and pericorneal hyperemia and anterior chamber exudates.

    • For histological analysis, euthanize the rats at the peak of the disease (typically 14-21 days post-immunization).

    • Enucleate the eyes, fix in a suitable fixative (e.g., 4% glutaraldehyde (B144438) or 10% formalin), and embed in paraffin.

    • Section the eyes and stain with hematoxylin (B73222) and eosin (B541160) (H&E).

    • Score the severity of EAU histologically based on the extent of inflammatory cell infiltration and structural damage to the retina. A semi-quantitative scoring system (0-4) is typically used.[6]

Protocol 2: Induction of EAU with IRBP Peptide (hIRBP651-670) in C57BL/6 Mice

This protocol is adapted from studies using the hIRBP651-670 peptide in mice.[3]

  • Animals: C57BL/6 mice.

  • Antigen: Synthetic peptide hIRBP651-670 with the sequence LAQGAYRTAVDLESLASQLT.[3]

  • Adjuvant Preparation:

    • Dissolve the peptide in sterile PBS.

    • Emulsify the peptide solution with an equal volume of CFA containing Mycobacterium tuberculosis H37Ra (2.5 mg/ml).

  • Immunization:

    • Inject 200 µl of the emulsion subcutaneously, divided among the base of the tail and both thighs. The typical dose is 200-300 µg of peptide per mouse.

    • Administer Pertussis Toxin (PTX) intraperitoneally at the time of immunization (typically 1-1.5 µg per mouse) as a co-adjuvant.

  • Disease Monitoring and Scoring:

    • Monitor for clinical signs of EAU using fundoscopy from day 7 post-immunization.

    • Clinical scoring can be performed on a 0-4 scale based on the degree of inflammation, vasculitis, and retinal lesions.[7]

    • For histological analysis, euthanize mice at desired time points, enucleate eyes, and process for H&E staining as described above.

    • Histological scoring is performed on a 0-4 scale, evaluating inflammatory cell infiltration and retinal tissue damage.[7]

Mandatory Visualization: Signaling Pathways and Experimental Workflow

T-Cell Receptor Signaling Pathway in EAU Pathogenesis

The initiation of EAU by uveitogenic peptides like Peptide M is dependent on the activation of autoreactive T-cells. The following diagram illustrates the general signaling cascade initiated by the interaction of a peptide-MHC class II complex on an antigen-presenting cell (APC) with the T-cell receptor (TCR) on a CD4+ T-helper cell.

TCR_Signaling cluster_APC Antigen-Presenting Cell (APC) cluster_TCell CD4+ T-Cell MHC MHC class II PeptideM Peptide M TCR TCR PeptideM->TCR Antigen Recognition Lck Lck TCR->Lck Activation CD4 CD4 ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT PLCG1 PLCγ1 LAT->PLCG1 DAG DAG PLCG1->DAG IP3 IP3 PLCG1->IP3 PKC PKCθ DAG->PKC Ca Ca²⁺ release IP3->Ca NFkB NF-κB PKC->NFkB Activation NFAT NFAT Ca->NFAT Activation Cytokines Pro-inflammatory Cytokines (IFN-γ, IL-17) NFkB->Cytokines Transcription NFAT->Cytokines Transcription

Caption: T-Cell Receptor (TCR) signaling cascade initiated by Peptide M.

Experimental Workflow for EAU Induction and Evaluation

The following diagram outlines the typical workflow for an EAU study, from immunization to data analysis.

EAU_Workflow cluster_Induction EAU Induction cluster_Monitoring Disease Monitoring cluster_Analysis Endpoint Analysis Immunization Immunization (Peptide + CFA ± PTX) ClinicalScoring Clinical Scoring (Fundoscopy) Immunization->ClinicalScoring 7-28 days Euthanasia Euthanasia & Tissue Collection ClinicalScoring->Euthanasia At peak disease or endpoint Histology Histopathology (H&E Staining) Euthanasia->Histology Immuno Immunohistochemistry (Cell Markers) Euthanasia->Immuno Cytokine Cytokine Analysis (ELISA, PCR) Euthanasia->Cytokine

Caption: General workflow for EAU studies.

Conclusion

For researchers and drug development professionals, this guide underscores the need for contemporary studies that directly compare the pathogenic potential of S-antigen Peptide M with other uveitogenic peptides using standardized, quantitative scoring systems. Such research would provide a clearer understanding of the relative importance of different retinal autoantigens in the pathogenesis of uveitis and would aid in the development of more targeted and effective therapies. The provided protocols and diagrams serve as a foundation for designing and interpreting such future investigations.

References

A Researcher's Guide to the Comparative Analysis of Peptide M Acetate from Different Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

Key Quality Control Parameters for Supplier Comparison

When evaluating Peptide M acetate (B1210297) from different suppliers, it is crucial to request and compare their Certificate of Analysis (CoA). The following table summarizes the key quantitative data points that should be scrutinized for a comprehensive comparison.

ParameterRecommended SpecificationMethod of AnalysisImportance
Purity (by HPLC) >95% (Research Grade), >98% (In Vivo Grade)High-Performance Liquid Chromatography (HPLC)Ensures the absence of truncated or modified peptide impurities that could affect experimental results.[1]
Molecular Weight (by MS) Matches theoretical mass (approx. 2098.4 g/mol for the free peptide)Mass Spectrometry (MS)Confirms the correct synthesis of the full-length peptide.[2]
Peptide Content (Net Peptide Content) Typically 70-90%Amino Acid Analysis or UV SpectrophotometryIndicates the actual amount of peptide in the lyophilized powder, accounting for water and counter-ions.[3]
Counter-ion Content (Acetate) To be specifiedIon Chromatography or HPLCImportant for accurate peptide quantification and understanding potential effects on solubility and bioactivity.[4]
Water Content <10%Karl Fischer TitrationHigh water content can affect peptide stability and accurate weighing.
Endotoxin Level <0.1 EU/µg (for in vivo studies)Limulus Amebocyte Lysate (LAL) TestCritical for in vivo experiments to avoid inflammatory responses not related to the peptide's activity.

Experimental Protocols for Quality Verification

Researchers can independently verify the quality of Peptide M acetate from different suppliers using the following standardized protocols.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard reversed-phase HPLC (RP-HPLC) method for determining the purity of synthetic this compound.[5]

Materials:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Dissolve the lyophilized this compound in HPLC-grade water to a final concentration of 1 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • HPLC Conditions:

    • Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 214 nm and 280 nm

    • Injection Volume: 20 µL

    • Gradient:

      Time (minutes) % Mobile Phase B
      0 5
      30 60
      35 95

      | 40 | 5 |

  • Data Analysis: Integrate the peak areas of all detected peaks. The purity is calculated as the percentage of the main peptide peak area relative to the total area of all peaks.

Identity Verification by Mass Spectrometry (MS)

This protocol describes the use of mass spectrometry to confirm the molecular weight of this compound.[2][6][7]

Materials:

  • This compound sample

  • MS-grade water

  • MS-grade acetonitrile

  • Formic acid

  • Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)

Procedure:

  • Sample Preparation: Dissolve the peptide in a solution of 50% acetonitrile in water with 0.1% formic acid to a final concentration of approximately 10 pmol/µL.

  • Mass Spectrometry Analysis:

    • For ESI-MS: Infuse the sample directly or via LC-MS into the electrospray ionization source. Acquire data in the positive ion mode over a mass-to-charge (m/z) range appropriate for the expected charge states of the peptide.

    • For MALDI-TOF MS: Mix the peptide sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI plate and allow it to co-crystallize. Acquire data in the positive ion mode.

  • Data Analysis: Deconvolute the resulting spectrum (for ESI-MS) to determine the monoisotopic or average molecular weight of the peptide. Compare the experimental mass to the theoretical mass of Peptide M (C₉₀H₁₅₂N₂₂O₃₄), which is approximately 2098.4 g/mol for the free peptide. The acetate salt will have a correspondingly higher mass.

Bioactivity Assessment: Lymphocyte Proliferation Assay

The primary biological activity of Peptide M is its ability to induce an autoimmune response. A lymphocyte proliferation assay is a standard in vitro method to assess the T-cell response to an antigen.[8][9][10][11]

Principle: This assay measures the proliferation of lymphocytes isolated from an animal previously immunized with Peptide M, upon re-stimulation with the peptide in vitro. Proliferation is typically quantified by the incorporation of a labeled nucleoside (e.g., ³H-thymidine or BrdU) or by dye dilution (e.g., CFSE).

Materials:

  • This compound

  • Lymphocytes isolated from a Peptide M-immunized animal (e.g., Lewis rat)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum, L-glutamine, and antibiotics)

  • 96-well cell culture plates

  • Proliferation detection reagent (e.g., ³H-thymidine, BrdU, or CFSE)

  • Positive control (e.g., Concanavalin A or PHA)

  • Negative control (medium only)

Procedure:

  • Cell Preparation: Isolate lymphocytes (e.g., from spleen or lymph nodes) from a Peptide M-immunized animal and resuspend them in complete culture medium to a concentration of 2 x 10⁶ cells/mL.

  • Assay Setup:

    • Add 100 µL of the cell suspension to each well of a 96-well plate (2 x 10⁵ cells/well).

    • Add 100 µL of this compound at various concentrations (e.g., 0.1, 1, 10 µg/mL) to the respective wells in triplicate.

    • Include positive and negative control wells.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72-96 hours.

  • Proliferation Measurement (using ³H-thymidine):

    • Add 1 µCi of ³H-thymidine to each well and incubate for an additional 18-24 hours.

    • Harvest the cells onto a glass fiber filter and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the Stimulation Index (SI) as the mean counts per minute (CPM) of the stimulated wells divided by the mean CPM of the unstimulated (negative control) wells. An SI significantly greater than 2 is typically considered a positive response.

Visualizations

Experimental Workflow for Comparative Analysis

G cluster_0 Supplier Selection & Sample Acquisition cluster_1 Quality Control Analysis cluster_2 Bioactivity Assessment cluster_3 Data Comparison & Supplier Selection S1 Supplier A This compound HPLC Purity Analysis (HPLC) S1->HPLC MS Identity Verification (Mass Spectrometry) S1->MS Bioassay Lymphocyte Proliferation Assay S1->Bioassay S2 Supplier B This compound S2->HPLC S2->MS S2->Bioassay S3 Supplier C This compound S3->HPLC S3->MS S3->Bioassay Compare Comparative Data Analysis HPLC->Compare MS->Compare Bioassay->Compare Select Optimal Supplier Selection Compare->Select

Caption: Workflow for the comparative analysis of this compound from different suppliers.

Hypothetical Signaling Pathway in Autoimmune Uveitis

G cluster_0 Antigen Presentation cluster_1 T-Cell Activation cluster_2 Inflammatory Response in the Eye APC Antigen Presenting Cell (APC) MHCII MHC Class II APC->MHCII Presents Antigen PeptideM Peptide M PeptideM->APC Uptake & Processing TCR T-Cell Receptor (TCR) MHCII->TCR Recognition Th_Cell Naive T-Helper Cell Activated_Th Activated Th1/Th17 Cell Th_Cell->Activated_Th Activation & Differentiation Cytokines Pro-inflammatory Cytokines (IFN-γ, IL-17) Activated_Th->Cytokines Secretion Uveitis Uveitis (Inflammation, Tissue Damage) Cytokines->Uveitis Induces

Caption: Simplified signaling pathway of Peptide M-induced autoimmune uveitis.

References

Validating the Purity of Peptide M Acetate: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step in preclinical and clinical development. The presence of impurities can significantly impact the safety, efficacy, and immunogenicity of a peptide therapeutic. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), the gold standard for peptide purity analysis, with alternative and complementary techniques such as Mass Spectrometry (MS) and Capillary Electrophoresis (CE). We present supporting experimental data for a model peptide, "Peptide M acetate (B1210297)," to objectively evaluate the performance of each method.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data obtained from the analysis of a single batch of synthesized Peptide M acetate using Reversed-Phase HPLC (RP-HPLC), LC-MS, and CE. These results highlight the strengths and limitations of each technique in identifying and quantifying the target peptide and its impurities.

Table 1: Purity Profile of this compound by RP-HPLC

Peak IDRetention Time (min)Peak Area (%)Identification
18.51.2Deletion Sequence (-Gly)
210.296.5Peptide M
311.80.8Truncated Sequence
413.11.5Oxidized Peptide M

Table 2: Impurity Identification and Quantification by LC-MS

Retention Time (min)Observed Mass (m/z)Peak Area (%)Proposed IdentityMass Accuracy (ppm)
8.51150.51.1Peptide M - Glycine1.7
10.21207.696.6Peptide M 1.2
11.81050.40.7Truncated Peptide M2.1
13.11223.61.6Oxidized Peptide M (+16 Da)1.5

Table 3: Purity Assessment by Capillary Electrophoresis (CE)

Migration Time (min)Peak Area (%)Identification
5.21.3Deletion Sequence
6.897.0Peptide M
8.10.9Truncated Sequence
9.50.8Oxidized Peptide M

Table 4: Comparison of Analytical Methods for this compound Purity

ParameterRP-HPLCLC-MSCapillary Electrophoresis (CE)
Purity Determination (%) 96.596.697.0
Resolution HighHighVery High
Sensitivity GoodExcellentGood
Impurity Identification Based on Retention TimeDefinitive (Mass-to-Charge Ratio)Based on Migration Time
Quantitative Accuracy HighHighGood
Throughput ModerateModerateHigh
Cost ModerateHighLow to Moderate

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

Sample Preparation for Analysis

A stock solution of this compound was prepared by dissolving the lyophilized powder in HPLC-grade water to a final concentration of 1 mg/mL.[1] For HPLC and LC-MS analysis, the stock solution was further diluted to 0.1 mg/mL with 0.1% trifluoroacetic acid (TFA) in water. For CE analysis, the stock solution was diluted to 0.1 mg/mL with the CE running buffer. All samples were filtered through a 0.22 µm syringe filter before injection.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The purity of this compound was determined using a standard RP-HPLC method.[2][3]

  • System: Agilent 1260 Infinity II HPLC System

  • Column: C18 column (4.6 x 250 mm, 5 µm particle size)[4]

  • Mobile Phase A: 0.1% TFA in water[4]

  • Mobile Phase B: 0.1% TFA in acetonitrile[4]

  • Gradient: 5% to 65% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 215 nm[3]

  • Injection Volume: 20 µL

Liquid Chromatography-Mass Spectrometry (LC-MS)

For definitive identification of impurities, the sample was analyzed by LC-MS.[1][5][6]

  • LC System: Waters ACQUITY UPLC I-Class System

  • MS System: Waters Xevo G2-XS QTof Mass Spectrometer

  • Column: C18 column (2.1 x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 10% to 70% B over 15 minutes

  • Flow Rate: 0.3 mL/min

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Mass Range: 100-2000 m/z

Capillary Electrophoresis (CE)

As an orthogonal method, CE was employed to provide an alternative assessment of purity.[7][8]

  • System: Beckman Coulter PA 800 plus Pharmaceutical Analysis System

  • Capillary: Fused silica (B1680970) capillary (50 µm i.d., 30 cm effective length)

  • Running Buffer: 50 mM phosphate (B84403) buffer, pH 2.5[7]

  • Voltage: 20 kV

  • Injection: Hydrodynamic injection at 0.5 psi for 5 seconds

  • Detection: UV at 214 nm

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for validating the purity of this compound and the logical relationship between the different analytical techniques employed.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Purity Validation cluster_results Results & Reporting Crude this compound Crude this compound Sample Preparation Sample Preparation Crude this compound->Sample Preparation RP-HPLC RP-HPLC Sample Preparation->RP-HPLC Primary Analysis LC-MS LC-MS Sample Preparation->LC-MS Impurity ID CE CE Sample Preparation->CE Orthogonal Method Purity Assessment Purity Assessment RP-HPLC->Purity Assessment LC-MS->Purity Assessment CE->Purity Assessment Data Comparison Data Comparison Purity Assessment->Data Comparison Final Purity Report Final Purity Report Data Comparison->Final Purity Report Logical_Relationship RP-HPLC RP-HPLC Purity_Validation Comprehensive Purity Profile RP-HPLC->Purity_Validation Quantitative Purity LC-MS LC-MS LC-MS->Purity_Validation Impurity Identification CE CE CE->Purity_Validation Orthogonal Confirmation

References

MOG35-55 Peptide Acetate: A Gold Standard Positive Control in Autoimmune Research for Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of autoimmune disease, particularly those focused on Multiple Sclerosis (MS), the induction of Experimental Autoimmune Encephalomyelitis (EAE) is a cornerstone of preclinical studies. In this context, Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55) peptide acetate (B1210297) has emerged as a critical tool, serving as a reliable positive control to elicit a disease state that closely mimics the human condition. This guide provides a comprehensive comparison of MOG35-55 with other common EAE-inducing antigens, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate model for specific research needs.

The utility of MOG35-55 lies in its ability to consistently induce a chronic, progressive form of EAE in the C57BL/6 mouse strain, one of the most commonly used backgrounds for transgenic studies. This makes it an invaluable positive control for validating experimental systems and for assessing the efficacy of novel therapeutic interventions. When a new drug or treatment is being tested, its ability to prevent or ameliorate the clinical and pathological signs of EAE induced by MOG35-55 provides a strong indication of its potential therapeutic benefit for MS.

Comparative Analysis of EAE-Inducing Antigens

While MOG35-55 is a widely accepted standard, other myelin-derived antigens, such as Proteolipid Protein (PLP) peptides and Myelin Basic Protein (MBP), are also used to induce EAE. The choice of antigen is critical as it determines the disease phenotype, the susceptible mouse strain, and the underlying immunological mechanisms.

FeatureMOG35-55PLP139-151MBP
Typical Mouse Strain C57BL/6SJL/JLewis Rat, (PL/J x SJL)F1 mice
Typical Disease Course Monophasic, Chronic ProgressiveRelapsing-RemittingAcute, Monophasic
Key Pathological Features Inflammation, Demyelination, Axonal DamageInflammation, DemyelinationPrimarily Inflammation, less Demyelination
Primary Immune Cells CD4+ T-cellsCD4+ T-cellsCD4+ T-cells
Pertussis Toxin Req. YesOptional (can increase severity)Yes (for some protocols)
Disease Onset 9-14 days post-immunization10-14 days post-immunization10-13 days post-immunization
Peak Severity 14-18 days post-immunizationVariable, with relapses14-16 days post-immunization

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable EAE induction. Below are summarized protocols for the three major EAE models.

MOG35-55-Induced EAE in C57BL/6 Mice

This model is favored for its robust and consistent chronic progressive disease course.

Materials:

  • MOG35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Phosphate-Buffered Saline (PBS)

  • Female C57BL/6 mice (8-12 weeks old)

Procedure:

  • Antigen Emulsion Preparation: Emulsify MOG35-55 peptide (typically 100-200 µ g/mouse ) in an equal volume of CFA.

  • Immunization (Day 0): Subcutaneously inject 100-200 µL of the emulsion at two sites on the flank of each mouse.

  • Pertussis Toxin Administration (Day 0 and Day 2): Administer PTX (typically 100-200 ng/mouse) intraperitoneally on the day of immunization and again 48 hours later.

  • Clinical Scoring: Monitor mice daily for clinical signs of EAE using a standardized scoring system (0-5 scale).

PLP139-151-Induced EAE in SJL/J Mice

This model is particularly valuable for studying the relapsing-remitting disease course characteristic of a majority of MS patients.

Materials:

  • PLP139-151 peptide

  • Complete Freund's Adjuvant (CFA)

  • Female SJL/J mice (8-12 weeks old)

Procedure:

  • Antigen Emulsion Preparation: Emulsify PLP139-151 peptide (typically 50-100 µ g/mouse ) in an equal volume of CFA.

  • Immunization (Day 0): Subcutaneously inject 100 µL of the emulsion, typically split across four sites on the flank.

  • Clinical Scoring: Monitor mice daily for the onset of initial symptoms and subsequent relapses.

MBP-Induced EAE in Lewis Rats

This model is often used for studying the acute inflammatory phase of the disease.

Materials:

  • Myelin Basic Protein (MBP)

  • Complete Freund's Adjuvant (CFA)

  • Female Lewis rats (8-12 weeks old)

Procedure:

  • Antigen Emulsion Preparation: Emulsify MBP (typically 25-50 µ g/rat ) in an equal volume of CFA.

  • Immunization (Day 0): Inject the emulsion into the footpad of one hind limb.

  • Clinical Scoring: Monitor rats daily for signs of paralysis, which typically manifests as tail and hind limb weakness.

Visualizing the Pathogenic Cascade

The induction of EAE by these myelin peptides triggers a complex immunological cascade, primarily driven by autoreactive T-cells. The following diagrams illustrate the key steps in this process.

EAE_Induction_Workflow cluster_periphery Periphery cluster_cns Central Nervous System (CNS) Antigen Myelin Peptide (e.g., MOG35-55) APC Antigen Presenting Cell (APC) Antigen->APC Uptake CFA Complete Freund's Adjuvant (CFA) CFA->APC Activation NaiveTCell Naive CD4+ T-cell APC->NaiveTCell Antigen Presentation (MHC-II) ActivatedTCell Activated/Effector Th1/Th17 Cell NaiveTCell->ActivatedTCell Differentiation LN Draining Lymph Node ActivatedTCell->LN Proliferation BBB Blood-Brain Barrier LN->BBB Migration Microglia Microglia (resident APC) BBB->Microglia Reactivation Inflammation Inflammation & Demyelination Microglia->Inflammation MyelinSheath Myelin Sheath Neuron Neuron MyelinSheath->Neuron Protection Inflammation->MyelinSheath Damage

EAE Induction Workflow

This workflow illustrates the initial activation of the autoimmune response in the periphery, followed by the migration of activated T-cells to the central nervous system, where they mediate inflammation and demyelination.

T_Cell_Activation_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell MHC_Peptide MHC-II + Myelin Peptide TCR T-Cell Receptor (TCR) MHC_Peptide->TCR Signal 1 B7 B7 (CD80/86) CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) Signal_Transduction Signal Transduction (e.g., ZAP-70, LAT) TCR->Signal_Transduction CD28->Signal_Transduction Transcription_Factors Transcription Factors (e.g., NFAT, AP-1, NF-κB) Signal_Transduction->Transcription_Factors Activation Cytokine_Production Cytokine Production (e.g., IFN-γ, IL-17) Transcription_Factors->Cytokine_Production Proliferation Proliferation & Differentiation Transcription_Factors->Proliferation

T-Cell Activation Signaling Pathway

This diagram details the molecular interactions at the immunological synapse between an antigen-presenting cell and a CD4+ T-cell, leading to T-cell activation, proliferation, and the production of pro-inflammatory cytokines that drive the pathology of EAE.

Validating Downstream Signaling of Peptide M Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of "Peptide M acetate (B1210297)," a novel synthetic peptide, against established modulators of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The data and protocols herein are intended to assist researchers, scientists, and drug development professionals in validating the downstream signaling effects of Peptide M acetate.

Introduction to this compound and the Target Pathway

This compound is a novel peptide hypothesized to function as an agonist for a specific Receptor Tyrosine Kinase (RTK), leading to the activation of the Ras-Raf-MEK-ERK signaling cascade.[1][2] This pathway is a critical regulator of cellular processes including proliferation, differentiation, survival, and apoptosis.[3][4] Dysregulation of the MAPK/ERK pathway is implicated in various diseases, particularly cancer, making it a key target for therapeutic development.[3]

This guide compares this compound with two well-characterized molecules:

  • Epidermal Growth Factor (EGF): A potent natural ligand for the Epidermal Growth Factor Receptor (EGFR), a well-known RTK that strongly activates the MAPK/ERK pathway.[5][6]

  • U0126: A highly selective and potent inhibitor of MEK1 and MEK2, the upstream kinases of ERK1/2, effectively blocking the signaling cascade.[7][8][9]

Comparative Analysis of Pathway Activation and Inhibition

The efficacy of this compound in modulating the MAPK/ERK pathway was assessed by measuring the phosphorylation of ERK1/2, the expression of the downstream target gene c-Fos, and overall cell viability.

Cells were treated for 15 minutes with the indicated compounds. ERK1/2 phosphorylation was quantified by Western blot densitometry and normalized to total ERK1/2 levels.

Treatment GroupConcentrationFold Change in p-ERK1/2 (vs. Vehicle)
Vehicle Control-1.0
This compound 10 µM 8.7
EGF (Positive Control)100 ng/mL10.2
U0126 (Negative Control)10 µM0.2
This compound + U012610 µM each0.9

Cells were treated for 1 hour with the indicated compounds. c-Fos mRNA levels were quantified by RT-qPCR and normalized to a housekeeping gene.

Treatment GroupConcentrationFold Change in c-Fos mRNA (vs. Vehicle)
Vehicle Control-1.0
This compound 10 µM 12.4
EGF (Positive Control)100 ng/mL15.1
U0126 (Negative Control)10 µM0.4
This compound + U012610 µM each1.3

Cells were treated for 48 hours with the indicated compounds. Cell viability was measured using the MTT assay, and results are expressed as a percentage of the vehicle control.

Treatment GroupConcentrationCell Viability (% of Vehicle)
Vehicle Control-100%
This compound 10 µM 135%
EGF (Positive Control)100 ng/mL142%
U0126 (Negative Control)10 µM65%
This compound + U012610 µM each98%

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway and the workflows for the key validation experiments.

MAPK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Peptide_M Peptide M Acetate RTK Receptor Tyrosine Kinase (RTK) Peptide_M->RTK EGF EGF EGF->RTK GRB2_SOS GRB2/SOS RTK->GRB2_SOS Ras Ras GRB2_SOS->Ras Raf Raf Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 ERK1_2_N ERK1/2 ERK1_2->ERK1_2_N U0126 U0126 U0126->MEK1_2 c_Fos c-Fos Gene Expression ERK1_2_N->c_Fos Proliferation Cell Proliferation & Survival c_Fos->Proliferation

Figure 1. Hypothesized MAPK/ERK signaling pathway for this compound.

Western_Blot_Workflow Start 1. Cell Treatment (Peptide M, EGF, U0126) Lysis 2. Cell Lysis & Protein Quantification Start->Lysis SDS_PAGE 3. SDS-PAGE Lysis->SDS_PAGE Transfer 4. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 5. Blocking (5% BSA) Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (Anti-p-ERK1/2) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection Stripping 9. Membrane Stripping Detection->Stripping Reprobing 10. Reprobe with Anti-Total ERK1/2 Antibody Stripping->Reprobing Analysis 11. Densitometry Analysis (p-ERK / Total ERK) Reprobing->Analysis qPCR_Workflow Start 1. Cell Treatment (1 hour) RNA_Extraction 2. Total RNA Extraction Start->RNA_Extraction cDNA_Synthesis 3. cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR_Setup 4. qPCR Reaction Setup (Primers for c-Fos & Housekeeping Gene, SYBR Green) cDNA_Synthesis->qPCR_Setup qPCR_Run 5. Real-Time PCR Amplification qPCR_Setup->qPCR_Run Analysis 6. Data Analysis (ΔΔCt Method) qPCR_Run->Analysis

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.